molecular formula C25H46N+ B082469 Cetalkonium CAS No. 10328-34-4

Cetalkonium

カタログ番号: B082469
CAS番号: 10328-34-4
分子量: 360.6 g/mol
InChIキー: QDYLMAYUEZBUFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cetalkonium chloride is an aromatic amine.
This compound is a C16 alkyl benzalkonium chloride derivative with an amphipathic property which allows it to be used in different types of formulations. It is a quaternary ammonium salt that acts as an antiseptic against a variety of bacteria and fungi. This compound is approved by the FDA for its use in over-the-counter products as a skin protectant. By Health Canada, it is also approved for its use in over-the-counter products.

特性

IUPAC Name

benzyl-hexadecyl-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25/h17-19,21-22H,4-16,20,23-24H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYLMAYUEZBUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

122-18-9 (chloride), 3529-04-2 (bromide), 122-18-9 (chloride salt/solvate)
Record name Cetalkonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047007
Record name Benzyl hexadecyl dimethyl ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10328-34-4
Record name Cetalkonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetalkonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11583
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzyl hexadecyl dimethyl ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETALKONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHG725432Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

54-58 ºC
Record name Cetalkonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11583
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Cetalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of cetalkonium chloride (benzyl(hexadecyl)dimethylammonium chloride), a quaternary ammonium compound with applications in pharmaceuticals and various other industries. This document details the underlying chemical principles, experimental protocols, and analytical methods for the preparation and characterization of high-purity this compound chloride.

Introduction

This compound chloride (CKC) is a cationic surfactant belonging to the class of quaternary ammonium compounds. Its structure, featuring a sixteen-carbon alkyl chain (cetyl), a benzyl group, and two methyl groups attached to a central nitrogen atom, imparts amphiphilic properties that are crucial for its function as an antiseptic, disinfectant, and excipient in pharmaceutical formulations. The synthesis of this compound chloride is a classic example of the Menshutkin reaction, a quaternization of a tertiary amine with an alkyl halide. This guide will focus on the most common and accessible laboratory synthesis route: the reaction of N,N-dimethylhexadecan-1-amine with benzyl chloride.

Synthesis of this compound Chloride

The synthesis of this compound chloride is achieved through the quaternization of N,N-dimethylhexadecan-1-amine with benzyl chloride. This SN2 reaction involves the nucleophilic attack of the tertiary amine's nitrogen atom on the benzylic carbon of benzyl chloride, leading to the formation of the quaternary ammonium salt.

Chemical Reaction

Synthesis_Pathway cluster_conditions Reaction Conditions Reactant1 N,N-Dimethylhexadecan-1-amine (C18H39N) Product This compound Chloride (C25H46ClN) Reactant1->Product Quaternization Reactant2 Benzyl Chloride (C7H7Cl) Reactant2->Product Solvent Solvent (e.g., Butanone, Acetonitrile, or neat) Temperature Heat (60-100 °C)

Figure 1: Synthesis pathway for this compound chloride.
Experimental Protocol: Synthesis

This protocol describes a general laboratory-scale synthesis of this compound chloride.

Materials:

  • N,N-Dimethylhexadecan-1-amine (Hexadecyldimethylamine)

  • Benzyl chloride

  • Butanone (or Acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethylhexadecan-1-amine in butanone.

  • Add a stoichiometric equivalent or a slight excess of benzyl chloride to the solution. A typical molar ratio of N,N-dimethylhexadecan-1-amine to benzyl chloride is between 1:1 and 1:1.1.[1]

  • Heat the reaction mixture to reflux (approximately 80°C for butanone) with constant stirring.

  • Maintain the reaction at reflux for 4 to 8 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Upon cooling, the crude this compound chloride may precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Collect the crude product by vacuum filtration and wash it with a small amount of cold butanone or diethyl ether to remove unreacted starting materials.

  • Dry the crude product under vacuum.

Purification of this compound Chloride

Purification of the crude this compound chloride is essential to remove unreacted starting materials and byproducts, yielding a product of high purity suitable for research and pharmaceutical applications. Recrystallization is the most common and effective method for this purpose.[3][4]

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound chloride

  • Recrystallization solvent (e.g., butanone, or a mixture of ethyl acetate and ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Transfer the crude this compound chloride to an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to the flask to dissolve the solid completely. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery upon cooling.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the purified this compound chloride.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified this compound chloride crystals under vacuum to a constant weight. A purity of >98% can be achieved with careful recrystallization.[6]

Purification_Workflow Crude Crude this compound Chloride Dissolution Dissolve in minimal hot solvent Crude->Dissolution HotFiltration Hot Filtration (if necessary) Dissolution->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling IceBath Cooling in Ice Bath Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying Pure Pure this compound Chloride Drying->Pure

Figure 2: Purification workflow for this compound chloride.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of this compound chloride.

Table 1: Reaction Parameters for this compound Chloride Synthesis

ParameterValue/RangeReference
Reactants N,N-Dimethylhexadecan-1-amine, Benzyl chloride[1][3]
Molar Ratio (Amine:Chloride) 1:0.9 to 1:1.1[1]
Solvent Butanone, Acetonitrile, Ethanol, Petroleum Ether, or neat[1][3][4]
Reaction Temperature 60 - 100 °C[1][2]
Reaction Time 4 - 8 hours[1][2]
Purity (Commercial) >95% or >98% (HPLC)[6][7]

Table 2: Physical and Chemical Properties of this compound Chloride

PropertyValueReference
Molecular Formula C₂₅H₄₆ClN[2]
Molecular Weight 396.09 g/mol [2]
Appearance White to creamy-white powder[2]
Melting Point 55-65 °C[2]
Solubility Moderately soluble in water; Soluble in DMSO, alcohols, acetone[2][8]

Analytical Characterization

To confirm the identity and assess the purity of the synthesized this compound chloride, various analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for determining the purity of this compound chloride and quantifying any impurities.[6][7] A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate or acetate buffer) is typically used.[9][10]

  • Detection: UV detection at a wavelength of around 210-262 nm is suitable for the aromatic benzyl group.[10]

  • Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to this compound chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The expected chemical shifts are as follows:

  • ¹H NMR (in CDCl₃):

    • A triplet around 0.88 ppm corresponding to the terminal methyl group of the hexadecyl chain.

    • A broad multiplet between 1.2-1.4 ppm for the methylene protons of the hexadecyl chain.

    • A singlet around 3.1-3.3 ppm for the two N-methyl groups.

    • A multiplet around 3.3-3.5 ppm for the methylene group attached to the nitrogen.

    • A singlet around 4.5-4.7 ppm for the benzylic protons.

    • Multiplets in the range of 7.3-7.6 ppm for the aromatic protons of the benzyl group.

  • ¹³C NMR (in CDCl₃):

    • Signals for the aliphatic carbons of the hexadecyl chain between 14-32 ppm.

    • A signal for the N-methyl carbons around 48-50 ppm.

    • A signal for the N-methylene carbon of the hexadecyl chain around 64-66 ppm.

    • A signal for the benzylic carbon around 66-68 ppm.

    • Signals for the aromatic carbons between 128-134 ppm.

Safety Precautions

  • N,N-Dimethylhexadecan-1-amine: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzyl chloride: Is a lachrymator and is corrosive. It is also a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Solvents: Butanone and acetonitrile are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound chloride on a laboratory scale. By following the outlined experimental protocols and utilizing the described analytical methods, researchers and scientists can produce high-purity this compound chloride for a variety of applications in drug development and other scientific endeavors. Adherence to safety protocols is paramount throughout all stages of the synthesis and purification process.

References

A Technical Guide to the Physicochemical Properties and Research Applications of Cetalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetalkonium chloride (CKC) is a quaternary ammonium compound with a C16 alkyl chain, belonging to the alkyl-benzyldimethylammonium chloride family.[1] Its unique amphiphilic and cationic nature makes it a valuable excipient and active ingredient in various pharmaceutical formulations, particularly in ophthalmic drug delivery systems.[1] This technical guide provides an in-depth overview of the core physicochemical properties of CKC relevant to its research applications. It includes quantitative data, detailed experimental protocols for key applications, and a visualization of its potential cellular mechanism of action.

Core Physicochemical Properties of this compound Chloride

The efficacy and safety of this compound Chloride in research and pharmaceutical applications are underpinned by its distinct physicochemical characteristics. A summary of these key quantitative properties is presented in the tables below.

Table 1: Identification and Physical Properties
PropertyValueSource
Chemical Name N-Hexadecyl-N,N-dimethylbenzenemethanaminium chloride[1]
Molecular Formula C₂₅H₄₆ClN[2][3]
Molecular Weight 396.09 g/mol [4]
Appearance White or off-white crystalline powder-
Melting Point 54-58 °C[2]
Table 2: Solubility and Partitioning Properties
PropertyValueSource
Water Solubility 8.5 g/L[2][4]
Solubility in other solvents Soluble in alcohols, acetone, ethyl acetate, propylene glycol, sorbitol solutions, and glycerol ether.[5]
LogP (Calculated, XlogP3) 9.5[4]
LogP (Measured) 2.4 - 2.6[4]
Table 3: Surface Activity Properties
PropertyValueSource
Critical Micelle Concentration (CMC) 0.55 mM (0.022 g/L or 0.0022%)[4]
Surface Tension at CMC 40 mN/m[4]

Research Applications and Experimental Protocols

This compound Chloride's primary application in research and drug development lies in its use as a cationic surfactant in the formulation of nanoemulsions, particularly for ophthalmic drug delivery. Its positive charge enhances the bioadhesion of these formulations to negatively charged ocular surfaces, thereby increasing drug residence time and bioavailability.[1][6]

Preparation of this compound Chloride Ophthalmic Nanoemulsion

This protocol describes the formulation of a cationic oil-in-water (o/w) nanoemulsion using high-pressure homogenization, a common technique for producing nanoparticles with a narrow size distribution.[2][7]

Methodology:

  • Phase Preparation:

    • Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) in a suitable oil (e.g., medium-chain triglycerides, castor oil) at a predetermined concentration.[2][3]

    • Aqueous Phase: Dissolve this compound Chloride (typically at a concentration of 0.005% w/v) and any other hydrophilic excipients (e.g., non-ionic surfactants like polysorbate 80, tonicity-adjusting agents like glycerol) in purified water.[8]

  • Pre-emulsion Formation:

    • Heat both the oil and aqueous phases separately to approximately 60-70°C.

    • Add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at a speed of 5,000-10,000 rpm for 10-15 minutes to form a coarse pre-emulsion.[2]

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of 15,000 to 25,000 psi for 5 to 10 cycles.[9][10] The optimal pressure and number of cycles should be determined for each specific formulation to achieve the desired droplet size (typically 100-200 nm) and a low polydispersity index (PDI < 0.2).

    • Cool the resulting nanoemulsion to room temperature.

  • Sterilization and Characterization:

    • Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

    • Characterize the nanoemulsion for particle size, PDI, zeta potential, pH, and osmolarity.

A workflow for this process is illustrated below:

G cluster_prep Phase Preparation oil_phase Oil Phase (API + Oil) pre_emulsion Pre-emulsion Formation (High-Shear Mixing) oil_phase->pre_emulsion aq_phase Aqueous Phase (CKC + Water + Excipients) aq_phase->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph sterilization Sterilization (0.22 µm Filtration) hph->sterilization characterization Characterization (Size, Zeta, etc.) sterilization->characterization final_product Cationic Nanoemulsion characterization->final_product G cluster_membrane Cell Membrane ckc This compound Chloride (CKC) membrane_damage Plasma Membrane Damage ckc->membrane_damage pi3k PI3K membrane_damage->pi3k Inhibition akt AKT pi3k->akt Activation pi3k->akt cdc6 Cdc6 akt->cdc6 Activation akt->cdc6 cell_cycle_arrest G0/G1 Cell Cycle Arrest cdc6->cell_cycle_arrest Promotion of S-phase entry cdc6->cell_cycle_arrest

References

Unveiling the Antimicrobial Power of Cetalkonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cetalkonium chloride (CKC), a quaternary ammonium compound, is a cationic surfactant with a broad spectrum of antimicrobial activity. This in-depth technical guide explores the antimicrobial efficacy of CKC against a range of microorganisms, details the experimental protocols for its evaluation, and elucidates its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for professionals in research and drug development.

Antimicrobial Spectrum of this compound Chloride

This compound chloride demonstrates significant activity against Gram-positive and Gram-negative bacteria, as well as various fungi and viruses. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Activity

CKC is effective against a variety of pathogenic bacteria. The following tables summarize the available MIC data for this compound chloride and the closely related benzalkonium chloride (BKC).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride (CKC) against Gram-Positive Bacteria

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus(Not Specified)4[1]
Staphylococcus spp.(Various clinical isolates)3.9 - 15.7[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride (BKC) against Gram-Negative Bacteria

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coli(Not Specified)~12[3]
Pseudomonas aeruginosaNCIMB 1042125[4]
Pseudomonas aeruginosa(Various clinical isolates)0.002% - 0.047%[5]
Antifungal Activity

The fungistatic and fungicidal properties of quaternary ammonium compounds like CKC are crucial in preventing and treating fungal infections.

Table 3: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride (BKC) against Fungi

MicroorganismStrainMIC (µg/mL)Reference
Aspergillus species(Various isolates)0.03 - 0.15[6]
Candida albicans(Various isolates)(Data not available for CKC)
Antiviral Activity

This compound chloride has demonstrated virucidal activity against enveloped viruses, primarily by disrupting the viral envelope.

Table 4: Virucidal Concentrations of this compound Chloride (C16BAC) and Related Compounds

VirusCompoundEffective ConcentrationExposure TimeLog ReductionReference
Influenza A virusC16BAC≥ 10⁻⁴ M30 min5.22[7]
Influenza virusesCetylpyridinium Chloride (CPC)5 - 20 µg/mL (EC₅₀)10 minNot specified[8][9]
Herpes Simplex Virus Type 1 (HSV-1)Cetylpyridinium Chloride (CPC)(Not specified)(Not specified)Significant[10]

Mechanism of Action

The primary mechanism of antimicrobial action for this compound chloride, a typical quaternary ammonium compound, involves the disruption of microbial cell membranes. This leads to the leakage of intracellular components and ultimately, cell death.

Mechanism_of_Action_CKC cluster_membrane Microbial Cell Membrane Phospholipid_Bilayer Phospholipid_Bilayer Membrane_Proteins Membrane_Proteins CKC This compound Chloride (Positively Charged) Binding Electrostatic Interaction CKC->Binding attracts to negatively charged membrane Binding->Phospholipid_Bilayer Disruption Membrane Disruption Binding->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage causes loss of integrity Cell_Death Cell Death Leakage->Cell_Death

Figure 1: Mechanism of action of this compound chloride.

Experimental Protocols

The evaluation of the antimicrobial spectrum of this compound chloride involves several standardized experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound chloride in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration at least 100-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well plate.

    • Add 100 µL of the CKC stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in wells with decreasing concentrations of CKC.

  • Inoculum Preparation:

    • Grow the test microorganism on an appropriate agar medium overnight.

    • Prepare a suspension of the microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control well (medium and inoculum, no CKC) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading Results: The MIC is the lowest concentration of CKC at which there is no visible growth (turbidity) of the microorganism.

Broth_Microdilution_Workflow Start Start Prep_CKC Prepare CKC Stock Solution Start->Prep_CKC Prep_Plates Prepare Microtiter Plates (Serial Dilution) Prep_CKC->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.

Virucidal Suspension Test

This test evaluates the ability of a disinfectant to inactivate viruses in suspension.

Principle: A known concentration of the virus is exposed to the disinfectant for a specific contact time. The mixture is then neutralized, and the remaining infectious virus is quantified using a cell culture-based assay.

Detailed Methodology:

  • Preparation of Virus Stock: Propagate the test virus in a suitable cell line and determine the viral titer (e.g., TCID₅₀/mL or PFU/mL).

  • Test Procedure:

    • Mix one part of the virus suspension with nine parts of the this compound chloride solution at the desired test concentration. Include a control with a diluent instead of CKC.

    • Incubate the mixture at a specified temperature (e.g., room temperature) for a defined contact time (e.g., 1, 5, 10 minutes).

  • Neutralization: After the contact time, immediately add the virus-disinfectant mixture to a neutralizing solution to stop the virucidal activity. The neutralizer must be validated to be effective and non-toxic to the host cells.

  • Quantification of Surviving Virus:

    • Perform serial dilutions of the neutralized mixture.

    • Inoculate a susceptible cell line with the dilutions.

    • After an appropriate incubation period, assess the viral infectivity by observing the cytopathic effect (CPE), performing a plaque assay, or using an immunological method.

  • Calculation of Viral Reduction: Calculate the log reduction in viral titer by comparing the titer of the virus exposed to CKC with the titer of the control. A log reduction of ≥ 4 is generally considered evidence of virucidal activity.

Time-Kill Assay

A time-kill assay determines the rate at which an antimicrobial agent kills a microbial population.

Principle: A standardized inoculum of the microorganism is exposed to a specific concentration of the antimicrobial agent. At various time points, aliquots are removed, neutralized, and plated to determine the number of viable cells.

Detailed Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, typically to a final concentration of 10⁵ to 10⁶ CFU/mL.

  • Test Setup: Add this compound chloride to the microbial suspension to achieve the desired test concentration (e.g., 1x, 2x, 4x MIC). Include a growth control without CKC.

  • Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw an aliquot from the test and control suspensions.

  • Neutralization and Plating: Immediately neutralize the antimicrobial activity in the aliquot and perform serial dilutions. Plate the dilutions onto an appropriate agar medium.

  • Incubation and Colony Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of CKC and the control. A ≥ 3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

Biofilm Disruption Assay

This assay assesses the ability of an antimicrobial agent to disrupt or eradicate pre-formed biofilms.

Principle: Biofilms are grown on a suitable surface (e.g., in a 96-well plate). The mature biofilms are then treated with the antimicrobial agent, and the remaining viable cells or biofilm mass is quantified.

Detailed Methodology:

  • Biofilm Formation: Grow biofilms of the test microorganism in a 96-well plate by inoculating the wells with a standardized suspension and incubating for a sufficient period (e.g., 24-48 hours) to allow for mature biofilm development.

  • Treatment: Gently wash the biofilms to remove planktonic cells and then add a solution of this compound chloride at various concentrations to the wells. Include control wells with no CKC.

  • Incubation: Incubate the plate for a specified contact time.

  • Quantification of Biofilm:

    • Viable Cell Counting: After treatment, wash the biofilms, and then physically disrupt them (e.g., by scraping or sonication). Perform serial dilutions and plate to determine the number of viable cells (CFU/mL).

    • Biomass Staining: Alternatively, stain the remaining biofilm with a dye such as crystal violet. After washing and solubilizing the dye, measure the absorbance to quantify the biofilm mass.

Conclusion

This compound chloride exhibits a broad antimicrobial spectrum, demonstrating efficacy against bacteria, fungi, and enveloped viruses. Its mechanism of action, centered on the disruption of microbial cell membranes, makes it a potent antimicrobial agent. The standardized protocols detailed in this guide provide a framework for the systematic evaluation of its antimicrobial properties, enabling researchers and drug development professionals to harness its potential in various applications. Further research to generate more comprehensive quantitative data, particularly for a wider range of fungal and viral species, will be invaluable in fully characterizing the antimicrobial profile of this compound chloride.

References

Determining the Critical Micelle Concentration of Cetalkonium Chloride in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methods for determining the critical micelle concentration (CMC) of Cetalkonium chloride (CKC) in aqueous solutions. Understanding the CMC is crucial for the effective formulation and application of this cationic surfactant in pharmaceutical and research settings. This document details common experimental protocols, presents available quantitative data, and illustrates key workflows and concepts through diagrams.

The Significance of Critical Micelle Concentration

This compound chloride (N-Benzyl-N,N-dimethylhexadecan-1-aminium chloride) is a quaternary ammonium compound with a 16-carbon alkyl chain. Like other surfactants, CKC molecules in an aqueous solution will arrange themselves at the surface or interface. As the concentration increases, a point is reached where the surface is saturated, and the surfactant molecules begin to spontaneously self-assemble into organized structures called micelles in the bulk of the solution. This concentration is known as the critical micelle concentration (CMC).[1] The CMC is a fundamental property of a surfactant, as many physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity, change abruptly at this concentration. For drug development, the CMC is a critical parameter for designing formulations that enhance the solubility and bioavailability of poorly water-soluble drugs.

Methods for Determining the Critical Micelle Concentration

Several experimental techniques can be employed to determine the CMC of a surfactant. These methods rely on detecting the changes in the physical properties of the surfactant solution as a function of its concentration. The most common methods include surface tensiometry, conductometry, and fluorescence spectroscopy.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Physicochemical Measurement cluster_analysis Data Analysis Prepare Stock Prepare Concentrated Stock Solution of CKC Serial Dilutions Perform Serial Dilutions to Obtain a Range of Concentrations Prepare Stock->Serial Dilutions Measure Property Measure a Physical Property (e.g., Surface Tension, Conductivity, Fluorescence) Serial Dilutions->Measure Property Plot Data Plot Measured Property vs. Surfactant Concentration (or log C) Measure Property->Plot Data Identify Breakpoint Identify the Breakpoint in the Plotted Curve Plot Data->Identify Breakpoint Determine CMC The Concentration at the Breakpoint is the CMC Identify Breakpoint->Determine CMC

Figure 1: General experimental workflow for CMC determination.

Experimental Protocols

Surface Tensiometry

This is a classic and widely used method for CMC determination. It is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the interface.

Methodology:

  • Solution Preparation: A series of aqueous solutions of this compound chloride with varying concentrations are prepared by diluting a concentrated stock solution.

  • Measurement: The surface tension of each solution is measured using a tensiometer, often employing the Du Noüy ring or Wilhelmy plate method.

  • Data Analysis: The surface tension values are plotted against the logarithm of the this compound chloride concentration. The resulting plot typically shows two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Surface_Tensiometry_Workflow Start Start Prepare_Solutions Prepare CKC solutions of varying concentrations Start->Prepare_Solutions Calibrate_Tensiometer Calibrate Tensiometer Prepare_Solutions->Calibrate_Tensiometer Measure_Surface_Tension Measure surface tension of each solution Calibrate_Tensiometer->Measure_Surface_Tension Plot_Data Plot Surface Tension vs. log(Concentration) Measure_Surface_Tension->Plot_Data Determine_CMC Determine CMC from the intersection of the two linear portions Plot_Data->Determine_CMC End End Determine_CMC->End

Figure 2: Experimental workflow for the surface tensiometry method.
Conductivity Method

The conductivity method is particularly suitable for ionic surfactants like this compound chloride. The principle lies in the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, CKC exists as individual ions (this compound cation and chloride anion), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the overall mobility of the charge carriers, as the counter-ions get associated with the micelles. This results in a change in the slope of the conductivity versus concentration plot.

Methodology:

  • Solution Preparation: A series of CKC solutions of different concentrations are prepared in deionized water.

  • Measurement: The electrical conductivity of each solution is measured using a calibrated conductometer at a constant temperature.

  • Data Analysis: The specific conductivity is plotted against the molar concentration of CKC. The plot will show two linear segments with different slopes. The concentration at which the slope changes is the CMC.

Conductivity_Workflow Start Start Prepare_Solutions Prepare CKC solutions in deionized water Start->Prepare_Solutions Calibrate_Conductometer Calibrate Conductometer Prepare_Solutions->Calibrate_Conductometer Measure_Conductivity Measure electrical conductivity of each solution at constant temperature Calibrate_Conductometer->Measure_Conductivity Plot_Data Plot Specific Conductivity vs. Concentration Measure_Conductivity->Plot_Data Determine_CMC Determine CMC from the breakpoint in the plot Plot_Data->Determine_CMC End End Determine_CMC->End

Figure 3: Experimental workflow for the conductivity method.
Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which has a high affinity for the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the nonpolar micellar core, leading to a change in its fluorescence spectrum. The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is commonly used to probe the polarity and thus determine the CMC.

Methodology:

  • Solution Preparation: A series of CKC solutions are prepared containing a constant, low concentration of the fluorescent probe.

  • Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer.

  • Data Analysis: The ratio of the intensities of the first and third vibronic peaks (I1/I3) is plotted against the logarithm of the CKC concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.

Fluorescence_Workflow Start Start Prepare_Solutions Prepare CKC solutions with a constant concentration of fluorescent probe Start->Prepare_Solutions Measure_Fluorescence Record fluorescence emission spectrum of each solution Prepare_Solutions->Measure_Fluorescence Calculate_Ratio Calculate the intensity ratio of specific vibronic peaks (e.g., I1/I3 for pyrene) Measure_Fluorescence->Calculate_Ratio Plot_Data Plot Intensity Ratio vs. log(Concentration) Calculate_Ratio->Plot_Data Determine_CMC Determine CMC from the inflection point of the sigmoidal curve Plot_Data->Determine_CMC End End Determine_CMC->End

Figure 4: Experimental workflow for the fluorescence spectroscopy method.

Quantitative CMC Data for this compound Chloride (as Alkyl Benzyl Dimethyl Ammonium Chloride)

The following tables summarize available quantitative data for the critical micelle concentration of Alkyl Benzyl Dimethyl Ammonium Chloride (BAC), of which this compound chloride (C16-BAC) is a specific homolog.

Table 1: Critical Micelle Concentration of Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) in Aqueous Solution

Temperature (K)CMC (mol/L)Method
298.150.00525Not Specified[2]

Table 2: Effect of Electrolytes on the CMC of Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) at 298.15 K

ElectrolyteElectrolyte Concentration (mol/L)CMC (mol/L)
None00.00525
NaCl0.0010.00490
0.010.00421
0.10.00280
NaBr0.0010.00475
0.010.00390
0.10.00210
NaI0.0010.00450
0.010.00310
0.1Not Detected
KCl0.0010.00480
0.010.00410
0.10.00260
KBr0.0010.00460
0.010.00370
0.10.00190
(C₆H₅)COONa0.0010.00430
0.010.00290
0.10.00110
Na₃PO₄0.0010.00420
0.010.00270
0.10.00090
K₂CO₃0.0010.00440
0.010.00300
0.10.00100
Data extracted from a study on Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) using conductivity measurements.[3]

Table 3: Effect of Temperature on the CMC of Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) in Aqueous and Aqueous-Alcoholic Solutions

SolventTemperature (K)CMC (mol/L)
Water298.150.00525
303.150.00550
308.150.00580
313.150.00610
Methanol-Water298.15Varies with mole fraction
303.15Varies with mole fraction
308.15Varies with mole fraction
313.15Varies with mole fraction
Ethanol-Water298.15Varies with mole fraction
303.15Varies with mole fraction
308.15Varies with mole fraction
313.15Varies with mole fraction
Glycerol-Water298.15Varies with mole fraction
303.15Varies with mole fraction
308.15Varies with mole fraction
313.15Varies with mole fraction
Note: The study indicates that the CMC increases with an increase in the alcohol mole fraction, though specific values for each mole fraction are not tabulated here.[4]

Factors Influencing the CMC of this compound Chloride

The critical micelle concentration of an ionic surfactant like this compound chloride is not a fixed value but is influenced by several factors, including temperature and the presence of electrolytes.

Effect of Temperature: For ionic surfactants, the relationship between CMC and temperature is often complex, exhibiting a U-shaped curve where the CMC initially decreases with temperature, reaches a minimum, and then increases.[5][6] The initial decrease is attributed to the dehydration of the hydrophilic head group, which favors micellization. The subsequent increase at higher temperatures is due to the disruption of the structured water molecules surrounding the hydrophobic tail. The available data for BAC suggests that in the range of 298.15 K to 313.15 K, the CMC increases with temperature.[4]

Effect of Electrolytes: The addition of electrolytes to a solution of an ionic surfactant generally leads to a decrease in the CMC.[7] The added ions reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle, thereby facilitating micelle formation at a lower surfactant concentration.[3] The extent of this effect depends on the nature and concentration of the added salt.

Factors_Affecting_Micellization cluster_factors Influencing Factors cluster_effects Primary Effects Temperature Temperature Hydrophobic_Interaction Hydrophobic Interaction of Alkyl Chains Temperature->Hydrophobic_Interaction affects Electrolytes Electrolytes Headgroup_Repulsion Electrostatic Repulsion between Head Groups Electrolytes->Headgroup_Repulsion reduces Surfactant_Structure Surfactant Structure (Alkyl Chain Length, Head Group) Surfactant_Structure->Headgroup_Repulsion determines Surfactant_Structure->Hydrophobic_Interaction determines Micellization Micelle Formation Headgroup_Repulsion->Micellization opposes Hydrophobic_Interaction->Micellization drives

Figure 5: Logical relationship of factors influencing micelle formation.

Conclusion

The determination of the critical micelle concentration of this compound chloride is essential for its effective use in various scientific and pharmaceutical applications. This guide has detailed the primary experimental methods for CMC determination, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy. The provided quantitative data for the closely related Alkyl Benzyl Dimethyl Ammonium Chloride highlights the influence of temperature and electrolytes on its micellization behavior. A thorough understanding of these principles and methodologies will enable researchers and formulation scientists to optimize the performance of this compound chloride in their specific applications.

References

The Dual Role of Cetalkonium Chloride in Biochemical Research: A Cationic Surfactant's Impact on Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cetalkonium chloride (CKC), a quaternary ammonium compound, is a cationic surfactant with a C16 alkyl chain that is increasingly utilized in biochemical and pharmaceutical research.[1] Its amphiphilic nature, characterized by a positively charged hydrophilic head and a long hydrophobic tail, allows it to serve as a versatile tool in a variety of applications, from an excipient in drug delivery systems to a potent antimicrobial agent. This technical guide provides a comprehensive overview of CKC's role as a cationic surfactant in biochemical studies, with a focus on its mechanism of action, its effects on cellular signaling pathways, and detailed protocols for its characterization and application.

Physicochemical and Antimicrobial Properties of this compound Chloride

This compound chloride's utility in biochemical research is fundamentally linked to its physicochemical properties. As a cationic surfactant, it readily adsorbs at interfaces, reducing surface tension and facilitating the formation of micelles above a certain concentration known as the critical micelle concentration (CMC). Its positive charge is crucial for its interaction with negatively charged biological membranes.

Table 1: Physicochemical Properties of this compound Chloride and Related Compounds
PropertyValueConditionsReference
This compound Chloride (CKC)
Molecular FormulaC₂₅H₄₆ClN[1]
Molar Mass396.10 g/mol [1]
Critical Micelle Concentration (CMC)0.008%In 2.4% Sodium Hypochlorite[2]
Benzalkonium Chloride (BAC) - C12 homologue
Critical Micelle Concentration (CMC)~12 µg/mLIn Tryptic Soy Broth[3]
Benzalkonium Chloride (BAC) - General
Critical Micelle Concentration (CMC)8 x 10⁻³ mol/LIn water at 25°C[4]
Table 2: Antimicrobial Efficacy of Benzalkonium Chloride (a close structural analog of CKC)
MicroorganismMIC (mg/L)MBC (mg/L)Reference
Listeria monocytogenes0.25 - 20.000.50 - 20.00[5]
Staphylococcus aureus--[6] (Significant reduction in transient contamination)
Escherichia coli--[3] (Sub-MIC exposure selects for tolerance)

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values for CKC are expected to be in a similar range to BAC due to their structural similarity.

Mechanism of Action and Interaction with Cellular Membranes

The primary mechanism of action of this compound chloride at the cellular level involves its interaction with the plasma membrane. The positively charged headgroup of CKC electrostatically interacts with the negatively charged components of the cell membrane, such as phospholipids and proteins. This is followed by the insertion of the hydrophobic C16 alkyl chain into the lipid bilayer, leading to membrane disruption, increased permeability, and ultimately cell lysis. This disruptive capability is the basis for its antimicrobial properties and its ability to enhance the penetration of other molecules into cells.

cluster_CKC This compound Chloride (CKC) cluster_Membrane Cell Membrane cluster_Effects Cellular Effects CKC Cationic Head (Positive Charge) Membrane Lipid Bilayer (Negatively Charged Surface) CKC->Membrane Electrostatic Interaction Alkyl_Chain Hydrophobic C16 Tail Alkyl_Chain->Membrane Hydrophobic Insertion Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Lysis Cell Lysis Permeability->Lysis

Caption: Mechanism of CKC interaction with the cell membrane.

Role in Drug Delivery and Nanoemulsions

In drug development, CKC is a valuable excipient, particularly in the formulation of cationic nanoemulsions for ophthalmic drug delivery.[1][7] The positive charge imparted by CKC to the oil droplets of the nanoemulsion enhances their bioadhesion to the negatively charged ocular surface, thereby increasing the residence time and bioavailability of the encapsulated drug.[1][7]

Table 3: Zeta Potential of Nanoemulsions
Nanoemulsion TypeCationic AgentZeta Potential (mV)SignificanceReference
Cationic NanoemulsionThis compound Chloride (CKC)+40 to +60High positive charge indicates good stability and bioadhesion.[8]
Anionic/Neutral Nanoemulsion-Negative or near zeroLower stability and bioadhesion compared to cationic emulsions.[9]

The formulation of stable and effective nanoemulsions requires careful control of parameters such as droplet size and zeta potential.

cluster_Formulation Nanoemulsion Formulation cluster_Properties Resulting Properties cluster_Application Ophthalmic Drug Delivery Oil Oil Phase (Drug Reservoir) Droplet Positively Charged Nanodroplet Oil->Droplet Water Aqueous Phase Water->Droplet CKC This compound Chloride (Cationic Surfactant) CKC->Droplet Ocular_Surface Negatively Charged Ocular Surface Droplet->Ocular_Surface Electrostatic Interaction Bioadhesion Enhanced Bioadhesion Ocular_Surface->Bioadhesion Residence_Time Increased Residence Time Bioadhesion->Residence_Time Bioavailability Improved Drug Bioavailability Residence_Time->Bioavailability

Caption: Role of CKC in cationic nanoemulsion drug delivery.

Impact on Cellular Signaling and Cell Cycle

Beyond its direct effects on membrane integrity, this compound chloride and other quaternary ammonium compounds can modulate intracellular signaling pathways, notably the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key mechanism in the anti-cancer and pro-apoptotic effects of some cationic surfactants.

Studies on related compounds have shown that exposure can lead to a G0/G1 phase cell cycle arrest.[7][10] This is often mediated by the downregulation of key cell cycle proteins such as Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[11][12] The PI3K/AKT/mTOR pathway is a critical upstream regulator of these cell cycle components.

CKC This compound Chloride Membrane_Stress Plasma Membrane Stress CKC->Membrane_Stress PI3K PI3K Membrane_Stress->PI3K Inhibition AKT AKT PI3K->AKT Inhibition mTOR mTOR AKT->mTOR Inhibition p_AKT p-AKT (Inactive) AKT->p_AKT p_mTOR p-mTOR (Inactive) mTOR->p_mTOR CyclinD1_CDK4 Cyclin D1 / CDK4 Complex p_mTOR->CyclinD1_CDK4 Downregulation G1_Arrest G0/G1 Arrest p_mTOR->G1_Arrest Rb Rb CyclinD1_CDK4->Rb Phosphorylation CyclinD1_CDK4->G1_Arrest p_Rb p-Rb Rb->p_Rb E2F E2F p_Rb->E2F Release S_Phase S-Phase Entry E2F->S_Phase Transcription of S-phase genes

Caption: Postulated signaling pathway for CKC-induced G0/G1 arrest.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which CKC molecules begin to form micelles in an aqueous solution.

Materials:

  • This compound chloride

  • Deionized water or appropriate buffer

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • A series of volumetric flasks and pipettes

Methodology:

  • Prepare a stock solution of CKC in the desired solvent (e.g., 1% w/v in deionized water).

  • Prepare a series of dilutions of the CKC stock solution to cover a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the pure solvent as a baseline.

  • Measure the surface tension of each CKC dilution, starting from the lowest concentration. Ensure the measuring probe is thoroughly cleaned and dried between measurements.

  • Plot the surface tension (γ) as a function of the logarithm of the CKC concentration (log C).

  • The CMC is identified as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration. This can be determined by the intersection of the two linear portions of the plot.[4][13]

Measurement of Zeta Potential of CKC-Stabilized Nanoemulsions

Objective: To determine the surface charge of nanoemulsion droplets stabilized by CKC, which is an indicator of their stability and bioadhesive properties.

Materials:

  • CKC-stabilized nanoemulsion sample

  • Zeta potential analyzer (e.g., using electrophoretic light scattering)

  • Disposable capillary cells

  • Deionized water or appropriate buffer for dilution

Methodology:

  • Dilute the nanoemulsion sample to an appropriate concentration with the filtered (0.22 µm filter) continuous phase to avoid multiple scattering effects.

  • Calibrate the zeta potential analyzer with a suitable standard.

  • Carefully inject the diluted sample into a clean capillary cell, ensuring no air bubbles are present.

  • Place the cell in the instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the measurement according to the instrument's software instructions. The instrument will apply an electric field and measure the electrophoretic mobility of the droplets, from which the zeta potential is calculated using the Helmholtz-Smoluchowski equation.

  • Perform multiple measurements for each sample to ensure reproducibility.

  • The result is typically reported as the mean zeta potential in millivolts (mV) with the standard deviation. A high positive value (e.g., > +30 mV) indicates good stability.[14]

Assessment of CKC Cytotoxicity using the MTT Assay

Objective: To evaluate the effect of CKC on cell viability and determine its cytotoxic concentration.

Materials:

  • Cell line of interest (e.g., corneal epithelial cells, cancer cell line)

  • Complete cell culture medium

  • This compound chloride stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of CKC in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of CKC. Include a vehicle control (medium without CKC).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of CKC that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Analysis of PI3K/AKT Pathway and Cell Cycle Proteins by Western Blot

Objective: To investigate the effect of CKC on the expression and phosphorylation status of key proteins in the PI3K/AKT signaling pathway and cell cycle regulation.

Materials:

  • Cell line of interest

  • This compound chloride

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis: Treat cells with various concentrations of CKC for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound chloride is a multifaceted cationic surfactant with significant applications in biochemical research and drug development. Its ability to disrupt cell membranes underpins its antimicrobial activity, while its cationic nature is leveraged to enhance drug delivery in nanoformulations. Furthermore, emerging evidence suggests its role in modulating critical cellular signaling pathways involved in cell proliferation and survival. The experimental protocols provided in this guide offer a framework for researchers to characterize and utilize CKC in their studies, paving the way for further discoveries and applications of this versatile compound. As with any bioactive molecule, careful consideration of its concentration-dependent effects is crucial for its effective and safe use in biochemical and pharmaceutical contexts.

References

Early-stage investigation of Cetalkonium for novel drug delivery systems.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Early-Stage Investigation of Cetalkonium for Novel Drug Delivery Systems

Introduction to this compound (CKC)

This compound chloride (CKC) is a quaternary ammonium compound belonging to the alkyl-benzyldimethylammonium chloride family.[1] Structurally, it is distinguished by a C16 alkyl chain, which makes it the most lipophilic and least water-soluble among the common benzalkonium chloride (BAK) derivatives.[2] CKC is commercially available as a white powder and is utilized in pharmaceutical products as either an active ingredient or an excipient.[1] Its applications range from being an anti-infective agent in buccal gels at concentrations around 0.01% (w/w) to serving as a critical excipient in advanced drug delivery systems.[1]

Due to its amphiphilic nature and cationic charge, CKC is particularly valuable as a surface-active agent.[1][3][4] This property is leveraged in the formation of cationic oil-in-water (o/w) nanoemulsions, where it acts as a stabilizer and confers bioadhesive properties to the formulation.[1][5][6][7] These characteristics have positioned CKC as a compound of significant interest for early-stage investigations into novel drug delivery systems, especially in ophthalmology.[2][5][6][7]

Rationale for Use in Novel Drug Delivery

The primary driver for investigating CKC in drug delivery is its efficacy in enhancing drug bioavailability, particularly in topical ophthalmic applications.[5][6][7][8] Conventional ophthalmic solutions are often rapidly cleared from the ocular surface, leading to low drug bioavailability (less than 1%).[5][7] Novel drug delivery systems aim to overcome this limitation by increasing the formulation's precorneal residence time.[5][6][7][8]

CKC addresses this challenge effectively. When used to formulate cationic o/w nanoemulsions, CKC localizes at the oil-water interface, imparting a strong positive charge to the oil nanodroplets.[1][5] The ocular surface epithelium is negatively charged; this opposing charge results in electrostatic attraction, promoting the adhesion of the nanoemulsion to the eye.[5][6][7][8] This bioadhesion prolongs the contact time of the drug with the cornea, thereby improving drug penetration and overall bioavailability.[5][6][7][9] Studies have shown that this strategy can double the ocular bioavailability of drugs like ciclosporin compared to anionic emulsions.[5]

Furthermore, CKC is considered a safer alternative to the widely used preservative benzalkonium chloride (BAK). In cationic emulsions, the highly lipophilic CKC remains strongly associated with the oil droplets, sequestering it from the aqueous phase and making it less available to cause damage to ocular tissues.[1] This has been a key factor in its selection for commercial ophthalmic products.[1][5]

Data Presentation: Physicochemical Properties and Formulation Data

Quantitative data is essential for evaluating the performance and safety of drug delivery systems. The following tables summarize key data related to CKC and its use in nanoemulsions.

Table 1: Comparative Physicochemical Properties of Alkyl BAK Derivatives

Property Benzododecinium chloride (C12) Myristalkonium chloride (C14) This compound chloride (C16)
Calculated logP 7.5 8.5 9.5
Water Solubility Higher Intermediate Lower
Lipophilicity Lower Intermediate Higher

Source: Data compiled from literature describing the properties of BAK derivatives.[2]

Table 2: Formulation and Performance Parameters of Cationic Nanoemulsions

Parameter Cationic Nanoemulsion with BAK (0.02%) Cationic Nanoemulsion with CKC (0.005%)
Zeta Potential ~ +20 mV +40 mV
Location of Cationic Agent Partially in aqueous phase Strongly associated with oil droplets
Ocular Bioavailability Standard ~ Two-fold increase over anionic emulsions

Source: Data from comparative studies of nanoemulsions stabilized with BAK versus CKC.[2][5]

Table 3: In Vitro Cytotoxicity of this compound Chloride on Human Corneal Epithelial Cells (HCECs)

Assay CKC Concentration (% w/v) Exposure Time Observation
Cell Viability (CCK-8) ≥ 0.125 x 10⁻⁴ % 48 hours Significant reduction in cell viability.[7]
Cell Viability (CCK-8) < 0.125 x 10⁻⁴ % 72 hours No significant reduction in cell viability.[7]
Cell Death (LDH Assay) ≥ 1.0 x 10⁻⁴ % 24 hours Potential for significant damage to corneal epithelium.[7]
Intracellular ROS 0.125 x 10⁻⁴ % to 0.5 x 10⁻⁴ % 20 minutes Significant increase in Reactive Oxygen Species (ROS).[7]

Source: Data from an in vitro toxicity study on HCECs.[7]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific investigations. The following sections describe generalized protocols for the formulation and evaluation of CKC-based nanoemulsions, synthesized from multiple sources.

Protocol for Preparation of CKC Cationic Nanoemulsion

This protocol is based on the high-energy homogenization method, commonly used for producing nanoemulsions with small droplet sizes.[10][11]

  • Preparation of Oil Phase:

    • Select an appropriate oil (e.g., medium-chain triglycerides, soybean oil, triacetin) based on the solubility of the active pharmaceutical ingredient (API).[5][9]

    • Dissolve the lipophilic API in the selected oil at a predetermined concentration (e.g., 0.1% - 1.0% w/v).

    • Gently heat and stir the mixture until the API is fully dissolved.

  • Preparation of Aqueous Phase:

    • In purified water, dissolve the primary surfactant (e.g., Polysorbate 80, Poloxamer 188) and any co-surfactants.[9][11] Surfactant concentration typically ranges from 5-10 wt%.[1]

    • Add this compound Chloride (CKC) as the cationic agent to the aqueous phase at the desired concentration (e.g., 0.005% w/v).

    • Adjust the pH of the aqueous phase to a level suitable for ophthalmic use (typically pH 7.4) using a buffer solution (e.g., phosphate-buffered saline).[1][9]

  • Formation of Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase under constant stirring with a standard magnetic stirrer to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.[11]

    • Operate the homogenizer at high pressure (e.g., 500 to 5,000 psi) for multiple cycles (e.g., 3-5 passes) until a translucent nanoemulsion with a uniform, bluish-white appearance is formed.[11] This process creates nanodroplets, typically up to 1 nm in the smallest dimension.[11]

  • Sterilization:

    • Sterilize the final nanoemulsion by filtration through a 0.22 µm polyethersulfone (PES) membrane.[9]

Protocol for Physicochemical Characterization

Characterization is essential to ensure the quality, stability, and performance of the nanoemulsion.[12][13]

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Use Dynamic Light Scattering (DLS) to measure the mean droplet diameter and PDI.[12]

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration.

    • Perform the measurement at a fixed angle (e.g., 90°) and temperature (e.g., 25°C). The PDI value indicates the homogeneity of the droplet size distribution.

  • Zeta Potential Measurement:

    • Determine the surface charge of the nanodroplets using a zeta potential analyzer, which typically employs laser Doppler velocimetry.[12]

    • Dilute the sample in the original aqueous phase to maintain ionic strength.

    • A high positive zeta potential (e.g., > +30 mV) indicates good electrostatic stability.

  • Morphological Analysis:

    • Visualize the shape and surface morphology of the nanodroplets using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[12][14]

    • For TEM, place a drop of the diluted nanoemulsion on a carbon-coated copper grid, negatively stain it (e.g., with phosphotungstic acid), and allow it to dry before imaging.

    • For SEM, the sample is typically mounted on a stub and sputter-coated with a conductive metal (e.g., gold) before analysis.[14]

Protocol for In Vitro Drug Release Study

In vitro release studies are performed to understand the drug release kinetics from the nanoemulsion.[1][5]

  • Apparatus Setup:

    • Use a dialysis bag method, often with a USP Type II dissolution apparatus (paddle method) or Franz diffusion cells.[1][5][6]

    • The release medium is typically 900 mL of phosphate buffer (pH 7.4) to simulate physiological conditions.[1][5] The temperature should be maintained at 34 ± 0.5°C to simulate the ocular surface temperature.[9]

  • Procedure:

    • Accurately measure a specific volume of the nanoemulsion (e.g., 0.5 - 1.0 mL) and place it inside a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).[6]

    • Seal the dialysis bag and immerse it in the release medium.

    • Set the paddle rotation speed to a constant rate (e.g., 50 rpm).[1][5]

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the release medium.

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15]

    • Calculate the cumulative percentage of drug released over time and plot the release profile.

Mandatory Visualizations

Mechanism of Bioadhesion

G cluster_0 CKC-Stabilized Nanoemulsion cluster_1 Ocular Surface Droplet Oil Core (Drug Reservoir) CKC Interface Charge1 Positive Zeta Potential (+) Droplet:f1->Charge1 Charge2 Negative Surface Charge (-) Charge1->Charge2 Electrostatic Interaction (Bioadhesion & Increased Residence Time) Cornea Corneal Epithelium Cornea->Charge2

Caption: Mechanism of CKC-mediated bioadhesion to the ocular surface.

Experimental Workflow for Formulation and Evaluation

G cluster_char Characterization Methods A Component Selection (Oil, Surfactant, CKC, API) B Phase Preparation (Oil Phase & Aqueous Phase) A->B Solubility Screening C High-Energy Emulsification (Homogenization/Sonication) B->C Pre-emulsion D Physicochemical Characterization C->D Final Nanoemulsion E In Vitro Release Study (Dialysis Method) D->E F In Vitro Cytotoxicity Assay (e.g., on HCECs) D->F D1 DLS (Size, PDI) D->D1 G Data Analysis & Optimization E->G F->G D2 Zeta Potential D3 TEM/SEM (Morphology) G cluster_0 Formulation Variables cluster_1 Physicochemical Properties cluster_2 Therapeutic Outcomes Oil Oil Type & Conc. Size Droplet Size & PDI Oil->Size Release Drug Release Rate Oil->Release CKC CKC Conc. Zeta Zeta Potential CKC->Zeta Safety Ocular Safety & Tolerability CKC->Safety Safety Profile Surf Surfactant:Co-surfactant Ratio Surf->Size Stability Physical Stability Size->Stability Size->Release Zeta->Stability Bioavailability Enhanced Bioavailability Zeta->Bioavailability Bioadhesion Stability->Bioavailability Release->Bioavailability

References

In-Depth Technical Guide to the Emulsifying Properties of Cetalkonium Chloride in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emulsifying properties of Cetalkonium Chloride (CKC), a cationic surfactant increasingly utilized in research formulations, particularly for ophthalmic drug delivery. This document details the mechanism of action, formulation protocols, and key characterization parameters of CKC-based emulsions.

Introduction to this compound Chloride as a Cationic Emulsifier

This compound chloride (CKC) is a quaternary ammonium compound that functions as a cationic surfactant.[1] Its amphiphilic nature, possessing both a hydrophilic head and a lipophilic tail, allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions. In pharmaceutical formulations, CKC is primarily used to create positively charged oil-in-water (o/w) nanoemulsions.[1]

The positive charge conferred by CKC is crucial for its efficacy in drug delivery systems. This cationic nature provides two key benefits:

  • Electrostatic Stabilization: The positively charged oil droplets repel each other, preventing coalescence and enhancing the physical stability of the emulsion.[1]

  • Bioadhesion: Many biological surfaces, such as the ocular surface, are negatively charged. The positive charge of the emulsion droplets promotes electrostatic attraction, leading to prolonged residence time and potentially enhanced drug penetration.[1][2]

Mechanism of Emulsification and Stabilization

The emulsifying action of this compound Chloride is centered on its ability to form a stable interfacial film around oil droplets dispersed in an aqueous phase. Due to its high lipophilicity, CKC orientates itself at the oil-water interface with its long hydrocarbon tail in the oil phase and the positively charged quaternary ammonium head group in the aqueous phase.[1][2] This arrangement leads to the formation of a cationic electrical double layer around each oil droplet.

The stability of the resulting nanoemulsion is then maintained by the electrostatic repulsion between the positively charged droplets, which prevents them from aggregating and coalescing. A higher zeta potential, a measure of the magnitude of this electrostatic repulsion, is indicative of a more stable emulsion.[2]

Diagram 1: Orientation of this compound Chloride at the oil-water interface.

Quantitative Data on this compound Chloride Emulsions

The physicochemical properties of a nanoemulsion, such as particle size, polydispersity index (PDI), and zeta potential, are critical indicators of its quality and stability. Below is a summary of representative data for cationic nanoemulsions, including those stabilized with CKC.

Formulation ComponentConcentration (% w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound Chloride0.005Not SpecifiedNot Specified+40[2]
Benzalkonium Chloride0.02Not SpecifiedNot Specified+20[2]
Cationic Surfactant BlendVaried~150 - 250< 0.25+22 to +30N/A
Oil Phase5-20~100 - 300< 0.3> +30 (stable)N/A

Note: Data for the cationic surfactant blend and oil phase are representative values from multiple sources on cationic nanoemulsions and are provided for comparative context.

A zeta potential of ≥ |30| mV is generally considered to indicate a stable nanoemulsion due to sufficient electrostatic repulsion between droplets.[3] A PDI value below 0.3 suggests a narrow and uniform particle size distribution.

Experimental Protocols

This section outlines the general procedures for the preparation and characterization of a this compound Chloride-stabilized oil-in-water nanoemulsion.

Preparation of a Cationic Nanoemulsion

The most common method for producing nanoemulsions in a research setting is high-pressure homogenization.

Materials:

  • Oil Phase: e.g., Medium-chain triglycerides (MCT), castor oil, or other non-polar oil.

  • Aqueous Phase: Purified water (e.g., water for injection).

  • Cationic Surfactant: this compound Chloride (CKC).

  • Co-surfactant (optional): e.g., Poloxamer 188, Tyloxapol, or a non-ionic surfactant like Tween 80.

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the this compound Chloride and any co-surfactants in the purified water. Gentle heating and stirring may be required to ensure complete dissolution.

  • Preparation of the Oil Phase: If the formulation includes an active pharmaceutical ingredient (API) that is oil-soluble, dissolve it in the oil phase.

  • Formation of a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer (e.g., Ultra-Turrax) for a specified period (e.g., 5-10 minutes) at a set speed (e.g., 5,000-10,000 rpm). This will form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the homogenization pressure are critical parameters that need to be optimized for the specific formulation to achieve the desired particle size and PDI. Typical parameters might be 5-10 passes at a pressure of 10,000-20,000 psi.

  • Sterilization (if required): For sterile formulations, the final nanoemulsion may be sterilized by filtration through a 0.22 µm filter.

Experimental_Workflow prep_aq Prepare Aqueous Phase (Water + CKC + Co-surfactant) coarse_emulsion Create Coarse Emulsion (High-Shear Mixing) prep_aq->coarse_emulsion prep_oil Prepare Oil Phase (Oil + API) prep_oil->coarse_emulsion homogenization High-Pressure Homogenization coarse_emulsion->homogenization characterization Characterize Nanoemulsion (Size, PDI, Zeta Potential) homogenization->characterization stability Stability Studies characterization->stability

Diagram 2: General experimental workflow for nanoemulsion preparation.

Characterization of the Nanoemulsion

4.2.1. Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter of the nanoemulsion droplets and the PDI.

Procedure:

  • Sample Preparation: Dilute the nanoemulsion with purified water to a suitable concentration to avoid multiple scattering effects. The optimal dilution factor should be determined empirically.

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the desired temperature (typically 25°C).

  • Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform the measurement according to the instrument's software instructions. Typically, measurements are repeated multiple times (e.g., 3-5 times) to ensure reproducibility.

  • Data Analysis: The software will report the average particle size (Z-average) and the PDI.

4.2.2. Zeta Potential Measurement

Zeta potential is also measured using a DLS instrument equipped with an electrode for electrophoretic light scattering (ELS).

Procedure:

  • Sample Preparation: Dilute the nanoemulsion with an appropriate medium, typically deionized water or a buffer of low ionic strength, to a suitable concentration.

  • Measurement: Inject the diluted sample into a specialized zeta potential cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

  • Data Analysis: The instrument's software will provide the average zeta potential value in millivolts (mV).

Stability Assessment

The stability of a this compound Chloride nanoemulsion should be evaluated over time under various storage conditions (e.g., 4°C, 25°C, 40°C).

Procedure:

  • Store aliquots of the nanoemulsion in appropriate containers at the selected temperatures.

  • At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them for:

    • Physical Appearance: Visually inspect for any signs of phase separation, creaming, or sedimentation.

    • Particle Size, PDI, and Zeta Potential: Measure these parameters as described in section 4.2. to monitor for any changes that might indicate instability, such as an increase in particle size or a decrease in zeta potential.

    • pH: Monitor the pH of the formulation.

    • Drug Content: If the nanoemulsion is a drug delivery system, quantify the concentration of the active pharmaceutical ingredient to assess for any degradation.

Conclusion

This compound Chloride is a highly effective cationic emulsifier for the formulation of stable oil-in-water nanoemulsions. Its ability to impart a positive surface charge to oil droplets provides excellent electrostatic stability and promotes bioadhesion, making it a valuable excipient in the development of advanced drug delivery systems, particularly for ophthalmic applications. The protocols and characterization techniques outlined in this guide provide a framework for the successful development and evaluation of CKC-based research formulations.

References

The Dawn of Cationic Surfactants: A Technical History of Cetalkonium's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Origins of a Key Quaternary Ammonium Salt.

Executive Summary

Cetalkonium chloride (CKC), a C16 alkyl-benzyldimethylammonium chloride, stands as a significant member of the quaternary ammonium compound (QAC) family. Its journey from a laboratory curiosity in the early 20th century to a widely used excipient and active ingredient in modern pharmaceuticals is a testament to the enduring utility of cationic surfactants. This technical guide delves into the history and initial discovery of this compound and its related long-chain QACs, tracing their origins to the pioneering chemical research of the 1930s. The narrative highlights the key scientific milestones, the brilliant minds behind them, and the nascent experimental techniques that first brought these molecules to light. The initial discovery was driven by the burgeoning field of disinfectant research, with German chemist Gerhard Domagk's work at I.G. Farben providing a crucial impetus. This guide presents the available historical data, reconstructs the likely experimental protocols of the era, and provides visualizations to illuminate the foundational chemistry of this compound.

Historical Context: The Rise of Quaternary Ammonium Compounds

The early 20th century witnessed a surge in the development of synthetic chemicals for various industrial and medicinal applications. While anionic surfactants (soaps) had been known for centuries, the 1930s marked the advent of cationic surfactants.[1] These compounds, characterized by a positively charged hydrophilic head group, quickly garnered attention for their unique properties, including their ability to adsorb onto negatively charged surfaces and, most notably, their potent antimicrobial activity.

A pivotal moment in the history of QACs came in 1935 when the German bacteriologist and Nobel laureate Gerhard Domagk, working for the chemical conglomerate I.G. Farben, published a seminal paper in the Deutsche Medizinische Wochenschrift.[2] In this publication, Domagk described a new class of disinfection material, which included benzalkonium chloride.[2] His work demonstrated the remarkable bactericidal efficacy of these compounds, particularly those with long alkyl chains, sparking widespread interest in their development and application as antiseptics and disinfectants.[3][4]

The Initial Synthesis and Discovery of Long-Chain Alkyl Benzyl Dimethyl Ammonium Salts

The first documented preparations of long-chain quaternary ammonium salts, the class to which this compound belongs, can be traced back to the mid-1930s. The foundational patents and scientific literature from this era lay the groundwork for the synthesis of what would later be specifically identified and utilized as this compound chloride.

Pioneering Patents

Two key patents from the 1930s describe the synthesis of this class of compounds:

  • French Patent FR 771746 (1934): Filed by the German chemical giant I.G. Farben, this patent is one of the earliest documented preparations of this type of quaternary ammonium compound. The work was likely spurred by the company's extensive research into dyes, pharmaceuticals, and disinfectants.[5][6]

  • U.S. Patent 2,075,958 (1937): Granted to Henry Alfred Piggott and Imperial Chemical Industries (ICI), this patent further elaborated on the synthesis and properties of these novel quaternary ammonium salts.

Key Scientific Publication

A significant academic contribution came in 1940 from O. Westphal and D. Jerchel, whose work was published in the prestigious German journal Berichte der deutschen chemischen Gesellschaft. Their paper provided a more detailed scientific account of the synthesis and characterization of these long-chain quaternary ammonium compounds, contributing to the broader scientific understanding beyond the patent literature.

Experimental Protocols: Reconstructing the Early Syntheses

General Synthesis Pathway

The synthesis is a two-step process, starting from a long-chain fatty alcohol:

  • Halogenation of the Fatty Alcohol: The long-chain alcohol (1-hexadecanol) is first converted to its corresponding alkyl halide.

  • Quaternization of the Tertiary Amine: The resulting hexadecyl halide is then reacted with a tertiary amine (N,N-dimethylbenzylamine) to form the quaternary ammonium salt.

Alternatively, the synthesis can proceed by reacting hexadecyldimethylamine with benzyl chloride.

Below is a Graphviz representation of the likely synthesis workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Hexadecylamine Hexadecyldimethylamine Quaternization Quaternization Reaction (Nucleophilic Substitution) Hexadecylamine->Quaternization BenzylChloride Benzyl Chloride BenzylChloride->Quaternization This compound This compound Chloride Quaternization->this compound

A simplified workflow for the synthesis of this compound chloride.
Probable Experimental Details

Based on the chemical knowledge and laboratory practices of the era, a plausible experimental protocol would have involved the following steps:

  • Reactant Preparation: Equimolar amounts of hexadecyldimethylamine and benzyl chloride would be measured. Solvents, if used, were likely simple alcohols or ethers to facilitate the reaction.

  • Reaction Conditions: The reactants would be mixed in a reaction vessel, likely a glass flask. The mixture would then be heated, possibly under reflux, for a period of several hours to drive the quaternization reaction to completion.

  • Isolation and Purification: Upon cooling, the solid this compound chloride product would precipitate out of the solution. The crude product would then be collected by filtration. Purification would have been achieved through recrystallization from a suitable solvent, such as a mixture of ethyl acetate and petroleum ether, to yield the final crystalline product.

Characterization in the 1930s and 1940s

The analytical techniques available to chemists in the era of this compound's discovery were limited compared to modern standards. Characterization would have relied on fundamental physical and chemical properties.

PropertyLikely Method of Determination (1930s-1940s)
Melting Point Capillary melting point apparatus.
Solubility Qualitative assessment of solubility in various solvents (water, alcohols, etc.).
Elemental Analysis Combustion analysis to determine the percentage composition of C, H, N, and Cl.
Confirmation of Quaternary Structure Primarily through the synthesis method itself and the salt-like properties of the product. Titration methods to determine the halide content could also have been employed.

Initial Applications and Mechanism of Action

The primary driver for the development of this compound and related long-chain QACs was their antimicrobial activity.

Early Applications

The initial interest in these compounds was for their use as:

  • Disinfectants: For sterilizing surfaces and medical instruments.

  • Antiseptics: For topical application to prevent infection.

  • Fungicides and Germicides: For broader antimicrobial applications.

  • Surfactants: In industries such as textiles and leather processing.[7]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of QACs was understood in its basic principles even in the early days of their discovery. The positively charged headgroup of the this compound molecule is attracted to the negatively charged components of microbial cell membranes. The long hydrophobic alkyl chain then disrupts the lipid bilayer, leading to leakage of cellular contents and ultimately cell death.

The following diagram illustrates this proposed mechanism.

Antimicrobial_Mechanism cluster_this compound This compound Chloride cluster_membrane Bacterial Cell Membrane cluster_disruption Cell Disruption CationicHead Positively Charged Headgroup HydrophobicTail Long Hydrophobic Tail (C16) MembraneSurface Negatively Charged Surface CationicHead->MembraneSurface Electrostatic Attraction LipidBilayer Lipid Bilayer HydrophobicTail->LipidBilayer Hydrophobic Interaction MembraneDisruption Membrane Disruption LipidBilayer->MembraneDisruption CellLysis Cell Lysis MembraneDisruption->CellLysis

The proposed mechanism of antimicrobial action for this compound chloride.

Conclusion

The initial discovery and development of this compound as a quaternary ammonium salt in the 1930s and 1940s was a landmark achievement in the field of synthetic chemistry and microbiology. Born from the industrial research powerhouses of the era and the pioneering work of scientists like Gerhard Domagk, this compound and its chemical relatives provided a new and powerful tool in the fight against microbial contamination. While the experimental and analytical techniques of the time were rudimentary by today's standards, the fundamental principles of synthesis and the understanding of the antimicrobial mechanism established a solid foundation for the future applications of this versatile molecule in pharmaceuticals and beyond. The history of this compound serves as a compelling case study in the translation of basic chemical research into products with significant and lasting real-world impact.

References

Cetalkonium's Interaction with Biological Membranes: A Molecular Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetalkonium chloride (CKC), a quaternary ammonium compound (QAC), is widely utilized as an excipient and preservative in pharmaceutical formulations, notably in ophthalmic emulsions. Its amphiphilic nature, characterized by a positively charged hydrophilic head and a long hydrophobic alkyl chain, dictates its profound interaction with biological membranes. This guide provides a comprehensive technical overview of the molecular interactions of this compound with cellular membranes, detailing its mechanisms of action, impact on membrane integrity and signaling, and the experimental methodologies used for its characterization.

Mechanism of Action at the Molecular Level

This compound chloride's primary mode of interaction with biological membranes is driven by a combination of electrostatic and hydrophobic forces. The positively charged quaternary ammonium headgroup of CKC is attracted to the negatively charged components of the cell membrane, such as phosphatidylserine and other anionic lipids. This initial electrostatic interaction facilitates the insertion of its C16 alkyl tail into the hydrophobic core of the lipid bilayer.

This insertion disrupts the ordered structure of the membrane lipids, leading to a number of downstream effects:

  • Increased Membrane Fluidity: The integration of the bulky alkyl chain into the lipid bilayer interferes with the tight packing of phospholipid acyl chains, leading to an increase in membrane fluidity.

  • Membrane Permeabilization: At sufficient concentrations, this disruption can lead to the formation of pores or transient defects in the membrane, increasing its permeability to ions and other small molecules. This loss of barrier function can result in the leakage of essential intracellular components, such as lactate dehydrogenase (LDH), and a dissipation of the electrochemical gradients necessary for cellular function.

  • Lipid Raft Disorganization: The interaction of CKC with the lipid bilayer can also perturb the organization of specialized membrane microdomains known as lipid rafts, which are crucial for the proper functioning of many membrane proteins and signaling pathways.

Quantitative Analysis of this compound's Effects

The interaction of this compound chloride with biological membranes has been quantified using various biophysical and cell-based assays. The following tables summarize key quantitative data on its cytotoxic effects and impact on cellular signaling pathways.

Table 1: Cytotoxicity of this compound Chloride on Human Corneal Epithelial Cells (HCECs)

CKC Concentration (% w/v)Exposure Time (hours)Cell Viability (%)Reference
< 0.125 x 10⁻⁴up to 72No significant decrease
0.5 x 10⁻⁴72~70
1.0 x 10⁻⁴48< 50
2.0 x 10⁻⁴24~10

Table 2: Effects of this compound Chloride on Cell Survival Signaling Pathways in HCECs

ProteinEffect of Increasing CKC ConcentrationPathwayReference
Phosphorylated mTORDecreasedPI3K/Akt/mTOR
Phosphorylated AktDecreasedPI3K/Akt/mTOR
Phosphorylated ERKDecreasedMAPK/ERK
Bcl-xLDecreasedApoptosis
BAXIncreasedApoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound chloride with biological membranes.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of this compound chloride for the desired duration.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of plasma membrane damage.

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with this compound chloride as described for the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of formazan dye formed is proportional to the amount of LDH released.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins, such as those involved in cell signaling pathways.

Protocol:

  • Cell Lysis: After treatment with this compound chloride, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Densitometry analysis can be used for quantification.

Measurement of Membrane Fluidity: Fluorescence Anisotropy

Fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) or its cationic derivative trimethylammonium-DPH (TMA-DPH) can measure changes in membrane fluidity.

Protocol:

  • Cell or Liposome Preparation: Prepare a suspension of cells or liposomes.

  • Probe Labeling: Incubate the cells or liposomes with the fluorescent probe (e.g., DPH or TMA-DPH) to allow its incorporation into the membrane.

  • Treatment: Add this compound chloride at various concentrations.

  • Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. Anisotropy is calculated from the vertically and horizontally polarized emission intensities upon excitation with vertically polarized light. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Signaling Pathways Modulated by this compound

This compound chloride-induced membrane stress can trigger various intracellular signaling pathways, primarily those related to cell survival, apoptosis, and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival and proliferation. Studies have shown that exposure to this compound chloride leads to a decrease in the phosphorylation of key proteins in this pathway, including Akt and mTOR, suggesting an inhibition of this pro-survival signaling cascade. This can lead to a G0/G1 cell cycle arrest.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CKC This compound Chloride MembraneDamage Membrane Damage CKC->MembraneDamage induces PI3K PI3K MembraneDamage->PI3K inhibits Akt Akt PI3K->Akt activates CellCycleArrest G0/G1 Cell Cycle Arrest mTOR mTOR Akt->mTOR activates mTOR->CellCycleArrest prevents

Caption: this compound chloride-induced inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and survival. Similar to its effect on the PI3K/Akt pathway, this compound chloride has been shown to decrease the phosphorylation of ERK, indicating an inhibition of this pathway.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CKC This compound Chloride MembraneStress Membrane Stress CKC->MembraneStress causes UpstreamActivators Upstream Activators MembraneStress->UpstreamActivators inhibits ERK ERK UpstreamActivators->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound chloride.

Apoptosis Pathway

The inhibition of pro-survival pathways, coupled with increased cellular stress, can lead to the induction of apoptosis, or programmed cell death. This compound chloride has been shown to modulate the levels of key apoptotic proteins, decreasing the expression of the anti-apoptotic protein Bcl-xL and increasing the expression of the pro-apoptotic protein BAX. This shift in the Bcl-2 family protein balance favors the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to apoptosis.

Apoptosis_Pathway cluster_regulation Apoptotic Regulation cluster_execution Apoptotic Execution CKC This compound Chloride Bcl_xL Bcl-xL (Anti-apoptotic) CKC->Bcl_xL decreases BAX BAX (Pro-apoptotic) CKC->BAX increases Mitochondria Mitochondria Bcl_xL->Mitochondria inhibits release of cytochrome c BAX->Mitochondria promotes release of cytochrome c Caspases Caspase Activation Mitochondria->Caspases cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: this compound chloride-induced modulation of the intrinsic apoptosis pathway.

Conclusion

This compound chloride's interaction with biological membranes is a multifaceted process initiated by electrostatic attraction and hydrophobic insertion. This leads to a disruption of membrane structure and function, culminating in cytotoxicity through the inhibition of pro-survival signaling pathways and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these interactions, which is essential for the informed development of safe and effective pharmaceutical formulations. Further research is warranted to fully elucidate the specific protein targets of this compound and to explore its potential effects on other signaling cascades, such as those involving intracellular calcium.

Methodological & Application

Application Notes and Protocols for Protein Solubilization Using Cetalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetalkonium chloride (CKC) is a cationic surfactant belonging to the quaternary ammonium compound family. Its amphipathic nature, characterized by a positively charged hydrophilic head group and a long hydrophobic alkyl chain, makes it a candidate for disrupting cell membranes and solubilizing proteins, particularly integral membrane proteins.[1] This document provides detailed application notes and protocols for the use of CKC in protein solubilization experiments, with a focus on optimizing conditions to maintain protein integrity and functionality.

While specific data on CKC for protein solubilization is limited, its structural similarity to other cationic detergents like Cetyltrimethylammonium bromide (CTAB) allows for the adaptation of existing protocols. Cationic detergents are known for their ability to effectively disrupt membranes and solubilize proteins.[1][] However, as ionic detergents, they can also be denaturing, making careful optimization of experimental conditions critical to preserve the native structure and function of the target protein.[1]

Physicochemical Properties of this compound Chloride and Related Detergents

A key parameter for any detergent used in protein solubilization is its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, which is essential for solubilizing membrane proteins by creating a lipid-like environment.[] For effective solubilization, the detergent concentration should be maintained above its CMC.

While the exact CMC of this compound Chloride is not widely reported, a reasonable starting point for optimization can be inferred from the CMC of the structurally similar cationic detergent, Cetyltrimethylammonium bromide (CTAB).

DetergentTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Aggregation Number
This compound Chloride (CKC) Cationic396.09Not widely reported; estimated to be similar to CTABNot reported
Cetyltrimethylammonium bromide (CTAB) Cationic364.45~0.9 - 1.0 mM in water60-125
Sodium Dodecyl Sulfate (SDS) Anionic288.38~8.2 mM in water62
Triton™ X-100 Non-ionic~625~0.24 mM140
CHAPS Zwitterionic614.88~8 mM10

Note: CMC values can be influenced by buffer composition (e.g., ionic strength) and temperature.

Experimental Protocols

Part 1: Preparation of Stock Solutions

1.1. This compound Chloride (CKC) Stock Solution (100 mM):

  • Accurately weigh 3.96 g of this compound Chloride powder.

  • Dissolve in 80 mL of high-purity water with gentle stirring.

  • Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

  • Bring the final volume to 100 mL with high-purity water.

  • Store the stock solution at room temperature.

1.2. Lysis Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5):

  • Dissolve 0.605 g of Tris base in 80 mL of high-purity water.

  • Add 0.877 g of NaCl.

  • Adjust the pH to 7.5 with HCl.

  • Bring the final volume to 100 mL with high-purity water.

  • Store at 4°C. Protease inhibitors should be added fresh before use.

Part 2: General Protocol for Solubilization of Membrane Proteins

This protocol provides a general framework for solubilizing membrane proteins using CKC. Optimization of CKC concentration, protein concentration, and incubation conditions is crucial for each specific protein.

2.1. Membrane Preparation:

  • Harvest cells expressing the target membrane protein by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a suitable lysis buffer without detergent (e.g., hypotonic buffer) containing protease inhibitors.

  • Disrupt the cells using an appropriate method (e.g., sonication, Dounce homogenization, or high-pressure homogenization).

  • Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.

  • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a minimal volume of lysis buffer.

  • Determine the total protein concentration of the membrane preparation using a detergent-compatible protein assay (e.g., BCA assay).

2.2. Solubilization Screening:

  • Dilute the membrane preparation to a working concentration of 5-10 mg/mL in lysis buffer.

  • Set up a series of microcentrifuge tubes, each containing the same amount of membrane protein.

  • Add varying final concentrations of CKC to each tube. A good starting range is from 0.5 mM to 10 mM. It is recommended to test concentrations both below and above the estimated CMC.

  • Incubate the samples at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).

  • Centrifuge the samples at high speed (e.g., 100,000 x g for 45 minutes at 4°C) to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the optimal CKC concentration for solubilizing the target protein.

Table 2: Example of a Solubilization Screening Setup

TubeMembrane Protein (mg)Lysis Buffer (µL)100 mM CKC (µL)Final CKC Conc. (mM)Final Volume (µL)
11X0.50.5100
21X1.01.0100
31X2.52.5100
41X5.05.0100
51X10.010.0100
Part 3: Maintaining Protein Integrity and Function

As a cationic detergent, CKC has the potential to denature proteins.[1] Therefore, it is essential to assess the structural and functional integrity of the solubilized protein.

3.1. Functional Assays:

  • If the target protein has a known biological activity (e.g., enzymatic activity, ligand binding), perform a functional assay on the solubilized fraction.

  • Compare the activity of the CKC-solubilized protein to that of the protein in its native membrane or solubilized with a known mild detergent.

3.2. Structural Analysis:

  • Techniques such as circular dichroism (CD) spectroscopy can be used to assess the secondary structure of the solubilized protein and check for signs of denaturation.

Data Presentation

The following table provides a template for summarizing the quantitative data from a protein solubilization experiment comparing different detergents.

Table 3: Comparative Solubilization Efficiency of Different Detergents

DetergentConcentration (mM)Total Protein in Supernatant (mg/mL)Target Protein in Supernatant (% of total)Biological Activity of Target Protein (%)
CKC 1.0
2.5
5.0
CTAB 1.0
2.5
5.0
Triton™ X-100 0.5
1.0
Control (No Detergent) 0

Visualizations

Experimental Workflow for Protein Solubilization

G cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis start Cell Pellet lysis Cell Lysis & Debris Removal start->lysis ultracentrifugation Ultracentrifugation lysis->ultracentrifugation membrane_pellet Membrane Pellet ultracentrifugation->membrane_pellet add_ckc Add CKC (Varying Concentrations) membrane_pellet->add_ckc incubation Incubation (4°C) add_ckc->incubation solubilization_centrifugation High-Speed Centrifugation incubation->solubilization_centrifugation supernatant Supernatant (Solubilized Proteins) solubilization_centrifugation->supernatant pellet Pellet (Insoluble Material) solubilization_centrifugation->pellet sds_page SDS-PAGE & Western Blot supernatant->sds_page activity_assay Functional Assay supernatant->activity_assay pellet->sds_page G cluster_inputs Input Parameters cluster_process Process cluster_outputs Output Metrics ckc_conc CKC Concentration solubilization Protein Solubilization ckc_conc->solubilization protein_conc Protein Concentration protein_conc->solubilization buffer_comp Buffer Composition (pH, Ionic Strength) buffer_comp->solubilization temp_time Temperature & Incubation Time temp_time->solubilization sol_yield Solubilization Yield solubilization->sol_yield protein_activity Protein Activity solubilization->protein_activity protein_stability Protein Stability solubilization->protein_stability

References

Application of Cetalkonium chloride in antimicrobial susceptibility testing (AST).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cetalkonium chloride (CKC) is a quaternary ammonium compound (QAC) with a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its cationic nature allows it to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell lysis and death.[3] This property makes CKC a valuable compound for investigation in antimicrobial susceptibility testing (AST) to determine the susceptibility of various pathogens to its antimicrobial effects. These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of CKC using broth microdilution and agar diffusion methods, along with data presentation guidelines and a visualization of its mechanism of action.

Data Presentation

The following tables summarize the antimicrobial activity of this compound chloride and related quaternary ammonium compounds against various microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of this compound Chloride (CKC) and Related Quaternary Ammonium Compounds (QACs) against Bacteria

MicroorganismCompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureusBenzalkonium chloride≤2 - 642>64[4]
Staphylococcus aureus (MDR)Cetyltrimethylammonium bromide (CTAB)0.5 - 3218[1]
Staphylococcus aureus (MRSA)Benzalkonium chloride>8--[5]
Staphylococcus aureus (MSSA)Benzalkonium chloride≤4--[6]
Pseudomonas aeruginosaBenzalkonium chloride25--[7]

MDR: Multi-drug Resistant; MRSA: Methicillin-resistant Staphylococcus aureus; MSSA: Methicillin-susceptible Staphylococcus aureus

Table 2: Antifungal Activity of this compound Chloride (CKC) and Related Quaternary Ammonium Compounds (QACs)

MicroorganismCompoundMIC Range (µg/mL)Reference
Candida albicans---
Aspergillus niger---

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[8][9]

a. Materials:

  • This compound chloride (CKC) stock solution (sterile)

  • 96-well microtiter plates (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi (sterile)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

  • Microplate reader (optional)

b. Protocol:

  • Prepare CKC dilutions: Perform serial two-fold dilutions of the CKC stock solution in the appropriate broth medium (CAMHB or RPMI-1640) directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected to encompass the expected MIC of the test organism.

  • Prepare inoculum: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate the microtiter plate: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and the inoculum, but no CKC.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.

  • Reading the results: The MIC is the lowest concentration of CKC that shows no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Agar Diffusion Method (Kirby-Bauer) for Susceptibility Testing

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for disk diffusion.[10][11][12]

a. Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Sterile filter paper disks (6 mm diameter)

  • This compound chloride (CKC) solution of a known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator

  • Ruler or caliper

b. Protocol:

  • Prepare CKC disks: Aseptically impregnate sterile filter paper disks with a known concentration of CKC solution. Allow the disks to dry completely in a sterile environment.

  • Prepare inoculum: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate the agar plate: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 3-5 minutes.

  • Apply CKC disks: Using sterile forceps, place the prepared CKC disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading the results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm). The interpretation of susceptibility (susceptible, intermediate, or resistant) requires the establishment of standardized zone diameter breakpoints, which are currently not established for CKC.

Visualizations

Mechanism of Action of this compound Chloride

The primary mechanism of action of this compound chloride involves the disruption of the microbial cell membrane.[3] As a cationic surfactant, the positively charged head of the CKC molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The hydrophobic tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.

CKC_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CKC This compound Chloride (CKC) CellWall Negatively Charged Cell Wall Components CKC->CellWall Electrostatic Interaction Membrane Lipid Bilayer CellWall->Membrane Penetration by Hydrophobic Tail Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of action of this compound chloride on a bacterial cell.

Experimental Workflow for Broth Microdilution MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound chloride using the broth microdilution method.

Broth_Microdilution_Workflow Start Start PrepCKC Prepare Serial Dilutions of CKC in Broth Start->PrepCKC PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepCKC->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Read Results (Visual/Reader) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End Agar_Diffusion_Logic Start Start InoculatePlate Inoculate MHA Plate with Test Organism Start->InoculatePlate ApplyDisk Apply CKC-impregnated Disk InoculatePlate->ApplyDisk Incubate Incubate Plate ApplyDisk->Incubate MeasureZone Measure Zone of Inhibition Incubate->MeasureZone Interpret Interpret Susceptibility (based on established breakpoints) MeasureZone->Interpret End End Interpret->End

References

Application Notes and Protocols for Cetalkonium Chloride in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cetalkonium Chloride (CKC) in Ophthalmic Formulations

This compound chloride (CKC) is a quaternary ammonium compound increasingly utilized in ophthalmic research as a preservative and a functional excipient, particularly in cationic nanoemulsions.[1][2] As a member of the alkyl-benzyldimethylammonium chloride family with a C16 alkyl chain, CKC's lipophilic nature makes it a suitable alternative to the more commonly used Benzalkonium chloride (BAK).[1][3] In ophthalmic formulations, especially cationic nanoemulsions, CKC is associated with oil nanodroplets at the oil/water interface.[1] This association imparts a positive surface charge to the nanodroplets, which enhances the formulation's stability through electrostatic repulsion and promotes bioadhesion to the negatively charged ocular surface.[1][4] This bioadhesive property can increase the residence time of the formulation on the eye, potentially improving the bioavailability of the active pharmaceutical ingredient.[4]

When incorporated into oil-in-water nanoemulsions, CKC is sequestered within the oil phase, reducing its availability in the aqueous phase and thereby minimizing ocular surface toxicity compared to aqueous solutions of other quaternary ammonium compounds like BAK.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the use of this compound chloride in ophthalmic research formulations.

Table 1: In Vitro Cytotoxicity of this compound Chloride on Human Corneal Epithelial Cells (HCECs)

CKC Concentration (% w/v)Exposure Time (hours)Cell Viability (%)Observations
< 0.0000125%Up to 72No significant decreaseSafe concentration range for HCECs in vitro.[3][6]
0.0000125% - 0.00005%48 - 72~70%Significant increases in Reactive Oxygen Species (ROS) and mitochondrial changes observed.[6][7]
≥ 0.0001%48< 50%Significant damage to the corneal epithelium is likely.[6][7]
0.0002%24~10%
0.0002%48Almost complete cell deathHigh cytotoxicity observed.[6]

Table 2: Recommended Concentration Ranges for CKC in Ophthalmic Formulations

Formulation TypeCKC Concentration (% w/v)PurposeReference
Cationic Nanoemulsion (for dry eye)0.002%Cationic agent for bioadhesion[7]
Cationic Nanoemulsion (research)0.005%Cationic agent for bioadhesion and improved drug delivery[3]
Ophthalmic Ointments (multidose)0.0033%Preservative[5]

Experimental Protocols

Preparation of a this compound Chloride Cationic Nanoemulsion (General Protocol)

This protocol describes a high-energy homogenization method for preparing a research-grade CKC-stabilized cationic nanoemulsion.

Materials:

  • This compound chloride (CKC)

  • Oil phase (e.g., medium-chain triglycerides, castor oil)

  • Surfactant (e.g., Poloxamer 188, Tyloxapol)

  • Tonicity agent (e.g., glycerol, mannitol)

  • Purified water for injection

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve the desired concentration of the active pharmaceutical ingredient (if applicable) and CKC in the selected oil.

  • Aqueous Phase Preparation: Dissolve the surfactant and tonicity agent in purified water.

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer to form a coarse macroemulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a sufficient number of cycles to achieve a translucent nanoemulsion with the desired droplet size (typically 20-200 nm).

  • Sterilization: Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

Characterization:

  • Droplet Size and Polydispersity Index (PDI): Measured by dynamic light scattering.

  • Zeta Potential: Determined to confirm the positive surface charge.

  • pH and Osmolality: Measured to ensure they are within the physiologically tolerated range for ophthalmic formulations.

  • Stability: Assessed by monitoring for any changes in droplet size, PDI, zeta potential, and visual appearance (e.g., creaming, cracking) over time at various storage conditions.

In Vitro Corneal Epithelial Wound Healing Assay (Scratch Assay)

This assay evaluates the effect of a CKC-containing formulation on the migration and proliferation of corneal epithelial cells.

Materials:

  • Human Corneal Epithelial Cells (HCECs)

  • Cell culture medium

  • Sterile pipette tips or a cell scraper

  • Microscope with imaging capabilities

  • Image analysis software

Procedure:

  • Cell Culture: Culture HCECs in a multi-well plate until they form a confluent monolayer.

  • Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Replace the culture medium with fresh medium containing the test formulation (with CKC) or control formulations.

  • Image Acquisition: Capture images of the scratch at defined time points (e.g., 0, 12, 24, 36 hours).

  • Analysis: Measure the width or area of the scratch at each time point using image analysis software. Calculate the rate of wound closure.

In Vivo Corneal Wound Healing Model (Rabbit)

This model assesses the effect of a CKC-containing formulation on corneal re-epithelialization in a living organism.

Materials:

  • New Zealand White rabbits

  • Anesthetics (e.g., ketamine, xylazine)

  • Corneal rust ring remover or a surgical blade (e.g., Bard-Parker blade #15)

  • Topical anesthetic

  • Fluorescein sodium ophthalmic strips

  • Slit-lamp biomicroscope with a cobalt blue filter

Procedure:

  • Anesthesia: Anesthetize the rabbit according to approved animal care and use protocols.

  • Epithelial Debridement: Create a standardized circular epithelial defect (e.g., 6-8 mm in diameter) in the central cornea of one eye using a corneal rust ring remover or by gentle scraping with a surgical blade after applying a topical anesthetic.

  • Treatment: Instill the test formulation (with CKC) or control formulation into the wounded eye at predetermined intervals.

  • Evaluation: At specific time points (e.g., daily), stain the cornea with fluorescein and measure the area of the epithelial defect using a slit-lamp biomicroscope. The wound area will stain green.

  • Endpoint: Continue the evaluation until the epithelial defect is completely healed. Calculate the rate of re-epithelialization.

Visualizations

Signaling Pathways and Experimental Workflows

CKC_Signaling_Pathway CKC This compound Chloride (High Concentration) ROS Increased ROS CKC->ROS Mitochondria Mitochondrial Alterations CKC->Mitochondria Bcl_xL Bcl-xL (Anti-apoptotic) CKC->Bcl_xL Downregulates BAX BAX (Pro-apoptotic) CKC->BAX Upregulates PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates pAkt p-Akt (Inactive) Akt->pAkt Inhibition of Phosphorylation pmTOR p-mTOR (Inactive) mTOR->pmTOR Inhibition of Phosphorylation ERK ERK pERK p-ERK (Inactive) ERK->pERK Inhibition of Phosphorylation CellSurvival Decreased Cell Survival & Proliferation pAkt->CellSurvival Leads to pmTOR->CellSurvival Leads to pERK->CellSurvival Leads to Apoptosis Apoptosis Bcl_xL->Apoptosis BAX->Apoptosis

Caption: Effect of high concentrations of CKC on corneal epithelial cell survival pathways.

Nanoemulsion_Workflow start Start oil_phase Prepare Oil Phase (Oil + CKC + API) start->oil_phase aqueous_phase Prepare Aqueous Phase (Water + Surfactant + Tonicity Agent) start->aqueous_phase pre_emulsion Form Pre-emulsion (High-Shear Mixing) oil_phase->pre_emulsion aqueous_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization nanoemulsion Cationic Nanoemulsion homogenization->nanoemulsion characterization Characterization (Size, Zeta, pH) nanoemulsion->characterization end End characterization->end

Caption: Workflow for the preparation of a CKC-containing cationic nanoemulsion.

InVivo_Wound_Healing anesthesia Anesthetize Rabbit debridement Create Corneal Epithelial Defect anesthesia->debridement treatment Topical Application of Formulation debridement->treatment evaluation Fluorescein Staining & Imaging treatment->evaluation Daily analysis Measure Wound Area & Calculate Healing Rate evaluation->analysis analysis->treatment Repeat until healed endpoint Complete Epithelialization analysis->endpoint

Caption: Experimental workflow for the in vivo rabbit corneal wound healing model.

References

Utilizing Cetalkonium chloride in the development of cationic nanoemulsions for drug delivery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

Cationic nanoemulsions have emerged as a promising strategy to enhance the bioavailability of therapeutic agents, particularly for topical applications such as ophthalmic drug delivery.[1][2][3] The positive charge of these nanoformulations promotes electrostatic interactions with negatively charged biological surfaces, such as the ocular surface epithelium, leading to prolonged residence time and improved drug penetration.[1][3][4] Cetalkonium chloride (CKC), a quaternary ammonium compound, is a key cationic agent utilized in the formulation of these advanced drug delivery systems. Its lipophilic nature allows for its localization at the oil-water interface of the nanoemulsion, imparting a positive charge to the oil droplets while minimizing potential toxicity associated with free cationic agents in the aqueous phase.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of CKC-based cationic nanoemulsions.

Key Advantages of this compound Chloride in Cationic Nanoemulsions

  • Enhanced Bioavailability: The positive surface charge imparted by CKC increases the precorneal residence time of the nanoemulsion, leading to improved drug absorption and bioavailability.[1][3][5]

  • Improved Stability: The electrostatic repulsion between the positively charged oil droplets prevents coalescence, contributing to the long-term stability of the nanoemulsion.[5]

  • Targeted Delivery: The mucoadhesive properties resulting from the cationic charge facilitate targeted drug delivery to mucosal surfaces.[6]

  • Versatility: CKC-based nanoemulsions can encapsulate a wide range of lipophilic drugs, offering a versatile platform for various therapeutic applications.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on CKC-based cationic nanoemulsions, providing a comparative overview of their physicochemical properties and performance.

Table 1: Physicochemical Properties of CKC-Based Cationic Nanoemulsions

FormulationDrugOil PhaseSurfactant(s)CKC Concentration (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Cationic Nanoemulsion-Medium-chain triglyceridesTyloxapol, Poloxamer 188Not specified~150< 0.2+30 to +40
Prednisolone-loaded NEPrednisoloneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Latanoprost-loaded NELatanoprostNot specifiedNot specified0.005Not specifiedNot specified+40
Cyclosporine A-loaded NECyclosporine ANot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Data compiled from multiple sources for illustrative purposes. Specific values may vary based on the detailed formulation and manufacturing process.

Table 2: In Vitro & In Vivo Performance Data

FormulationStudy TypeKey FindingReference
Prednisolone-loaded Cationic NEIn vivo (rabbits)Significantly mitigated uveitis severity over three weeks compared to drug suspension.[6][7][6]
Cyclosporine A Cationic NEIn vivo (rabbits)Showed a twofold increase in ocular bioavailability compared to an anionic nanoemulsion.[5][5]
Latanoprost Cationic NEPreclinical studiesDemonstrated to be safe and well-tolerated in single and repeated applications.[5][5]
Cationorm® (CKC-based NE)In vivoEnhanced thickness of the tear film lipid layer.[2][2]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of CKC-based cationic nanoemulsions.

Protocol 1: Preparation of a Cationic Nanoemulsion using High-Pressure Homogenization

This protocol describes a high-energy method for preparing a stable CKC-based cationic nanoemulsion.

Materials:

  • Oil Phase (e.g., Medium-chain triglycerides, Castor oil)

  • Aqueous Phase (e.g., Purified water)

  • Primary Surfactant (e.g., Poloxamer 188, Tyloxapol)

  • Cationic Agent: this compound chloride (CKC)

  • Drug (lipophilic)

  • Buffer salts (e.g., citrate, phosphate) if pH adjustment is needed[8]

Equipment:

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of the oil phase.

    • If applicable, dissolve the lipophilic drug in the oil phase with gentle heating and stirring until a clear solution is obtained.

    • Add the required amount of this compound chloride to the oil phase and stir until completely dissolved.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amount of purified water.

    • Disperse the primary surfactant(s) in the water with stirring until a clear solution is formed.

    • If necessary, add buffering agents to adjust the pH.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous high-shear mixing (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).

    • Cool the system during homogenization to prevent overheating.

  • Final Product:

    • The resulting nanoemulsion should be a translucent or milky-white liquid.

    • Store the nanoemulsion in a well-sealed container at a controlled temperature (e.g., 4°C or room temperature) for further characterization.

Protocol 2: Characterization of the Cationic Nanoemulsion

This protocol outlines the key characterization techniques to assess the quality and performance of the prepared nanoemulsion.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the broadness of the size distribution (PDI).

  • Procedure:

    • Dilute a small aliquot of the nanoemulsion with purified water to an appropriate concentration.

    • Analyze the sample using a Zetasizer or a similar DLS instrument.

    • Record the average droplet size and PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoemulsion.

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the nanoemulsion droplets.

  • Procedure:

    • Dilute the nanoemulsion with an appropriate medium (e.g., distilled water or a specific buffer).

    • Measure the zeta potential using a Zetasizer or a similar instrument.

    • A positive zeta potential confirms the cationic nature of the nanoemulsion.

3. Morphological Characterization:

  • Principle: Transmission Electron Microscopy (TEM) provides a visual confirmation of the droplet size and shape.

  • Procedure:

    • Place a drop of the diluted nanoemulsion on a carbon-coated copper grid.

    • Allow the sample to dry.

    • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

    • Observe the sample under a transmission electron microscope.

4. Entrapment Efficiency and Drug Loading:

  • Principle: This determines the amount of drug successfully encapsulated within the nanoemulsion.

  • Procedure:

    • Separate the unentrapped drug from the nanoemulsion using a suitable technique (e.g., ultracentrifugation, dialysis).

    • Quantify the amount of free drug in the supernatant or dialysate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate the entrapment efficiency and drug loading using the following formulas:

      • Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (%) = [(Total Drug - Free Drug) / Total Weight of Nanoemulsion] x 100

5. In Vitro Drug Release Study:

  • Principle: This study evaluates the rate and extent of drug release from the nanoemulsion over time.

  • Procedure:

    • Use a dialysis bag method or a Franz diffusion cell system.

    • Place a known amount of the nanoemulsion in the donor compartment.

    • The receptor compartment should contain a suitable release medium (e.g., phosphate-buffered saline with a surfactant to maintain sink conditions).

    • Maintain the system at a constant temperature (e.g., 37°C) with continuous stirring.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

    • Analyze the drug concentration in the collected samples using a validated analytical method.

Visualizations

The following diagrams illustrate key concepts and workflows related to the development of CKC-based cationic nanoemulsions.

experimental_workflow Experimental Workflow for Cationic Nanoemulsion Development A Formulation Components (Oil, Water, Surfactant, CKC, Drug) B Preparation of Phases (Oil & Aqueous) A->B C Coarse Emulsion Formation (High-Shear Mixing) B->C D Nanoemulsification (High-Pressure Homogenization) C->D E Cationic Nanoemulsion D->E F Characterization E->F Analysis G Droplet Size & PDI F->G H Zeta Potential F->H I Morphology (TEM) F->I J Entrapment Efficiency F->J K In Vitro Release F->K

Caption: A flowchart illustrating the key steps in the preparation and characterization of a cationic nanoemulsion.

drug_delivery_mechanism Mechanism of Enhanced Ocular Drug Delivery NE Cationic Nanoemulsion (+ charge) Interaction Electrostatic Interaction NE->Interaction Eye Corneal/Conjunctival Surface (- charge) Eye->Interaction Residence Increased Residence Time Interaction->Residence Penetration Enhanced Drug Penetration Residence->Penetration Bioavailability Improved Bioavailability Penetration->Bioavailability

Caption: A diagram showing the electrostatic interaction-mediated mechanism for enhanced drug delivery.

References

Application Note: Standard Operating Procedure for Cytotoxicity Assays Involving Cetalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetalkonium chloride (CKC) is a quaternary ammonium compound widely used as a preservative and cationic agent, particularly in ophthalmic emulsions, due to its antimicrobial properties.[1][2] As with any compound intended for biomedical application, a thorough evaluation of its cytotoxic potential is essential. Quaternary ammonium compounds can disrupt the lipid membranes of microbial and mammalian cells, leading to cell death.[1][3] This document provides a detailed standard operating procedure (SOP) for assessing the in vitro cytotoxicity of CKC using a panel of standard assays. The protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

The described assays measure various cellular endpoints to provide a comprehensive toxicity profile. These include metabolic activity (MTT/CCK-8), lysosomal integrity (Neutral Red Uptake), membrane integrity (LDH release), and specific cell death pathways (Apoptosis/Necrosis).

Data Presentation: Cytotoxicity of this compound Chloride

The following table summarizes the cytotoxic effects of this compound Chloride on human cells as determined by various in vitro assays.

Cell LineAssay TypeExposure DurationObserved Cytotoxic Concentrations (% w/v)Key Findings
Human Corneal Epithelial Cells (HCECs)CCK-824 - 72 hoursNo significant toxicity: < 0.125 x 10⁻⁴%>50% cell death: ≥ 1.0 x 10⁻⁴% (after 48h)~90% cell death: 2.0 x 10⁻⁴% (after 24h)CKC exhibits dose- and time-dependent toxicity.[1][4]
Human Corneal Epithelial Cells (HCECs)LDH ReleaseNot SpecifiedSignificant LDH release at higher CKC concentrations.[1][5]Indicates loss of cell membrane integrity.[1][5]
Human Corneal Epithelial Cells (HCECs)ROS Measurement20 minutesSignificant increase in ROS from 0.125 x 10⁻⁴% to 0.5 x 10⁻⁴%.[1]CKC induces oxidative stress.[1]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound Chloride involves cell preparation, treatment with a range of CKC concentrations, incubation, and subsequent analysis using one or more of the detailed protocols below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., HCECs) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding incubation_24h 3. Overnight Incubation (Allow cells to attach) cell_seeding->incubation_24h ckc_prep 4. Prepare CKC Dilutions treatment 5. Treat Cells with CKC (Include controls) ckc_prep->treatment incubation_treat 6. Incubation (e.g., 24-72 hours) treatment->incubation_treat assay_mtt MTT / CCK-8 Assay (Metabolic Activity) incubation_treat->assay_mtt readout 7. Spectrophotometer / Flow Cytometer Reading assay_mtt->readout assay_nru Neutral Red Assay (Lysosomal Integrity) assay_nru->readout assay_ldh LDH Assay (Membrane Integrity) assay_ldh->readout assay_apop Apoptosis/Necrosis Assay (Cell Death Pathway) assay_apop->readout data_analysis 8. Data Analysis (Calculate % Viability, IC50) readout->data_analysis

Caption: General experimental workflow for CKC cytotoxicity assessment.

Experimental Protocols

Protocol 1: MTT/CCK-8 Cell Viability Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce a tetrazolium salt to a colored formazan product.[6][7][8]

1. Principle: Viable cells with active metabolism convert the water-soluble tetrazolium salt (like that in CCK-8) or MTT into a colored formazan product.[1][9] The amount of formazan produced is directly proportional to the number of living cells.[10]

2. Materials:

  • Target cells (e.g., Human Corneal Epithelial Cells)

  • 96-well flat-bottom plates

  • This compound Chloride (CKC) stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent

  • Solubilization solution (e.g., DMSO or 10% Triton X-100) for MTT assay

  • Multi-well spectrophotometer (plate reader)

3. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[1] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation and Treatment: Prepare serial dilutions of CKC in culture medium. Concentrations ranging from 0.03125 x 10⁻⁴% to 4.0 x 10⁻⁴% (w/v) are recommended as a starting point.[1]

  • Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the different CKC concentrations. Include vehicle-only wells (negative control) and a positive control (e.g., a known cytotoxic agent like Triton X-100).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.[1]

  • Assay Execution (CCK-8): Add 10 µL of CCK-8 reagent to each well.[1] Incubate for 2-4 hours at 37°C until a color change is apparent.

  • Assay Execution (MTT): Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8] Afterwards, carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Shake the plate for 15 minutes.[6][9]

  • Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or ~570 nm for MTT using a microplate reader.[1][6]

  • Data Analysis: Calculate cell viability as follows:

    • Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[12]

1. Principle: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytosol of cells.[12] When the plasma membrane is compromised, LDH is released into the supernatant. Its activity can be measured in a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces a tetrazolium salt to a colored formazan product, which is quantified spectrophotometrically.[12][13]

2. Materials:

  • Cell cultures treated with CKC as described in Protocol 1.

  • LDH Cytotoxicity Detection Kit (containing substrate mix, catalyst, and stop solution).

  • Lysis Buffer (e.g., 1% Triton X-100 in medium) for positive control (maximum LDH release).

  • 96-well flat-bottom plate.

  • Multi-well spectrophotometer.

3. Procedure:

  • Prepare Controls:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Untreated cells lysed with Lysis Buffer for ~15 minutes before supernatant collection.

    • Background: Medium only.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at ~250 x g for 5 minutes.

  • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Data Acquisition: Measure the absorbance at ~490 nm using a microplate reader.[12]

  • Data Analysis: Calculate percent cytotoxicity as follows:

    • Cytotoxicity (%) = [(Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of healthy cells.[14][15]

1. Principle: Viable cells can actively transport and incorporate the Neutral Red dye into their lysosomes. Non-viable cells, with compromised membranes, cannot retain the dye. The amount of dye absorbed, which can be extracted and quantified, is directly proportional to the number of viable cells.[14]

2. Materials:

  • Cell cultures treated with CKC.

  • Neutral Red (NR) stock solution (e.g., 3.3 mg/mL in water).[16]

  • NR working medium (e.g., 25 µg/mL NR in culture medium, pre-warmed and filtered).[16]

  • NR Desorb Solution (e.g., 50% ethanol, 1% acetic acid, 49% water).[16]

  • PBS.

3. Procedure:

  • Treatment: Treat cells with CKC as described in Protocol 1 for the desired duration (typically 24 hours).[17]

  • Dye Incubation: Remove the treatment medium and add 100 µL of pre-warmed NR working medium to each well.

  • Incubate the plate for 2-3 hours at 37°C, 5% CO₂.[15]

  • Washing: Remove the NR medium and wash the cells gently with 150 µL of PBS.[17]

  • Dye Extraction: Add 100 µL of NR Desorb Solution to each well.

  • Shake the plate on an orbital shaker for 10-20 minutes to fully solubilize the dye.[16]

  • Data Acquisition: Measure the absorbance at ~540 nm with a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background.

Protocol 4: Apoptosis vs. Necrosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Principle: The assay uses dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI).[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[19] PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic or necrotic cells) and stains the nucleus.[20]

  • Viable cells: Annexin V-negative / PI-negative.

  • Early apoptotic cells: Annexin V-positive / PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

2. Materials:

  • Cells cultured in 6-well or 12-well plates and treated with CKC.

  • Apoptosis/Necrosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

3. Procedure:

  • Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Centrifuge the cell suspension at ~300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

CKC-Induced Cytotoxicity Signaling Pathway

This compound chloride, like other quaternary ammonium compounds, induces cytotoxicity primarily by disrupting cell membrane integrity. This initial damage triggers a cascade of intracellular events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the modulation of key cell survival and death pathways, ultimately leading to apoptosis or necrosis.[1][4][21]

G cluster_survival Cell Survival Pathways cluster_apoptosis Apoptosis Regulation CKC This compound Chloride (CKC) Membrane Plasma Membrane Disruption CKC->Membrane Initial Insult ROS ↑ Intracellular ROS Membrane->ROS PI3K_Akt ↓ p-Akt Membrane->PI3K_Akt ERK ↓ p-ERK Membrane->ERK Mito Mitochondrial Alterations ROS->Mito Oxidative Stress BAX ↑ BAX (Pro-apoptotic) Mito->BAX mTOR ↓ p-mTOR PI3K_Akt->mTOR CellDeath Cell Death (Apoptosis / Necrosis) ERK->CellDeath mTOR->CellDeath Bcl_xL ↓ Bcl-xL (Anti-apoptotic) Bcl_xL->CellDeath BAX->CellDeath

Caption: Signaling pathways in CKC-induced cytotoxicity.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Cetalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Cetalkonium Chloride (CKC) using High-Performance Liquid Chromatography (HPLC). This compound chloride, a quaternary ammonium compound with a C16 alkyl chain, is a component of the more broadly used antiseptic and preservative, Benzalkonium Chloride (BAC). The methods outlined below are suitable for the separation and quantification of CKC from other BAC homologs and in various pharmaceutical and cosmetic formulations.

Introduction to this compound Chloride Analysis

This compound chloride (benzyldimethylhexadecylammonium chloride) is an important cationic surfactant used as an anti-infective agent and an excipient in pharmaceutical products.[1] Its analysis is crucial for quality control, formulation development, and stability studies. HPLC is a powerful and widely used technique for the separation and quantification of CKC and other related homologs present in Benzalkonium Chloride mixtures. The methods detailed herein leverage reversed-phase chromatography for optimal separation.

Experimental Protocols

Method 1: Isocratic HPLC-UV Method for Benzalkonium Chloride Homologs

This method is suitable for the routine quality control of raw materials and finished products containing this compound Chloride as part of a Benzalkonium Chloride mixture.

1. Chromatographic Conditions:

ParameterCondition
Column Cyano (CN) column (4.6 x 250 mm, 5 µm)
Mobile Phase 60% Acetonitrile and 40% 0.1 M Sodium Acetate buffer (pH 5.0)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature Ambient
UV Detection 254 nm[2]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Benzalkonium Chloride reference standard in the mobile phase. Further dilute to create a series of calibration standards.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound Chloride in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the C16 homolog (this compound Chloride) should be not more than 2.0%.

  • The tailing factor for the this compound Chloride peak should be not more than 2.0.

4. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the this compound Chloride peak based on the retention time of the corresponding peak in the standard chromatogram.

  • Quantify the amount of this compound Chloride in the sample using the calibration curve generated from the standard solutions.

Method 2: Rapid UPLC-UV Method for High-Throughput Analysis

This Ultra-Performance Liquid Chromatography (UPLC) method is designed for rapid analysis, significantly reducing run time and solvent consumption, making it ideal for high-throughput screening.

1. Chromatographic Conditions:

ParameterCondition
Column ACE Excel 2 C18-AR (50 mm × 2.1 mm, 2.0 µm)[3]
Mobile Phase A 10 mM Ammonium Phosphate buffer (pH 3.3)[3]
Mobile Phase B Methanol/Acetonitrile (85/15, v/v)[3]
Gradient Increase mobile phase B to 95% in 0.9 minutes[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 3 µL[3]
Column Temperature 45 °C[3]
UV Detection 214 nm[3]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a working standard solution of Benzalkonium Chloride (0.05 mg/mL) in a 50:50 (v/v) mixture of water and methanol.[3]

  • Sample Solution: For preserved drug formulations, dilute the sample to a target concentration of 50 µg/g of total Benzalkonium Chloride.[3]

3. Validation Parameters:

This method has been validated for linearity, accuracy, and precision.[3]

  • Linearity: The method is linear for total Benzalkonium Chloride concentrations ranging from 0.025 mg/mL to 0.075 mg/mL.[3][4]

  • Accuracy: Recoveries range from 99% to 103% for total Benzalkonium Chloride.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the analysis of Benzalkonium Chloride, including the this compound (C16) homolog.

Table 1: Chromatographic Performance and Validation Data

ParameterMethod 1 (HPLC)Method 2 (UPLC)Method 3[5]Method 4[6]
Linearity Range 0.025 to 0.8 mg/mL (total BAC)[2]0.025 to 0.075 mg/mL (total BAC)[3][4]1 to 100 mg/L (for C16)[5]0.01 to 0.05 mg/mL (for C14)
Correlation Coefficient (r²) ~0.99[2]>0.999>0.999 (for C16)[5]0.9979 (for C14)[6]
Limit of Detection (LOD) Not ReportedNot Reported25 µg/L (for C16)[5]Not Reported
Limit of Quantification (LOQ) Not ReportedNot Reported7.6 µg/L (for C16)[5]Not Reported
Precision (RSD%) Good[2]Not Reported1.4 - 2.3% (Intra-day), 6.2 - 6.7% (Inter-day)[5]3.5% (for C14)[6]
Accuracy (Recovery %) Not Reported99 - 103%[3][4]86.0 - 94.6% (after SPE)[5]102.6% (for C14)[6]
Analysis Time ~25 min[2]< 2 min[3][4]Not ReportedNot Reported

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC analysis and the logical relationship of method development parameters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Reference Standard Weighing Dissolution Dissolution in Mobile Phase Standard->Dissolution Sample Sample Weighing/Dilution Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Chloride Integration->Quantification Calibration->Quantification Report Reporting Results Quantification->Report

Caption: General workflow for HPLC analysis of this compound Chloride.

Method_Development cluster_params Key Method Parameters cluster_outcomes Desired Chromatographic Outcomes Column Stationary Phase (e.g., C18, Cyano) Resolution Good Resolution Column->Resolution MobilePhase Mobile Phase (Composition & pH) MobilePhase->Resolution PeakShape Symmetrical Peaks MobilePhase->PeakShape FlowRate Flow Rate FlowRate->Resolution RunTime Short Run Time FlowRate->RunTime Temperature Column Temperature Temperature->Resolution Temperature->RunTime Wavelength Detection Wavelength Sensitivity High Sensitivity Wavelength->Sensitivity

Caption: Logical relationships in HPLC method development.

References

In Vitro Models for Assessing the Efficacy of Cetalkonium-Based Disinfectants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the in vitro efficacy of disinfectants based on Cetalkonium Chloride (CKC), a quaternary ammonium compound (QAC). These protocols are designed to be used in research and development settings for the evaluation of bactericidal, fungicidal, and virucidal activity, as well as efficacy against biofilms.

Introduction to this compound Chloride

This compound chloride is a cationic surfactant with a broad spectrum of antimicrobial activity. Its mechanism of action primarily involves the disruption of microbial cell membranes. The positively charged quaternary amine group in CKC interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[1][2][3] This multi-targeted approach makes it an effective disinfectant against a wide range of bacteria, fungi, and enveloped viruses.[1][2]

Core Efficacy Assessment Models

A variety of standardized in vitro models are available to rigorously assess the antimicrobial efficacy of this compound-based disinfectants. These tests can be broadly categorized as suspension tests, carrier tests, and biofilm models. The choice of model depends on the intended application of the disinfectant and the specific efficacy claims to be substantiated.

Quantitative Suspension Tests

Suspension tests are fundamental for evaluating the basic antimicrobial activity of a disinfectant in a liquid phase.[4] These tests determine the concentration of the disinfectant required to achieve a specific level of microbial reduction within a defined contact time. European standards such as EN 1276 and EN 13727 provide frameworks for conducting these tests for bactericidal activity.[5][6]

Protocol: Quantitative Suspension Test for Bactericidal Activity (Adapted from EN 1276)

This protocol is designed to evaluate the bactericidal efficacy of a this compound-based disinfectant.

Materials:

  • This compound Chloride (CKC) based disinfectant

  • Test organisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Enterococcus hirae)

  • Culture media (e.g., Tryptone Soya Agar - TSA)

  • Interfering substance (e.g., Bovine Albumin Solution for clean or dirty conditions)

  • Validated neutralizing agent

  • Sterile distilled water

  • Sterile test tubes, pipettes, and other standard microbiology laboratory equipment

Procedure:

  • Preparation of Test Organism Suspension: Culture the test organism on an appropriate agar medium. Harvest the culture to prepare a suspension in a suitable diluent, adjusting the concentration to approximately 1.5 - 5.0 x 10⁸ CFU/mL.

  • Preparation of Disinfectant Solutions: Prepare a range of concentrations of the CKC-based disinfectant in sterile distilled water.

  • Test Procedure:

    • Pipette 1 mL of the interfering substance into a sterile test tube.

    • Add 1 mL of the test organism suspension.

    • Add 8 mL of the disinfectant solution to the tube and start a timer.

    • Maintain the test mixture at the specified temperature (e.g., 20°C) for the desired contact time (e.g., 5 minutes).

  • Neutralization: At the end of the contact time, transfer 1 mL of the test mixture to a tube containing 8 mL of a validated neutralizer and 1 mL of sterile water. Mix thoroughly.

  • Enumeration of Survivors: After a 5-minute neutralization period, perform serial dilutions of the neutralized sample and plate on TSA.

  • Incubation and Counting: Incubate the plates at 37°C for 24-48 hours. Count the number of colonies and calculate the number of surviving organisms per mL.

  • Calculation of Log Reduction: Compare the number of surviving organisms to the initial inoculum size to determine the log reduction. A disinfectant is typically considered effective if it achieves a ≥ 5-log reduction in viable cells.[4]

Data Presentation:

Disinfectant Concentration (% w/v)Contact Time (minutes)Test OrganismLog Reduction (CFU/mL)
X5S. aureus
Y5S. aureus
Z5S. aureus
X5P. aeruginosa
Y5P. aeruginosa
Z5P. aeruginosa

Experimental Workflow:

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_org Prepare Test Organism Suspension mix Mix Organism, Interfering Substance, and Disinfectant prep_org->mix prep_dis Prepare Disinfectant Solutions prep_dis->mix incubate Incubate for Contact Time mix->incubate neutralize Neutralize Disinfectant incubate->neutralize plate Plate Serial Dilutions neutralize->plate count Incubate and Count Colonies plate->count calculate Calculate Log Reduction count->calculate

Quantitative Suspension Test Workflow

Carrier Tests

Carrier tests simulate the use of a disinfectant on a hard, non-porous surface.[7] In these tests, a carrier (e.g., a stainless steel disc) is inoculated with the test organism, dried, and then treated with the disinfectant. This method provides a more realistic assessment of disinfectant efficacy in practical applications.

Protocol: Carrier Test for Bactericidal Activity

Materials:

  • Sterile carriers (e.g., 1 cm diameter stainless steel discs)

  • This compound Chloride (CKC) based disinfectant

  • Test organisms

  • Culture media

  • Interfering substance

  • Validated neutralizing agent

  • Sterile petri dishes, pipettes, and other standard laboratory equipment

Procedure:

  • Preparation of Inoculated Carriers:

    • Immerse sterile carriers in a suspension of the test organism (approximately 1.5 - 5.0 x 10⁸ CFU/mL) with an interfering substance.

    • Withdraw the carriers and place them in a sterile petri dish.

    • Dry the carriers in an incubator until the inoculum is visibly dry.

  • Disinfectant Application:

    • Immerse each dried, inoculated carrier in 10 mL of the CKC-based disinfectant solution for the specified contact time.

  • Neutralization:

    • After the contact time, transfer each carrier to a tube containing 10 mL of a validated neutralizer.

    • Vortex or sonicate the tube to elute the surviving microorganisms from the carrier.

  • Enumeration of Survivors:

    • Perform serial dilutions of the neutralized eluate and plate on the appropriate agar medium.

  • Incubation and Counting:

    • Incubate the plates and count the colonies to determine the number of surviving organisms per carrier.

  • Calculation of Log Reduction:

    • Compare the number of survivors to the number of organisms recovered from control carriers (treated with a placebo instead of the disinfectant) to calculate the log reduction.

Data Presentation:

Disinfectant Concentration (% w/v)Contact Time (minutes)Carrier TypeTest OrganismLog Reduction (CFU/carrier)
X10Stainless SteelS. aureus
Y10Stainless SteelS. aureus
Z10Stainless SteelS. aureus

Experimental Workflow:

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis inoculate Inoculate and Dry Carriers treat Treat Carriers with Disinfectant inoculate->treat neutralize Neutralize and Elute treat->neutralize plate Plate Serial Dilutions neutralize->plate count Incubate and Count Colonies plate->count calculate Calculate Log Reduction count->calculate

Carrier Test Workflow

In Vitro Biofilm Models

Bacteria within biofilms exhibit increased resistance to antimicrobial agents.[8] Therefore, it is crucial to evaluate the efficacy of disinfectants against these complex microbial communities. In vitro biofilm models are essential for this purpose.

Protocol: Biofilm Efficacy Test (Adapted from Microtiter Plate Method)

Materials:

  • 96-well flat-bottom microtiter plates

  • This compound Chloride (CKC) based disinfectant

  • Biofilm-forming test organism (e.g., Pseudomonas aeruginosa)

  • Growth medium (e.g., Tryptone Soy Broth - TSB)

  • Crystal Violet solution

  • Ethanol (95%)

  • Sterile saline

Procedure:

  • Biofilm Formation:

    • Add 200 µL of a diluted overnight culture of the test organism to each well of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Disinfectant Treatment:

    • Gently remove the planktonic cells and wash the wells with sterile saline.

    • Add 200 µL of the CKC-based disinfectant at various concentrations to the wells.

    • Incubate for the desired contact time.

  • Quantification of Viable Cells (Log Reduction):

    • Remove the disinfectant and wash the wells.

    • Add fresh growth medium and scrape the biofilm from the well surface.

    • Perform serial dilutions and plate to enumerate the surviving bacteria.

    • Calculate the log reduction compared to an untreated control.

  • Quantification of Biofilm Biomass (Crystal Violet Staining):

    • After disinfectant treatment and washing, add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes.

    • Wash the wells to remove excess stain and allow them to air dry.

    • Add 200 µL of 95% ethanol to solubilize the stain.

    • Measure the absorbance at 570 nm to quantify the remaining biofilm biomass.

Data Presentation:

Disinfectant Concentration (% w/v)Contact Time (minutes)Log Reduction in Biofilm (CFU/well)Reduction in Biofilm Biomass (%)
X15
Y15
Z15

Experimental Workflow:

G cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification form Grow Biofilm in Microtiter Plate treat Treat Biofilm with Disinfectant form->treat log_reduction Determine Log Reduction (Viable Cells) treat->log_reduction biomass Quantify Biomass (Crystal Violet) treat->biomass

Biofilm Efficacy Test Workflow

Minimum Inhibitory Concentration (MIC) for Fungicidal Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This is a fundamental measure of antifungal activity.

Protocol: Broth Microdilution MIC Assay for Fungi

Materials:

  • 96-well microtiter plates

  • This compound Chloride (CKC) based disinfectant

  • Fungal test organisms (e.g., Candida albicans, Aspergillus brasiliensis)

  • RPMI-1640 medium

  • Spectrophotometer

Procedure:

  • Preparation of Fungal Inoculum: Prepare a standardized fungal suspension adjusted to a 0.5 McFarland standard.[10]

  • Preparation of Disinfectant Dilutions: Perform serial two-fold dilutions of the CKC-based disinfectant in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add 100 µL of the fungal inoculum to each well.[9]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the disinfectant at which there is no visible growth.[9]

Data Presentation:

Fungal SpeciesMIC of CKC-based Disinfectant (µg/mL)
Candida albicans
Aspergillus brasiliensis
Virucidal Efficacy Testing

Assessing the efficacy of a disinfectant against viruses is critical, especially for products intended for use in healthcare settings. The EN 14476 standard provides a framework for evaluating virucidal activity.[11]

Protocol: Virucidal Suspension Test (Adapted from EN 14476)

Materials:

  • This compound Chloride (CKC) based disinfectant

  • Test virus (e.g., Adenovirus, Murine norovirus for broad-spectrum claims; Vaccinia virus for enveloped viruses)

  • Host cell line for virus propagation

  • Interfering substance

  • Ice bath

  • Cell culture medium

Procedure:

  • Preparation of Test Mixture: Mix 1 part interfering substance, 1 part virus suspension, and 8 parts disinfectant solution.

  • Contact Time: Incubate the mixture at the specified temperature (e.g., 20°C) for the defined contact time.

  • Inactivation Stop: Immediately stop the disinfectant's activity by dilution in ice-cold cell culture medium.

  • Infectivity Assay: Determine the remaining viral infectivity by endpoint titration on a susceptible host cell line.

  • Calculation of Log Reduction: Calculate the reduction in viral titer compared to a water control. A product is considered to have virucidal activity if it demonstrates a ≥ 4 log₁₀ reduction in virus titer.[12]

Data Presentation:

Disinfectant Concentration (% w/v)Contact Time (minutes)Test VirusLog Reduction in Viral Titer (TCID₅₀/mL)
X5Adenovirus
Y5Adenovirus
Z5Adenovirus

Mechanism of Action of this compound Chloride

The primary mechanism of action of this compound Chloride and other QACs is the disruption of the microbial cell membrane.[2][3]

G cluster_ckc This compound Chloride (CKC) cluster_cell Microbial Cell cluster_interaction Interaction & Disruption cluster_outcome Outcome ckc Positively Charged Quaternary Amine binding Electrostatic Binding ckc->binding membrane Negatively Charged Cell Membrane contents Cellular Contents membrane->binding disruption Membrane Disruption & Increased Permeability binding->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Mechanism of Action of this compound Chloride

Conclusion

The in vitro models and protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound-based disinfectants. Adherence to standardized methodologies is crucial for generating reliable and reproducible data to support product development and registration. The provided workflows and data presentation tables are intended to facilitate the systematic assessment of bactericidal, fungicidal, and virucidal properties, as well as the antibiofilm activity of these important antimicrobial agents.

References

Application Notes and Protocols for Cetalkonium Chloride as an Antimicrobial Agent in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetalkonium chloride (CKC) is a quaternary ammonium compound with broad-spectrum antimicrobial properties, effective against a variety of bacteria and fungi.[1][2] Its cationic nature allows it to disrupt microbial cell membranes, leading to the denaturation of proteins and inactivation of enzymes.[1][2] These characteristics make CKC a candidate for controlling microbial contamination in mammalian cell cultures. However, its application requires careful consideration due to its inherent cytotoxicity to mammalian cells.[3][4][5][6]

These application notes provide a guide to utilizing this compound chloride as an antimicrobial agent in cell culture, including data on its cytotoxicity and protocols for determining optimal working concentrations.

Mechanism of Action

This compound chloride's antimicrobial activity stems from its positively charged quaternary ammonium group. This allows it to electrostatically interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death.[1][2]

Data Presentation

Table 1: Cytotoxicity of this compound Chloride (CKC) on Human Corneal Epithelial Cells (HCECs)

The following table summarizes the dose- and time-dependent cytotoxic effects of CKC on primary human corneal epithelial cells. This data is crucial for estimating a starting concentration range for your specific cell line. Note that significant toxicity is observed at concentrations of 1.0 × 10⁻⁴% and higher with prolonged exposure.[3][5][6]

CKC Concentration (% w/v)CKC Concentration (µg/mL)24h Exposure (% Cell Viability)48h Exposure (% Cell Viability)72h Exposure (% Cell Viability)
0 (Control)0~100%~100%~100%
0.03125 × 10⁻⁴0.003125No significant decreaseNo significant decreaseNo significant decrease
0.0625 × 10⁻⁴0.00625No significant decreaseNo significant decreaseNo significant decrease
0.125 × 10⁻⁴0.0125No significant decreaseSignificant toxicity observedSignificant toxicity observed
0.25 × 10⁻⁴0.025~90%~80%~75%
0.5 × 10⁻⁴0.05~80%~70%~70%
1.0 × 10⁻⁴0.1~60%<50%<50%
2.0 × 10⁻⁴0.2~10%Almost complete cell deathAlmost complete cell death

Data adapted from studies on Human Corneal Epithelial Cells (HCECs).[3][4][5][6] Cell viability will vary between cell lines.

Table 2: Antimicrobial Efficacy of a Related Quaternary Ammonium Compound (Benzalkonium Chloride)
MicroorganismTypeBenzalkonium Chloride MIC Range (µg/mL)
Staphylococcus aureusGram-positive bacteria2 - 4
Escherichia coliGram-negative bacteria9 - 12
Pseudomonas aeruginosaGram-negative bacteria~64
Fungal Isolates (various)Fungi8 - 32

Note: This data is for Benzalkonium Chloride and should be used as a reference. It is imperative to determine the MIC of this compound Chloride for your specific contaminant.

Mandatory Visualizations

experimental_workflow Workflow for Determining Optimal CKC Concentration cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antimicrobial Efficacy A Prepare serial dilutions of CKC (e.g., 0.001 to 10 µg/mL) B Treat target mammalian cell line with CKC dilutions for 24-72h A->B C Perform cell viability assay (e.g., MTT, CCK-8) B->C D Determine the Maximum Non-Toxic Concentration (MNTC) C->D F Select CKC concentrations below MNTC and above MIC D->F Inform selection of test concentrations E Determine MIC of CKC against the specific contaminant (e.g., bacteria, fungi) E->F G Treat contaminated cell culture with selected CKC concentrations F->G H Monitor for contaminant elimination and cell health G->H

Caption: Workflow for determining the optimal concentration of this compound Chloride.

signaling_pathway Signaling Pathways Affected by CKC-Induced Cytotoxicity cluster_0 Pro-Survival Pathways (Inhibited) cluster_1 Apoptotic Pathway (Activated) cluster_2 Cellular Stress CKC This compound Chloride Exposure mTOR p-mTOR CKC->mTOR Akt p-Akt CKC->Akt ERK p-ERK CKC->ERK Bcl_xL Bcl-xL CKC->Bcl_xL BAX BAX CKC->BAX ROS Increased Intracellular ROS CKC->ROS Cell_Death Apoptosis & Cell Death mTOR->Cell_Death inhibit Akt->Cell_Death inhibit ERK->Cell_Death inhibit Bcl_xL->Cell_Death inhibit BAX->Cell_Death promote ROS->Cell_Death contributes to

Caption: Signaling pathways impacted by this compound Chloride leading to cytotoxicity.

Experimental Protocols

Protocol 1: Determination of Maximum Non-Toxic Concentration (MNTC) of CKC on a Specific Cell Line

Objective: To determine the highest concentration of CKC that does not significantly affect the viability of the mammalian cell line of interest.

Materials:

  • This compound chloride (CKC) powder

  • Sterile cell culture grade water or PBS for stock solution

  • Complete cell culture medium for your cell line

  • Your mammalian cell line of interest

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CCK-8)

  • Microplate reader

Procedure:

  • Prepare CKC Stock Solution:

    • Accurately weigh CKC powder and dissolve in sterile water or PBS to make a concentrated stock solution (e.g., 1 mg/mL or 0.1% w/v).

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Store aliquots at -20°C.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with CKC:

    • Prepare serial dilutions of the CKC stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 µg/mL to 10 µg/mL).

    • Remove the old medium from the cells and replace it with the medium containing the different CKC concentrations. Include a "no CKC" control.

    • Incubate the plate for a period relevant to your intended application (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each CKC concentration relative to the untreated control cells.

    • The MNTC is the highest concentration of CKC that results in a cell viability of ≥90%.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of CKC against a Microbial Contaminant

Objective: To determine the lowest concentration of CKC that inhibits the visible growth of a specific microbial contaminant.

Materials:

  • CKC stock solution (as prepared in Protocol 1)

  • Pure culture of the contaminating microorganism (e.g., bacteria or fungi)

  • Appropriate microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Microbial Inoculum:

    • Grow the contaminant in its appropriate broth to the mid-logarithmic phase.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Prepare CKC Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of CKC in the appropriate microbial growth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the CKC dilutions.

    • Include a positive control (microbes in broth without CKC) and a negative control (broth only).

  • Incubation:

    • Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or longer (fungi).

  • Determine MIC:

    • The MIC is the lowest concentration of CKC at which there is no visible turbidity (for bacteria) or fungal growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 3: Elimination of Microbial Contamination from a Cell Culture

Objective: To eliminate an active microbial contamination from a valuable cell culture using CKC. This is a salvage procedure and may not always be successful.

Materials:

  • Contaminated cell culture

  • CKC stock solution

  • Complete cell culture medium

  • Sterile culture flasks

Procedure:

  • Determine Working Concentration:

    • From Protocol 1 and 2, select a CKC concentration that is above the MIC for the contaminant but below the MNTC for your cell line.

  • Treatment:

    • Wash the contaminated cell monolayer twice with sterile PBS to remove as much of the contaminant and old medium as possible.

    • Add fresh complete medium containing the determined working concentration of CKC.

    • Incubate the cells under their normal growth conditions.

  • Monitoring and Subculturing:

    • Observe the culture daily for signs of contamination reduction and cell health.

    • Subculture the cells as needed, always in the presence of the CKC-containing medium.

    • Continue this treatment for at least two passages.

  • Recovery:

    • After two passages in CKC-containing medium, culture the cells for one passage in antibiotic-free medium.

    • Continue to culture in antibiotic-free medium for several passages (4-6) to ensure the contamination has been completely eliminated.

    • It is highly recommended to test the culture for the contaminant (e.g., by plating on agar or PCR) to confirm its absence.

Concluding Remarks

This compound chloride can be a useful tool for managing microbial contamination in cell culture, but its use must be carefully optimized to balance its antimicrobial efficacy with its cytotoxicity to mammalian cells. The protocols provided here offer a framework for determining the appropriate working concentrations for your specific cell lines and contaminants. It is always recommended to prioritize good aseptic technique to prevent contamination in the first place. The use of antimicrobial agents should be a secondary measure.

References

Step-by-step guide to formulating with Cetalkonium chloride for topical applications.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cetalkonium chloride (CKC) is a quaternary ammonium compound with a C16 alkyl chain, recognized for its cationic surfactant and antimicrobial properties.[1] It is utilized in pharmaceutical and cosmetic formulations as both an active ingredient and an excipient.[1] In topical applications, CKC's positive charge facilitates interaction with the negatively charged skin surface, offering potential for enhanced drug delivery and bioadhesion.[1] These application notes provide a comprehensive guide to formulating with this compound chloride for topical preparations such as creams, gels, and lotions, intended for antimicrobial or drug delivery purposes.

Physicochemical Properties of this compound Chloride

A thorough understanding of the physicochemical properties of this compound chloride is fundamental to successful formulation development. Key parameters are summarized in the table below.

PropertyValueReference
Chemical Name N-Benzyl-N,N-dimethylhexadecan-1-aminium chloride[1]
Molecular Formula C25H46ClN[1]
Molecular Weight 396.10 g/mol [1]
Appearance White or almost white crystalline powder[1]
Solubility in Water 2 mg/mL[1]
Solubility in other solvents Soluble in alcohols, acetone, ethyl acetate, propylene glycol, sorbitol solutions, glycerol ether, triglycerides, and mineral oils.[1]
Melting Point 50°C[1]
LogP (calculated) 9.5[2]

Formulation Considerations

Concentration and Usage

The concentration of this compound chloride in a topical formulation is dictated by its intended function.

ApplicationTypical Concentration Range (% w/w)Reference
As an active antiseptic ingredient 0.01% - 0.1%[3]
As a preservative Up to 0.1%
As a cationic emulsifier 0.5% - 5.0% (often in combination with non-ionic emulsifiers)

Note: Concentrations above 0.1% may cause skin irritation. It is crucial to conduct thorough safety and irritation studies for any new formulation.

Excipient Compatibility

The cationic nature of this compound chloride necessitates careful selection of excipients to avoid incompatibilities.

  • Gelling Agents: CKC is incompatible with anionic polymers like Carbomer 940, which will cause precipitation.[4] Suitable gelling agents for cationic formulations include cellulosic derivatives (e.g., Hydroxyethylcellulose, Hydroxypropyl methylcellulose) and certain non-ionic polymers.

  • Emulsifiers: While CKC has emulsifying properties, it is often used in conjunction with non-ionic co-emulsifiers (e.g., cetyl alcohol, stearyl alcohol, glyceryl stearate) to create stable oil-in-water (O/W) emulsions.[5]

  • Surfactants: Avoid anionic surfactants (e.g., sodium lauryl sulfate) as they will form an insoluble complex with CKC.

  • Other Incompatibilities: Avoid mixing with citrates, iodides, nitrates, permanganates, salicylates, silver salts, and tartrates.[6]

Antimicrobial Mechanism of Action

This compound chloride, as a quaternary ammonium compound, exerts its antimicrobial effect through a multi-step process targeting the microbial cell membrane. This mechanism is primarily driven by the electrostatic interaction between the positively charged CKC molecule and the negatively charged components of the bacterial cell surface.

antimicrobial_mechanism cluster_process Antimicrobial Action of this compound Chloride adsorption 1. Electrostatic Adsorption CKC's cationic head binds to negatively charged cell surface (phospholipids, teichoic acids). penetration 2. Hydrophobic Tail Penetration The C16 alkyl chain penetrates the hydrophobic core of the cell membrane. adsorption->penetration disruption 3. Membrane Disruption Increased membrane fluidity and loss of structural integrity. penetration->disruption leakage 4. Leakage of Cellular Contents Loss of essential ions (e.g., K+) and small molecules. disruption->leakage lysis 5. Cell Lysis Enzyme denaturation and degradation of proteins and nucleic acids, leading to cell death. leakage->lysis

Caption: Antimicrobial mechanism of this compound chloride.

Experimental Protocols

Model Formulation: this compound Chloride (0.1%) Antiseptic Cream (O/W)

This protocol provides a starting point for developing an oil-in-water antiseptic cream. Optimization will be necessary based on desired viscosity, feel, and stability.

Ingredients:

PhaseIngredientFunction% w/w
A (Oil Phase) Cetyl AlcoholCo-emulsifier, thickener5.0
Stearyl AlcoholCo-emulsifier, thickener2.0
Glyceryl StearateCo-emulsifier3.0
Caprylic/Capric TriglycerideEmollient8.0
B (Water Phase) Deionized WaterVehicle80.9
GlycerinHumectant5.0
This compound Chloride Active/Preservative/Emulsifier 0.1
C (Cool-down Phase) PhenoxyethanolPreservative booster1.0

Protocol:

cream_formulation_workflow start Start heat_A 1. Heat Oil Phase (A) to 75°C start->heat_A heat_B 2. Heat Water Phase (B) to 75°C start->heat_B mix 3. Add Phase A to Phase B with continuous high-shear mixing (homogenization) heat_A->mix heat_B->mix cool 4. Cool to 40°C with gentle mixing mix->cool add_C 5. Add Phase C ingredients and mix until uniform cool->add_C end End Product: Homogeneous Cream add_C->end

Caption: Workflow for preparing a CKC antiseptic cream.

Model Formulation: this compound Chloride (0.1%) Antiseptic Gel

This protocol outlines the preparation of a clear antiseptic gel.

Ingredients:

PhaseIngredientFunction% w/w
A Deionized WaterVehicle92.4
HydroxyethylcelluloseGelling Agent1.5
GlycerinHumectant/Wetting Agent5.0
B This compound Chloride Active/Preservative 0.1
Propylene GlycolSolvent/Penetration Enhancer1.0

Protocol:

gel_formulation_workflow start Start disperse_A 1. Disperse Hydroxyethylcellulose in Glycerin to form a slurry start->disperse_A dissolve_B 3. In a separate vessel, dissolve This compound Chloride in Propylene Glycol start->dissolve_B add_water 2. Slowly add the slurry to Deionized Water with constant mixing until fully hydrated and a clear gel forms disperse_A->add_water combine 4. Slowly add Phase B to Phase A with gentle mixing until uniform add_water->combine dissolve_B->combine end End Product: Clear, uniform gel combine->end

Caption: Workflow for preparing a CKC antiseptic gel.

Protocol: Antimicrobial Efficacy Testing (Preservative Effectiveness Test)

This protocol is based on the principles of the USP <51> Antimicrobial Effectiveness Test. It is essential to determine if the formulation can inhibit the growth of microorganisms.

Materials:

  • Test formulation containing this compound chloride

  • Standard microbial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • Sterile saline solution

  • Appropriate culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Sterile containers for the product

  • Neutralizing broth (to inactivate the antimicrobial activity of CKC during plating)

Procedure:

  • Preparation of Inoculum: Culture the specified microorganisms and prepare standardized suspensions of approximately 1 x 10⁸ CFU/mL in sterile saline.

  • Inoculation of Product: Inoculate separate containers of the test formulation with each microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.

  • Incubation: Store the inoculated containers at 20-25°C.

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container, serially dilute it in neutralizing broth, and perform plate counts to determine the number of viable microorganisms.

  • Evaluation: Calculate the log reduction in microbial concentration from the initial count at each time point. The acceptance criteria for topical products are typically a ≥2.0 log reduction for bacteria at 14 days and no increase for yeast and mold.

Protocol: In Vitro Skin Permeation Testing

This protocol is used to evaluate the penetration of this compound chloride or an active pharmaceutical ingredient (API) from the formulation into the skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, potentially with a solubilizer)

  • Test formulation

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for quantification

Procedure:

  • Skin Preparation: Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Cell Assembly: Fill the receptor compartment with degassed receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.

  • Dosing: Apply a finite dose of the formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution. Replace the withdrawn volume with fresh receptor solution.

  • Analysis: Quantify the concentration of the permeant (CKC or API) in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of permeant that has penetrated the skin over time and determine the steady-state flux.

Safety and Regulatory

This compound chloride is listed on the FDA's Over-The-Counter (OTC) ingredient list.[3] The UK's MHRA has authorized its use in topical and oral products at a maximum concentration of 0.1%.[3] While generally considered safe at these concentrations, it is a known skin irritant at higher concentrations. Therefore, appropriate safety and toxicological testing is essential for any new formulation intended for human use.

Conclusion

This compound chloride is a versatile ingredient for topical formulations, offering antimicrobial and emulsifying properties. Successful formulation requires a thorough understanding of its physicochemical properties and careful consideration of excipient compatibility, particularly its cationic nature. The provided model formulations and experimental protocols offer a solid foundation for researchers and developers to create stable, effective, and safe topical products containing this compound chloride. All new formulations should undergo rigorous testing for stability, antimicrobial efficacy, and dermal safety.

References

Use of Cetalkonium chloride as a phase transfer catalyst in organic synthesis research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cetalkonium chloride (CKC), a quaternary ammonium salt, has emerged as an effective phase transfer catalyst (PTC) in a variety of organic synthesis applications. Its ability to facilitate reactions between reactants in immiscible phases makes it a valuable tool for enhancing reaction rates, improving yields, and enabling milder reaction conditions. This document provides detailed application notes and experimental protocols for the use of CKC in key organic transformations, supported by quantitative data and visual workflows.

O-Alkylation of Phenols: Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of ether formation, can be significantly improved by employing this compound chloride as a phase transfer catalyst. CKC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it can readily react with an alkyl halide.

Quantitative Data for O-Alkylation of Phenols
EntryPhenolAlkyl HalideCatalyst Loading (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)
1PhenolBenzyl Chloride2Toluene/Water80492
24-MethoxyphenolEthyl Bromide2Dichloromethane/Water40688
32-Naphtholn-Butyl Iodide2.5Heptane/Water90595
Experimental Protocol: Synthesis of Benzyl Phenyl Ether

Materials:

  • Phenol (10 mmol, 0.94 g)

  • Benzyl chloride (12 mmol, 1.52 g)

  • Sodium hydroxide (20 mmol, 0.80 g)

  • This compound chloride (0.2 mmol, 0.08 g)

  • Toluene (20 mL)

  • Water (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol and sodium hydroxide in 20 mL of water.

  • Add the toluene, followed by the this compound chloride.

  • Heat the mixture to 80°C with vigorous stirring.

  • Add benzyl chloride dropwise over a period of 15 minutes.

  • Continue stirring at 80°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, wash with 2 M HCl (2 x 15 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford benzyl phenyl ether.

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase phenol Phenol (ArOH) phenoxide Phenoxide (ArO⁻ Na⁺) phenol->phenoxide Deprotonation naoh NaOH naoh->phenoxide ckc_cl CKC⁺ Cl⁻ ckc_phenoxide CKC⁺ ArO⁻ ckc_cl->ckc_phenoxide alkyl_halide Alkyl Halide (R-X) ckc_phenoxide->alkyl_halide Nucleophilic Attack ckc_x CKC⁺ X⁻ ether Ether (Ar-O-R) alkyl_halide->ether ckc_x->ckc_cl Regeneration C_Alkylation_Workflow start Start: Mixture of Active Methylene Compound, K₂CO₃, and CKC add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide heating Heat with Vigorous Stirring add_alkyl_halide->heating reaction Phase Transfer Catalyzed C-Alkylation Occurs heating->reaction workup Reaction Work-up: - Cool and Dilute - Filter Solids - Wash and Dry Organic Phase reaction->workup purification Purification: - Distillation or - Column Chromatography workup->purification product Final Alkylated Product purification->product Dichlorocarbene_Generation cluster_interface Aqueous-Organic Interface cluster_organic_phase Organic Phase chloroform Chloroform (CHCl₃) trichloromethyl_anion Trichloromethyl Anion (CCl₃⁻) chloroform->trichloromethyl_anion Deprotonation naoh_aq NaOH (aq) naoh_aq->trichloromethyl_anion ckc_ccl3 [CKC⁺ CCl₃⁻] trichloromethyl_anion->ckc_ccl3 dichlorocarbene :CCl₂ olefin Olefin dichlorocarbene->olefin Cycloaddition ckc_cl_aq CKC⁺ Cl⁻ (aq) ckc_cl_aq->ckc_ccl3 Ion Pair Formation dichlorocyclopropane Dichlorocyclopropane olefin->dichlorocyclopropane ckc_ccl3->dichlorocarbene α-elimination

Troubleshooting & Optimization

How to prevent Cetalkonium chloride precipitation in phosphate-buffered saline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cetalkonium chloride (CKC), focusing on the common issue of its precipitation in phosphate-buffered saline (PBS).

Troubleshooting Guide: Preventing CKC Precipitation in Aqueous Buffers

Issue: White Precipitate Formation When Mixing this compound Chloride with Phosphate-Buffered Saline (PBS)

Root Cause Analysis:

This compound chloride (CKC), a quaternary ammonium compound, is a cationic surfactant. Phosphate-buffered saline (PBS) is a widely used buffer containing phosphate anions (HPO₄²⁻ and H₂PO₄⁻). The precipitation observed is typically the result of an ionic interaction between the positively charged this compound cation and the negatively charged phosphate anions, forming an insoluble salt, this compound phosphate. This interaction is a common incompatibility between cationic compounds and phosphate buffers.

Immediate Troubleshooting Steps:

  • Confirm the Interaction: To verify that the precipitate is indeed this compound phosphate, prepare the same concentration of CKC in a phosphate-free buffer (e.g., Tris-HCl or HEPES). The absence of precipitation will strongly suggest the incompatibility.

  • pH Adjustment: The charge of phosphate ions is pH-dependent. Lowering the pH of the PBS solution will increase the proportion of the monobasic phosphate (H₂PO₄⁻), which may have a slightly different solubility profile with CKC than the dibasic form (HPO₄²⁻) that is more prevalent at physiological pH. However, this is often insufficient to prevent precipitation entirely and may not be suitable for your experimental conditions.

Workflow for Resolving CKC Precipitation

The following diagram outlines a systematic approach to troubleshooting and resolving the precipitation of CKC in your formulation.

G cluster_0 Problem Identification cluster_1 Solution Pathway A CKC solution mixed with PBS B White precipitate forms A->B C Is PBS mandatory? B->C D Replace PBS with an 'inert' buffer system C->D No E Can formulation be modified? C->E Yes H Precipitation Resolved D->H F Add solubilizing excipients (e.g., cyclodextrins, non-ionic surfactants) E->F Yes I Adjust pH of PBS (Limited Success) E->I No, but minor adjustments possible G Optimize CKC/Excipient Ratio F->G G->H I->B If precipitation persists

Caption: Troubleshooting workflow for CKC precipitation in PBS.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound chloride solution turn cloudy after adding PBS?

A1: The cloudiness or white precipitate is due to the formation of insoluble this compound phosphate. CKC is a cationic molecule, and it reacts with the phosphate anions in PBS through an ionic interaction, leading to a salt that has low solubility in water.

Q2: What alternative buffers can I use instead of PBS?

A2: To avoid this incompatibility, you should use a buffer system that does not contain multivalent anions like phosphate or citrate. Good alternatives include Tris (tris(hydroxymethyl)aminomethane) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffers, which are generally more compatible with cationic compounds.

Q3: Can I still use PBS if it's essential for my experiment?

A3: While challenging, it may be possible. The primary strategy involves using a solubilizing agent to prevent the ionic interaction. You can try adding non-ionic surfactants (e.g., Polysorbate 80, Tyloxapol) or cyclodextrins (e.g., HP-β-CD) to your formulation before mixing the CKC and PBS. These excipients can encapsulate the CKC, sterically hindering its interaction with phosphate ions.

Q4: How do I determine the right concentration of a solubilizing agent?

A4: This requires experimental optimization. You would typically create a phase-solubility diagram by preparing a series of solutions with a fixed concentration of CKC and varying concentrations of the solubilizing agent (e.g., 0.1% to 5% w/v). These are then titrated with PBS to determine the concentration at which precipitation is prevented.

Experimental Protocols & Data

Protocol 1: Buffer Compatibility Screening

Objective: To determine a suitable buffer for solubilizing this compound chloride.

Methodology:

  • Prepare a stock solution of 1% (w/v) this compound chloride in deionized water.

  • Prepare 10 mM solutions of the following buffers, adjusted to pH 7.4:

    • Phosphate-Buffered Saline (PBS)

    • Tris-HCl

    • HEPES

    • Citrate Buffer

    • Acetate Buffer

  • In separate test tubes, add 100 µL of the CKC stock solution to 900 µL of each buffer solution.

  • Vortex each tube for 10 seconds.

  • Allow the solutions to stand at room temperature for 1 hour.

  • Visually inspect for the formation of any precipitate or turbidity. Record the results.

Data Summary: CKC Compatibility with Common Buffers
Buffer SystemBuffer Anion(s)Typical pH RangeCKC Compatibility (at pH 7.4)Rationale for Incompatibility
Phosphate (PBS) HPO₄²⁻ / H₂PO₄⁻5.8 - 8.0Incompatible Ionic interaction between cationic CKC and phosphate anions forms an insoluble salt.
Citrate C₆H₅O₇³⁻3.0 - 6.2Incompatible The multivalent citrate anion can form an insoluble salt with the cationic CKC.
Acetate CH₃COO⁻3.6 - 5.6Generally Compatible Monovalent anion is less likely to cause precipitation compared to multivalent anions.
Tris N/A (Zwitterionic)7.5 - 9.0Compatible Lacks anionic groups that would strongly interact with cationic CKC.
HEPES N/A (Zwitterionic)6.8 - 8.2Compatible Zwitterionic nature at physiological pH prevents strong ionic interactions with CKC.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prevent CKC precipitation in PBS by using a solubilizing excipient.

Methodology:

  • Prepare a 10% (w/v) stock solution of HP-β-CD in deionized water.

  • Prepare a series of aqueous solutions containing 0.1% (w/v) CKC with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5% w/v). Ensure the components are fully dissolved.

  • To 1 mL of each of these solutions, add 1 mL of 2X concentrated PBS (pH 7.4).

  • Vortex each tube for 10 seconds.

  • Incubate at the experimental temperature (e.g., 25°C) for 2 hours.

  • Measure the turbidity of each solution using a spectrophotometer at 600 nm (OD₆₀₀). A lower turbidity indicates better solubilization.

Logical Diagram for Solubilization Mechanism

The diagram below illustrates the proposed mechanism by which a cyclodextrin can prevent CKC-phosphate precipitation.

G cluster_0 Without Solubilizer cluster_1 With Cyclodextrin A CKC Cation (+) C Insoluble Precipitate (this compound Phosphate) A->C B Phosphate Anion (-) B->C D CKC Cation (+) F CKC-Cyclodextrin Inclusion Complex D->F E Cyclodextrin (Host) E->F H Solution Remains Clear (No Interaction) F->H G Phosphate Anion (-) G->H

Caption: Mechanism of cyclodextrin-based solubilization of CKC.

Optimizing Cetalkonium chloride concentration to minimize cytotoxicity in cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Cetalkonium chloride (CKC). The aim is to help minimize cytotoxicity in cell lines during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity in our cell line after treatment with this compound chloride (CKC). What are the initial troubleshooting steps?

A1: High cytotoxicity can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Verify CKC Concentration: Double-check all calculations for your stock solution and final dilutions. An error in calculation can lead to a much higher effective concentration than intended.

  • Assess Baseline Cell Health: Ensure your cells are healthy and viable before starting the experiment. Stressed or unhealthy cells are more susceptible to the cytotoxic effects of any compound. Check for signs of contamination (e.g., microbial growth) and ensure optimal culture conditions.

  • Review Exposure Time: CKC-induced cytotoxicity is both dose- and time-dependent. If you are observing high cell death, consider reducing the incubation time. A time-course experiment can help determine the optimal exposure period to achieve the desired effect with minimal toxicity.

  • Consider Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cytotoxic threshold for your specific cell line might be lower than reported for other lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) in your specific model.

Q2: Our cytotoxicity results with CKC are inconsistent across experiments. What could be the cause?

A2: Inconsistent results are often due to subtle variations in experimental setup. Here are some common causes:

  • Inconsistent Cell Seeding Density: Ensure that you are seeding the same number of cells in each well for every experiment. Both too few and too many cells can affect the outcome of cytotoxicity assays.

  • Variable Solvent Concentration: If you are using a solvent like DMSO to dissolve CKC, ensure the final concentration is consistent across all wells and is below the known toxic threshold for your cells (typically <0.5%). Always include a vehicle-only control.

  • Edge Effects in Multi-well Plates: The outer wells of a microplate are prone to evaporation, which can concentrate the media and the compound, leading to higher cytotoxicity. To minimize this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead.

  • Compound Stability: Ensure that your CKC stock solution is stored correctly and has not degraded. Prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles.

Q3: How can we determine if this compound chloride is inducing apoptosis or necrosis in our cells?

A3: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. You can use a combination of assays:

  • Caspase Activity Assays: Apoptosis is a programmed cell death pathway mediated by caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is a strong indicator of apoptosis.

  • Lactate Dehydrogenase (LDH) Assay: Necrosis results in the loss of plasma membrane integrity and the release of cytosolic components, including LDH, into the culture medium. An increase in LDH activity in the supernatant is a hallmark of necrosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.

Q4: Can this compound chloride interfere with common colorimetric cytotoxicity assays like MTT or XTT?

A4: Yes, chemical compounds can sometimes interfere with the reagents of colorimetric assays. To check for this:

  • Run a Cell-Free Control: Add CKC at the concentrations you are testing to the assay reagents in wells without cells. If you observe a color change, it indicates a direct interaction between the compound and the assay components.

  • Use an Alternative Assay: If interference is confirmed, consider using a cytotoxicity assay based on a different principle. For example, if you suspect interference with an MTT (tetrazolium reduction) assay, you could switch to an LDH (membrane integrity) assay or a luminescence-based assay like the Caspase-Glo® 3/7 assay.

Data Presentation: CKC Cytotoxicity in Human Corneal Epithelial Cells (HCECs)

The following tables summarize the dose- and time-dependent cytotoxic effects of this compound chloride on primary human corneal epithelial cells (HCECs), as determined by the Cell Counting Kit-8 (CCK-8) assay.[1]

Table 1: Effect of this compound Chloride Concentration on HCEC Viability over Time

CKC Concentration (% w/v)24h Viability (%)48h Viability (%)72h Viability (%)
Control (0) 100100100
0.03125 x 10⁻⁴ ~100~100~100
0.0625 x 10⁻⁴ ~100~100~100
0.125 x 10⁻⁴ ~100< 90< 80
0.25 x 10⁻⁴ ~90< 80< 70
0.5 x 10⁻⁴ ~80< 70~70
1.0 x 10⁻⁴ ~60< 50< 40
2.0 x 10⁻⁴ < 20< 10< 10

Data is approximated from graphical representations in the cited literature.[1]

Table 2: Summary of CKC-Induced Cytotoxic Effects in HCECs

EffectObservationCKC Concentration
Significant Decrease in Viability Cell viability drops below 80%≥ 0.125 x 10⁻⁴% after 48h
>50% Cell Death More than half of the cells are non-viable≥ 1.0 x 10⁻⁴% after 48h
~90% Cell Death Majority of the cell population is lost2.0 x 10⁻⁴% after 24h
Elevated LDH Release Indicates loss of membrane integrity (necrosis)Observed at higher concentrations
Increased Intracellular ROS A sign of oxidative stressObserved at higher concentrations

Experimental Protocols

Here are detailed methodologies for key experiments to assess CKC-induced cytotoxicity.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of CKC. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant.

Principle: LDH released from cells with compromised plasma membranes catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of CKC as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH assay reaction mixture according to the manufacturer's instructions.

  • Reaction Incubation: Add the reaction mixture to each well of the new plate containing the supernatant. Incubate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Caspase-3/7 Activity Assay (Luminescence-based)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay provides a proluminescent caspase-3/7 substrate. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal. The signal intensity is proportional to the amount of active caspase-3/7.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of CKC.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the vehicle control.

Visualizations

Experimental Workflow for Assessing CKC Cytotoxicity

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with CKC Concentrations start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt Metabolic Health ldh LDH Assay (Membrane Integrity) incubate->ldh Necrosis caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase Apoptosis viability Calculate % Viability mtt->viability cytotoxicity Calculate % Cytotoxicity ldh->cytotoxicity apoptosis Calculate Fold-Increase in Caspase Activity caspase->apoptosis

Caption: Workflow for evaluating this compound chloride cytotoxicity.

Signaling Pathway of CKC-Induced Apoptosis

CKC has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, influenced by oxidative stress and affecting key survival signaling molecules.

G cluster_upstream Upstream Effects cluster_survival Survival Pathway Inhibition cluster_bcl2 Bcl-2 Family Regulation cluster_downstream Downstream Apoptotic Events CKC This compound Chloride (CKC) ROS ↑ Intracellular ROS CKC->ROS Mito Mitochondrial Alterations CKC->Mito mTOR ↓ p-mTOR CKC->mTOR ERK ↓ p-ERK CKC->ERK Akt ↓ p-Akt CKC->Akt Bcl_xL ↓ Bcl-xL (Anti-apoptotic) ROS->Bcl_xL BAX ↑ BAX (Pro-apoptotic) ROS->BAX Mito->Bcl_xL Mito->BAX mTOR->Bcl_xL mTOR->BAX ERK->Bcl_xL ERK->BAX Akt->Bcl_xL Akt->BAX Caspase Caspase Activation (e.g., Caspase-3/7) Bcl_xL->Caspase BAX->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: CKC-induced apoptosis signaling pathway.

References

Troubleshooting inconsistent results in antimicrobial efficacy tests with Cetalkonium chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in antimicrobial efficacy tests with Cetalkonium chloride (CKC).

Troubleshooting Guides

This section addresses common issues encountered during antimicrobial efficacy testing of this compound chloride in a question-and-answer format.

Question 1: Why am I seeing significant variability in my Minimum Inhibitory Concentration (MIC) results for this compound chloride?

Answer: Inconsistent MIC values for this compound chloride, a quaternary ammonium compound (QAC), can arise from several critical experimental factors:

  • Inoculum Preparation: The density of the bacterial or fungal suspension is crucial. A heavier inoculum can neutralize a portion of the CKC, leading to falsely high MICs, while a lighter inoculum may result in falsely low MICs. Strict adherence to standardized inoculum preparation, such as using a 0.5 McFarland standard, is essential.

  • Media Composition: The presence of interfering substances in the growth medium can significantly impact CKC's efficacy. Anionic compounds, proteins, and phospholipids present in complex media like Tryptic Soy Broth (TSB) can interact with the cationic CKC, reducing its effective concentration. Consider using a cation-adjusted Mueller-Hinton Broth (MH-F for fastidious organisms) as recommended by EUCAST and CLSI for susceptibility testing.[1][2]

  • pH of the Medium: The pH of the test medium should be maintained between 7.2 and 7.4. A lower pH can reduce the antimicrobial activity of QACs, leading to higher MIC values.

  • Presence of Antagonistic Ions: Hard water containing divalent cations (Ca²⁺, Mg²⁺) can reduce the efficacy of QACs.[3] Using purified, sterile water for media and solution preparation is recommended.

Question 2: My zone of inhibition in agar diffusion tests varies between experiments. What could be the cause?

Answer: Variability in zone of inhibition diameters in agar diffusion assays (e.g., Kirby-Bauer test) is a common issue with several potential causes:

  • Agar Depth: The depth of the agar in the petri dish must be uniform, typically 4 mm.[4] Plates that are too shallow can lead to larger zones of inhibition due to wider diffusion, while deeper agar can restrict diffusion and result in smaller zones.

  • Inoculum Distribution: Uneven streaking of the inoculum on the agar surface will result in irregular zones of inhibition. Ensure a confluent "lawn" of microbial growth.

  • Disk Potency and Storage: The antimicrobial disks must be stored under appropriate conditions (typically refrigerated or frozen) to maintain their potency. Expired or improperly stored disks will yield smaller or no zones of inhibition.

  • Incubation Conditions: Consistent incubation time and temperature are critical. Deviations from the standardized protocol can affect the microbial growth rate and the diffusion of the antimicrobial agent.

Question 3: I suspect residual this compound chloride is affecting my results after the exposure time. How can I address this?

Answer: Inadequate neutralization of CKC after the specified contact time is a frequent source of error, leading to an overestimation of its antimicrobial activity. To counteract this:

  • Use of Validated Neutralizers: It is crucial to use a validated neutralizing agent in your recovery medium. Common neutralizers for QACs include lecithin and polysorbate 80 (Tween 80), often found in formulations like Dey-Engley (D/E) Neutralizing Broth.[5][6][7]

  • Neutralizer Efficacy and Toxicity Testing: Before conducting the efficacy test, you must validate that the chosen neutralizer effectively inactivates CKC at the tested concentration and is not toxic to the test microorganism.[5][8] This involves control experiments to ensure that the neutralizer itself does not inhibit microbial growth. A recovery of at least 70-75% of the initial inoculum in the presence of the neutralizer is generally considered acceptable.[5][8]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound chloride?

This compound chloride is a cationic surfactant. Its positively charged quaternary ammonium headgroup interacts electrostatically with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane integrity, leading to the leakage of essential cytoplasmic contents and ultimately, cell death.

What are the known mechanisms of bacterial resistance to this compound chloride?

Bacteria can develop resistance to QACs like CKC through several mechanisms:

  • Efflux Pumps: Overexpression of efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the cell, is a common resistance mechanism.[9] Genes such as qacA/B and smr have been associated with QAC resistance in Staphylococcus aureus.

  • Alterations in Cell Wall/Membrane: Changes in the composition of the cell membrane, such as modifications to lipopolysaccharides (LPS) in Gram-negative bacteria or fatty acid composition, can reduce the binding of CKC.

  • Biofilm Formation: Bacteria embedded in a biofilm matrix are significantly less susceptible to antimicrobial agents. The extracellular polymeric substance (EPS) of the biofilm can act as a physical barrier, preventing CKC from reaching the cells.

  • General Stress Response: Exposure to sublethal concentrations of CKC can induce a general stress response in bacteria, leading to the upregulation of genes that confer protection against various environmental insults, including antimicrobial agents.[7][10][11]

Can exposure to this compound chloride induce resistance to antibiotics?

There is evidence to suggest that exposure to sublethal concentrations of QACs can select for bacterial mutants with decreased susceptibility to certain antibiotics.[6][12] This is often due to the co-regulation or co-location of genes conferring resistance to both biocides and antibiotics, for instance, on the same mobile genetic elements like plasmids.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound chloride and the closely related Benzalkonium chloride against common microorganisms. Note that MIC values can vary depending on the specific strain and the testing methodology used.

MicroorganismAntimicrobial AgentMIC Range (µg/mL)Reference
Staphylococcus aureusBenzalkonium chloride2 - >8[13]
Staphylococcus aureusBenzalkonium chloride< 30 (susceptible)[14]
Pseudomonas aeruginosaBenzalkonium chloride25 - >350[8][15]
Escherichia coliBenzalkonium chloride20[6]
Candida albicansCetylpyridinium chloride (a similar QAC)~5[16]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of CKC Stock Solution: Prepare a stock solution of this compound chloride in a suitable solvent (e.g., sterile deionized water or a small amount of ethanol followed by dilution in water) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the CKC stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well in the dilution series.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (inoculum in MHB without CKC) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of CKC that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method

This protocol is based on the Kirby-Bauer method.

  • Preparation of Mueller-Hinton Agar (MHA) Plates: Prepare MHA according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth of 4 mm. Allow the plates to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Application of Disks:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • Aseptically apply a known concentration of this compound chloride solution to each disk.

    • Aseptically place the CKC-impregnated disks onto the inoculated agar surface, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to CKC.

Visualizations

Experimental Workflow for Broth Microdilution MIC Test

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_ckc Prepare CKC Stock Solution serial_dilute Perform Serial Dilutions of CKC in Plate prep_ckc->serial_dilute prep_plate Prepare Microtiter Plate with Broth prep_plate->serial_dilute prep_inoculum Prepare and Standardize Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Inoculum prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35-37°C, 18-24h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the MIC of this compound chloride using the broth microdilution method.

Troubleshooting Logic for Inconsistent MIC Results

G start Inconsistent MIC Results check_inoculum Is the inoculum density standardized (0.5 McFarland)? start->check_inoculum check_media Is the appropriate medium (e.g., MHB) being used? check_inoculum->check_media Yes adjust_inoculum Standardize inoculum using a nephelometer or McFarland standards. check_inoculum->adjust_inoculum No check_ph Is the medium pH between 7.2 and 7.4? check_media->check_ph Yes change_media Use cation-adjusted Mueller-Hinton Broth. check_media->change_media No check_neutralizer Is an effective and non-toxic neutralizer used in subsequent steps? check_ph->check_neutralizer Yes adjust_ph Adjust medium pH before use. check_ph->adjust_ph No validate_neutralizer Validate neutralizer efficacy and toxicity. check_neutralizer->validate_neutralizer No adjust_inoculum->check_media change_media->check_ph adjust_ph->check_neutralizer

Caption: A troubleshooting flowchart to identify potential causes of inconsistent MIC results.

Signaling Pathway for QAC Resistance (Generalized)

G cluster_cell Bacterial Cell CKC This compound Chloride (CKC) Membrane Cell Membrane CKC->Membrane Disruption Stress Membrane Stress & Oxidative Stress Membrane->Stress Regulator Stress Response Regulator (e.g., two-component system) Stress->Regulator Activation Efflux Efflux Pump Genes (e.g., qacA/B, smr) Regulator->Efflux Upregulation of Transcription EffluxPump Efflux Pump Efflux->EffluxPump Translation EffluxPump->CKC Expulsion Resistance Increased Resistance to CKC EffluxPump->Resistance

Caption: Generalized signaling pathway for bacterial resistance to quaternary ammonium compounds.

References

Strategies to avoid Cetalkonium chloride aggregation in concentrated stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cetalkonium chloride (CKC), maintaining the stability of concentrated stock solutions is crucial for experimental success. Aggregation or precipitation of this cationic surfactant can lead to inaccurate dosing and compromised results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prepare and maintain stable CKC stock solutions.

Troubleshooting Guide

Issue: this compound Chloride Fails to Dissolve Completely

Possible Causes:

  • Inappropriate Solvent: CKC has limited solubility in pure water.

  • Low Temperature: Solubility of CKC is temperature-dependent and decreases at lower temperatures.

  • Insufficient Agitation: Inadequate mixing can lead to localized saturation and poor dissolution.

  • High Concentration: Exceeding the solubility limit of the chosen solvent.

Solutions:

  • Solvent Selection: For high concentrations, Dimethyl Sulfoxide (DMSO) is an effective solvent, capable of dissolving CKC up to 100 mg/mL.[1][2] For aqueous systems, the use of co-solvents is recommended.

  • Temperature Adjustment: Gently warm the solution. For many ionic compounds, an increase in temperature enhances solubility.[3] Sonication can also be employed to aid dissolution.[4]

  • Mechanical Agitation: Use a vortex mixer or magnetic stirrer to ensure thorough mixing.

  • Concentration Management: If dissolution is still an issue, consider preparing a slightly less concentrated stock solution.

Issue: Precipitate Forms in the Stock Solution During Storage

Possible Causes:

  • Temperature Fluctuations: A decrease in temperature can cause the CKC to precipitate out of the solution, especially if it is near its saturation point.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of CKC beyond its solubility limit.

  • pH Shift: Changes in the pH of the solution can affect the stability of the cationic surfactant.

  • Incompatible Components: Introduction of incompatible substances can lead to precipitation.

Solutions:

  • Controlled Storage: Store stock solutions at a constant, recommended temperature. For long-term storage, aliquoting and freezing at -20°C or -80°C is advised.[1]

  • Proper Sealing: Use tightly sealed vials to prevent solvent evaporation.

  • pH Control: Maintain a stable pH. While specific data on CKC is limited, related quaternary ammonium compounds are often most effective in a neutral to slightly alkaline environment.

  • Check for Incompatibilities: Ensure that no incompatible chemicals have been introduced into the solution. CKC, as a cationic surfactant, is incompatible with anionic detergents and may form insoluble complexes with certain anionic drugs.

Issue: Cloudiness or Haze Appears in the Solution

Possible Causes:

  • Micelle Formation: Above its Critical Micelle Concentration (CMC), CKC molecules self-assemble into micelles, which can cause the solution to appear hazy. The CMC of CKC is relatively low due to its high lipophilicity.[5]

  • High Ionic Strength: The presence of salts can decrease the CMC of surfactants, promoting micelle formation and potential aggregation at lower concentrations.

  • Contamination: Particulate matter or microbial contamination can cause turbidity.

Solutions:

  • Concentration Awareness: Be aware of the CMC of CKC in your specific solvent system. If you need to work with concentrations above the CMC, understand that micelle formation is expected.

  • Control Ionic Strength: When preparing aqueous solutions, be mindful of the salt concentration in your buffers.

  • Sterile Technique: Use sterile filtration for aqueous solutions to remove any particulate or microbial contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a concentrated stock solution of this compound Chloride?

For high-concentration stock solutions intended for subsequent dilution in aqueous media, cell culture grade Dimethyl Sulfoxide (DMSO) is highly recommended. CKC is soluble in DMSO at concentrations up to 100 mg/mL (approximately 252 mM).[1][2] For direct preparation in aqueous systems, the use of co-solvents such as PEG300 and Tween-80 is often necessary to achieve desired concentrations.[1][4]

Q2: What is the Critical Micelle Concentration (CMC) of this compound Chloride and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form aggregates called micelles. For this compound Chloride, which is highly lipophilic, the CMC is relatively low compared to less lipophilic surfactants.[5] Knowing the CMC is crucial because above this concentration, the properties of the solution, such as surface tension and solubilization capacity, change significantly. For experiments where the monomeric form of CKC is required, it is important to work below the CMC.

Q3: How do temperature and pH affect the stability of this compound Chloride solutions?

Temperature: Higher temperatures generally increase the solubility of CKC, aiding in its dissolution.[3] Conversely, a decrease in temperature can lead to precipitation, especially in concentrated solutions.

Q4: Can I store my concentrated this compound Chloride stock solution at room temperature?

For short-term storage, it is recommended to keep CKC solutions in a cool, dry, and dark place. For long-term stability, it is best to aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When stored as a solid, CKC should be kept at 4°C, sealed, and away from moisture.[1]

Q5: What substances are incompatible with this compound Chloride?

As a cationic surfactant, this compound Chloride is generally incompatible with:

  • Anionic surfactants and detergents: These will form insoluble complexes with CKC.

  • Strong oxidizing agents. [6]

  • Strong acids and alkalis. [6]

  • Certain anionic drugs: The formation of insoluble precipitates can occur.

It is always recommended to check for potential incompatibilities before mixing CKC with other chemicals.

Data and Protocols

Quantitative Data Summary

Table 1: Solubility of this compound Chloride

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)Up to 100 mg/mL (~252 mM)Sonication may be required.[1][2]
Water2 mg/mLLow solubility in pure water.[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (~6.3 mM)Clear solution for in vivo use.[1][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (~6.3 mM)Clear solution for in vivo use.[1][4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (~6.3 mM)Clear solution for in vivo use.[1][4]
Alcohols, Acetone, Ethyl Acetate, Propylene GlycolSolubleSpecific quantitative data not available in the searched results.[7]

Table 2: Physicochemical Properties of this compound Chloride and Related Compounds

PropertyValueReference Compound
Molecular Weight396.09 g/mol This compound Chloride
Critical Micelle Concentration (CMC)0.55 mMThis compound Chloride[5]
logP (calculated)5.46This compound Chloride[5]
Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Chloride Stock Solution in DMSO

Materials:

  • This compound chloride powder (MW: 396.09 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical polypropylene tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: For 10 mL of a 100 mM solution, the required mass of CKC is:

    • Mass (g) = 0.1 L * 0.1 mol/L * 396.09 g/mol = 3.9609 g

  • Weighing: Accurately weigh 3.9609 g of this compound chloride powder and transfer it to a sterile conical tube.

  • Solvent Addition: Add approximately 8 mL of DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes. If the powder does not fully dissolve, you can:

    • Gently warm the solution in a water bath (37°C) for 10-15 minutes, with intermittent vortexing.

    • Alternatively, sonicate the solution for 5-10 minutes.

  • Final Volume Adjustment: Once the CKC is completely dissolved, add DMSO to bring the final volume to 10 mL.

  • Storage: Aliquot the stock solution into smaller, sterile, light-protected vials and store at -20°C or -80°C for long-term use. For short-term use (up to one month), storage at 4°C is acceptable if the solution remains clear.

Protocol 2: Determination of this compound Chloride Concentration by Titration

This protocol provides a general outline for determining the concentration of a cationic surfactant like CKC using titration with an anionic surfactant.

Materials:

  • This compound chloride solution of unknown concentration

  • Standardized Sodium Dodecyl Sulfate (SDS) solution (e.g., 0.004 M)

  • Buffer solution (pH 10)

  • Indicator solution (e.g., methyl orange)

  • Titration apparatus (buret, beaker, magnetic stirrer)

Procedure:

  • Sample Preparation: Accurately pipette a known volume of the CKC solution into a beaker and dilute with deionized water.

  • Buffering: Add the pH 10 buffer solution.

  • Indicator: Add a few drops of the indicator solution.

  • Titration: Titrate the CKC solution with the standardized SDS solution while stirring. The endpoint is indicated by a color change of the solution.

  • Calculation: Calculate the concentration of CKC based on the volume of SDS solution used to reach the endpoint and the stoichiometry of the reaction.

Visualizations

CKC_Aggregation_Factors Factors Influencing this compound Chloride Aggregation CKC_Solution Concentrated CKC Solution Aggregation Aggregation / Precipitation CKC_Solution->Aggregation High_Concentration High Concentration (> CMC) High_Concentration->Aggregation promotes Low_Temperature Low Temperature Low_Temperature->Aggregation promotes High_Ionic_Strength High Ionic Strength (e.g., high salt) High_Ionic_Strength->Aggregation promotes pH_Extremes Extreme pH pH_Extremes->Aggregation can promote Incompatibles Incompatible Substances (e.g., anionic compounds) Incompatibles->Aggregation causes

Caption: Factors promoting the aggregation of this compound Chloride in solution.

Troubleshooting_Workflow Troubleshooting CKC Solution Precipitation Start Precipitate Observed Check_Temp Is solution stored at low temperature? Start->Check_Temp Warm Gently warm and agitate Check_Temp->Warm Yes Check_Conc Was the initial concentration too high? Check_Temp->Check_Conc No Stable Stable Solution Warm->Stable Dilute Prepare a more dilute solution Check_Conc->Dilute Yes Check_pH Has the pH shifted? Check_Conc->Check_pH No Dilute->Stable Buffer Use a buffered solvent Check_pH->Buffer Yes Check_Incompatible Were incompatible substances added? Check_pH->Check_Incompatible No Buffer->Stable Reformulate Reformulate without incompatible components Check_Incompatible->Reformulate Yes Reformulate->Stable

References

Technical Support Center: Cetalkonium Chloride Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with Cetalkonium chloride (CKC) interference in biochemical and protein assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound chloride (CKC) and why does it interfere with my assays?

A: this compound chloride (CKC) is a quaternary ammonium compound, a type of cationic surfactant.[1][2] Its structure includes a positively charged nitrogen atom and a long hydrocarbon tail, making it amphipathic. This structure allows it to interact with and disrupt cell membranes, as well as denature proteins, which is beneficial for its use as an antiseptic and excipient in pharmaceutical formulations.[3] However, this same property causes interference in many protein assays. The positively charged headgroup can interact with negatively charged assay reagents or protein functional groups, while the hydrophobic tail can lead to protein precipitation or binding to microplates, affecting colorimetric and spectrophotometric readings.

Q2: Which common protein assays are most affected by CKC?

A: Protein assays that rely on copper reduction, such as the Bicinchoninic acid (BCA) assay and the Lowry assay, are highly susceptible to interference from substances like CKC that can chelate copper ions or are reducing agents themselves.[4][5][6] The Bradford assay, which uses a dye-binding method, can also be affected by surfactants, as they can interfere with the dye-protein interaction.[5][7]

Q3: At what concentration does CKC start to interfere with assays?

A: The exact concentration at which CKC begins to interfere can vary depending on the specific assay, the protein concentration, and the presence of other substances in the sample matrix. As a cationic surfactant, even low concentrations can lead to inaccurate results. It is always recommended to perform a compatibility test with your specific sample matrix and assay.

Q4: How can I remove CKC from my protein sample before running an assay?

A: There are two primary methods for removing small-molecule interferents like CKC from protein samples:

  • Protein Precipitation: Methods like Trichloroacetic acid (TCA) precipitation or acetone precipitation can effectively separate proteins from soluble contaminants like CKC.[8][9]

  • Dialysis: This technique uses a semi-permeable membrane to separate large protein molecules from smaller molecules like CKC based on size.[10][11][12]

Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Q5: Are there any protein assays that are compatible with CKC?

A: While no colorimetric assay is completely immune to all interfering substances, some are designed to be more robust in the presence of detergents. The Pierce™ 660 nm Protein Assay is reported to be compatible with many detergents and reducing agents.[13][14] Additionally, fluorescence-based assays like the EZQ™ Protein Quantitation Kit can be more tolerant to a wider range of non-protein components, including detergents and reducing agents, because they involve a step where the protein is bound to a solid phase and washed before measurement.[4][15] It is crucial to validate any assay with your specific sample containing CKC to ensure accuracy.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to CKC interference in common protein assays.

Table 1: this compound Chloride Interference in Common Protein Assays
Assay TypeCKC ConcentrationObserved InterferenceRecommended Action
BCA Assay Low (>0.01%)Moderate overestimation of protein concentration.Dilute the sample if protein concentration allows. Otherwise, proceed to CKC removal protocols.
High (>0.1%)Significant overestimation and potential for precipitation.CKC removal is necessary. Consider an alternative, more compatible assay.
Bradford Assay Low (>0.01%)Minor to moderate underestimation or overestimation.Perform a buffer blank with CKC. If interference persists, consider a detergent-compatible Bradford assay or CKC removal.
High (>0.1%)Significant interference, often leading to precipitation of the dye-protein complex.CKC removal is required. An alternative assay is strongly recommended.
Lowry Assay Low (>0.01%)Moderate to high overestimation of protein concentration.Dilution may be effective for very low CKC concentrations. Otherwise, CKC removal is necessary.
High (>0.1%)Severe interference and likely precipitation.CKC removal is essential. It is highly recommended to switch to a more compatible assay.

Disclaimer: The concentration levels provided are illustrative and based on the general behavior of cationic surfactants. The actual level of interference can vary. It is strongly recommended to perform validation experiments with your specific samples.

Troubleshooting Workflow

This workflow will guide you in selecting the appropriate course of action when you suspect CKC interference.

G start Suspected CKC Interference check_assay Is the assay BCA or Lowry? start->check_assay check_bradford Is the assay Bradford? check_assay->check_bradford No remove_ckc Perform CKC Removal (Precipitation or Dialysis) check_assay->remove_ckc Yes alternative_assay Consider Alternative Assay (e.g., Pierce 660nm, EZQ) check_bradford->alternative_assay No run_control Run a buffer blank with CKC check_bradford->run_control Yes proceed Proceed with Assay alternative_assay->proceed interference_present Interference still present? run_control->interference_present interference_present->remove_ckc Yes interference_present->proceed No remove_ckc->alternative_assay If removal is not feasible or effective remove_ckc->proceed After removal

Caption: A decision-making workflow for addressing CKC interference.

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA) Precipitation of Proteins

This method is effective for concentrating protein samples while removing soluble interfering substances like CKC.[8][9]

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) solution

  • Acetone, ice-cold

  • Microcentrifuge

  • Microcentrifuge tubes

  • Buffer for resuspension (compatible with the downstream assay)

Procedure:

  • Sample Preparation: Place your protein sample (e.g., 1 mL) in a microcentrifuge tube.

  • TCA Addition: Add 1/4 volume of 100% TCA to your sample (e.g., 250 µL for a 1 mL sample) to achieve a final concentration of 20%.

  • Incubation: Vortex the mixture and incubate on ice for 30 minutes to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. A white pellet of precipitated protein should be visible.

  • Supernatant Removal: Carefully decant the supernatant, which contains the CKC and other soluble components.

  • Acetone Wash: Add 500 µL of ice-cold acetone to the pellet. This wash step helps to remove any residual TCA.

  • Second Centrifugation: Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Final Wash and Drying: Carefully decant the acetone and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as this can make the pellet difficult to redissolve.

  • Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream protein assay.

Protocol 2: Dialysis for CKC Removal

Dialysis is a gentler method for removing small molecules from a protein solution.[10][11][12]

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 3.5-10 kDa.

  • Dialysis buffer (a large volume of a buffer compatible with your protein and downstream assay).

  • Stir plate and stir bar.

  • Beaker or container for the dialysis buffer.

Procedure:

  • Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Load your protein sample into the dialysis tubing/cassette and securely close the ends.

  • Dialysis: Immerse the sample in a large volume of dialysis buffer (at least 200 times the sample volume). Place the container on a stir plate with a stir bar and stir gently at 4°C.

  • Buffer Changes: For efficient removal of CKC, change the dialysis buffer every 2-3 hours for a total of at least three buffer changes.

  • Sample Recovery: After the final dialysis period, carefully remove the sample from the tubing or cassette. The concentration of CKC should now be significantly reduced.

Visualizations

Mechanism of CKC Interference in Copper-Based Assays

The following diagram illustrates the proposed mechanism by which this compound chloride interferes with copper-based protein assays like the BCA and Lowry assays.

G cluster_0 Standard Assay Reaction cluster_1 Interference by CKC Protein Protein Cu2 Cu²⁺ Protein->Cu2 reduces FalseSignal False Positive Signal or Precipitation Protein->FalseSignal Cu1 Cu¹⁺ Cu2->Cu1 Complex CKC-Cu²⁺ Complex Cu2->Complex BCA BCA Reagent Cu1->BCA chelates with Color Purple Color (Abs @ 562nm) BCA->Color CKC This compound Chloride (CKC) CKC->Protein CKC->Cu2 chelates Complex->FalseSignal

Caption: Proposed mechanism of CKC interference in copper-based protein assays.

Workflow for Sample Preparation to Mitigate CKC Interference

This diagram outlines the experimental workflow for preparing a protein sample containing CKC for a biochemical assay.

G Sample Protein Sample with CKC Method_Choice Choose Removal Method Sample->Method_Choice Precipitation TCA/Acetone Precipitation Method_Choice->Precipitation Rapid Removal Dialysis Dialysis Method_Choice->Dialysis Gentle Removal Wash Wash Pellet Precipitation->Wash Buffer_Exchange Buffer Exchange Dialysis->Buffer_Exchange Resuspend Resuspend Protein Wash->Resuspend Clean_Sample CKC-free Protein Sample Resuspend->Clean_Sample Buffer_Exchange->Clean_Sample Assay Perform Protein Assay Clean_Sample->Assay

Caption: Experimental workflow for mitigating CKC interference.

References

Improving the stability of Cetalkonium chloride formulations for long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term storage stability of Cetalkonium chloride (CKC) formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the long-term storage of CKC formulations.

Problem Potential Causes Recommended Solutions
Physical Instability in Emulsions (Creaming, Coalescence, Phase Separation) - Inadequate homogenization during formulation.- Inappropriate surfactant concentration or type.- Storage at extreme temperatures (freezing/thawing cycles).[1]- Changes in pH affecting interfacial tension.- Optimize the homogenization process (speed and duration).- Re-evaluate the hydrophilic-lipophilic balance (HLB) of the surfactant system.- Store formulations within recommended temperature ranges and avoid freezing.[1]- Incorporate appropriate buffers to maintain a stable pH.
Precipitation or Crystal Growth in Aqueous Formulations - Supersaturation of the formulation.- Interaction with anionic excipients (e.g., carbomers, anionic polymers).[2][3][4]- Significant pH shift leading to reduced solubility.- Evaporation of the solvent during storage.[5]- Ensure the concentration of CKC is below its saturation point at the intended storage temperature.- Avoid using anionic excipients. If a thickening agent is needed, consider non-ionic or cationic polymers.- Use a robust buffering system to maintain the optimal pH range.- Use tightly sealed containers to prevent solvent evaporation.[5]
Loss of Antimicrobial Efficacy - Chemical degradation of CKC.- Adsorption of CKC onto container surfaces.- Interaction with formulation excipients that reduce the concentration of free CKC.- Protect the formulation from light and high temperatures.[6]- Conduct compatibility studies with the chosen container material.- Evaluate excipient interactions, particularly with anionic compounds, and reformulate if necessary.
Discoloration or pH Shift Over Time - Degradation of CKC or other formulation components.- Interaction with packaging materials.- Exposure to light or oxygen.- Identify the degradation products to understand the cause of discoloration.- Perform compatibility testing with the container closure system.- Store the formulation in light-resistant containers and consider purging with an inert gas like nitrogen to minimize oxidation.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound chloride?

The stability of this compound chloride (CKC), a quaternary ammonium compound, is primarily influenced by temperature, pH, and light.[6] Like other quaternary ammonium compounds, CKC is more stable in neutral to slightly alkaline conditions. Elevated temperatures can accelerate degradation, while exposure to UV light can also lead to chemical breakdown.

2. What are the likely degradation pathways for this compound chloride?

While specific degradation pathways for CKC are not extensively documented in publicly available literature, based on its structure and the behavior of similar quaternary ammonium compounds like Benzalkonium Chloride (BAC), the following degradation pathways can be anticipated:

  • Dealkylation and Demethylation: The loss of the C16 alkyl chain or one of the methyl groups from the quaternary nitrogen.

  • Benzyl C-N Cleavage: The breaking of the bond between the benzyl group and the nitrogen atom.

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring of the benzyl group.

  • Hofmann Elimination: Under basic conditions, quaternary ammonium hydroxides can undergo an elimination reaction to form an alkene and a tertiary amine.[7][8][9][10][11]

Below is a proposed degradation pathway for this compound chloride.

G CKC This compound Chloride (C₂₅H₄₆ClN) Degradation Stress Conditions (Heat, Light, Extreme pH) CKC->Degradation DP1 N-Benzyl-N-methylhexadecan-1-amine (Demethylation) Degradation->DP1 Pathway 1 DP2 Hexadecyl(dimethyl)amine (Benzyl C-N Cleavage) Degradation->DP2 Pathway 2 DP3 Hydroxylated CKC (Hydroxylation) Degradation->DP3 Pathway 3 DP4 Hexadec-1-ene + Benzyl(dimethyl)amine (Hofmann Elimination) Degradation->DP4 Pathway 4

Proposed degradation pathways for this compound chloride.

3. How does pH influence the stability of CKC formulations?

The pH of a formulation is critical for the stability of CKC. Quaternary ammonium compounds generally exhibit greater stability in neutral to slightly alkaline environments. In highly acidic or alkaline conditions, degradation can be accelerated.[11] It is crucial to determine the optimal pH for a specific formulation and maintain it using a suitable buffering system.

4. Are there any known excipient incompatibilities with this compound chloride?

Yes, being a cationic surfactant, CKC is incompatible with anionic excipients.[3] A common example is the interaction with carbomers (anionic polymers), which can lead to the formation of a precipitate and a loss of viscosity and antimicrobial activity.[2][4][12] It is essential to carefully screen all excipients for compatibility with CKC during pre-formulation studies.

5. What are the recommended storage conditions for CKC formulations?

To ensure long-term stability, CKC formulations should be stored in well-closed containers, protected from light and extreme temperatures.[6] For many pharmaceutical products, long-term stability testing is conducted at 25°C ± 2°C with 60% ± 5% relative humidity.[13] Specific storage conditions should be determined based on stability studies for the final formulation.

Quantitative Stability Data

The following table provides illustrative stability data for a hypothetical 0.01% CKC aqueous formulation buffered to pH 7.0. This data is for exemplary purposes to demonstrate a typical stability profile and should not be considered as actual experimental results for all CKC formulations.

Storage ConditionTime PointAssay of CKC (%)AppearancepH
25°C / 60% RH 0 Months100.2Clear, colorless solution7.0
3 Months99.8Clear, colorless solution6.9
6 Months99.5Clear, colorless solution6.9
12 Months98.9Clear, colorless solution6.8
40°C / 75% RH 0 Months100.2Clear, colorless solution7.0
1 Month98.5Clear, colorless solution6.9
3 Months96.2Clear, colorless solution6.7
6 Months93.8Clear, colorless solution6.5

Experimental Protocols

Stability-Indicating HPLC Method for this compound Chloride

This protocol describes a general method for the quantitative analysis of CKC in a formulation, which can be adapted and validated for specific formulations.

Objective: To determine the concentration of CKC and to separate it from its potential degradation products.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), pH adjusted

  • This compound chloride reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 70:30 v/v), pH adjusted to 5.5.[14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm[14]

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of CKC reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately dilute the CKC formulation with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the CKC standard against its concentration. Determine the concentration of CKC in the sample by comparing its peak area to the calibration curve.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare CKC Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Formulation Sample (Dilute & Filter) inject_sample Inject Sample prep_sample->inject_sample run_hplc Run HPLC (C18, UV 210nm) inject_std->run_hplc inject_sample->run_hplc gen_cal_curve Generate Calibration Curve run_hplc->gen_cal_curve quantify Quantify CKC in Sample run_hplc->quantify gen_cal_curve->quantify report Report Results quantify->report

Workflow for the HPLC analysis of this compound chloride.
Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.[15][16]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the CKC formulation.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 70°C for 1 hour. Neutralize with 1 M NaOH before analysis.[14]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 70°C for 1 hour. Neutralize with 1 M HCl before analysis.[14]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and heat at 70°C for 1 hour.[14]

  • Thermal Degradation: Heat the stock solution at 70°C for 4 hours.[14]

  • Photolytic Degradation: Expose the stock solution to a light source as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms to an unstressed sample to identify degradation peaks.

G cluster_stress Stress Conditions start CKC Formulation Stock Solution acid Acid Hydrolysis (1M HCl, 70°C) start->acid base Base Hydrolysis (1M NaOH, 70°C) start->base oxidation Oxidation (3% H₂O₂, 70°C) start->oxidation thermal Thermal (70°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile & Method Specificity analysis->evaluation

Workflow for a forced degradation study of a CKC formulation.
Physical Stability Testing of CKC-Containing Emulsions

Objective: To assess the physical stability of oil-in-water (o/w) emulsions containing CKC under accelerated conditions.

Procedure:

  • Sample Preparation: Prepare several batches of the final emulsion formulation and package them in the intended container closure system.

  • Initial Analysis (Time 0): For a baseline, analyze the samples for:

    • Visual Appearance: Check for phase separation, creaming, and color change.

    • pH: Measure the pH of the aqueous phase.

    • Viscosity: Measure the viscosity using a calibrated viscometer.

    • Particle Size Analysis: Determine the mean droplet size and size distribution.

  • Accelerated Stability Storage: Place the samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.

  • Periodic Testing: At specified time points (e.g., 1, 3, and 6 months), remove samples from the chamber and allow them to equilibrate to room temperature. Repeat the analyses performed at Time 0.

  • Freeze-Thaw Cycling: Subject a separate set of samples to multiple freeze-thaw cycles (e.g., -20°C to 25°C). After cycling, visually inspect for any signs of instability like coalescence or cracking.[1]

  • Centrifugation: Centrifuge samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes) to assess creaming or separation tendencies.[17]

  • Data Evaluation: Compare the results at each time point to the initial data to identify any trends in physical instability.

References

Mitigating the impact of Cetalkonium chloride on cell viability in primary cell cultures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of Cetalkonium chloride (CKC) on cell viability in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound chloride (CKC) and why is it used in cell culture applications?

A1: this compound chloride (CKC) is a quaternary ammonium compound with antimicrobial properties.[1] In some formulations, particularly in ophthalmology, it is used as a preservative in eye drops due to its broad-spectrum activity against bacteria and fungi.[1] It is also used in cationic nano-emulsions to enhance the bio-adhesive properties on negatively charged ocular surfaces, which can facilitate the penetration of active ingredients.[1]

Q2: What are the known cytotoxic effects of CKC on primary cells?

A2: CKC exhibits dose- and time-dependent toxicity in primary cell cultures, such as human corneal epithelial cells (HCECs).[1][2] At higher concentrations, it can lead to a significant decrease in cell viability, increased release of lactate dehydrogenase (LDH), and ultimately, cell death.[1][2] The mechanism of toxicity involves the generation of intracellular reactive oxygen species (ROS), mitochondrial damage, and the induction of apoptosis.[1][2]

Q3: Which signaling pathways are affected by CKC exposure?

A3: CKC exposure has been shown to inhibit key cell survival signaling pathways. This includes the downregulation of phosphorylated mTOR, ERK, and Akt.[1][2] Furthermore, CKC can modulate apoptosis-related proteins by downregulating the anti-apoptotic protein Bcl-xL and upregulating the pro-apoptotic protein BAX, leading to an increased BAX/Bcl-xL ratio.[1]

Q4: Are there any known methods to mitigate CKC-induced cytotoxicity?

A4: Yes, co-incubation with certain compounds has been shown to reduce the cytotoxic effects of quaternary ammonium compounds like Benzalkonium chloride (BAC), which is structurally similar to CKC. One promising agent is Brilliant Blue G (BBG), which has been demonstrated to significantly increase the survival of human corneal epithelial cells exposed to BAC.[3][4] Another potential protective agent is high molecular weight hyaluronan, which has been shown to decrease apoptosis and oxidative stress induced by BAC.[5]

Q5: How does the formulation of CKC affect its toxicity?

A5: The formulation can have a significant impact. For instance, when CKC is incorporated into a cationic oil-in-water nanoemulsion, it has been shown to be well-tolerated by the ocular surface, exhibiting neither a detergent effect nor the typical ocular side effects associated with aqueous solutions of similar compounds like BAC.[6]

Troubleshooting Guide

This guide addresses common issues encountered when working with CKC in primary cell cultures.

Problem Possible Cause Recommended Solution
High cell death observed even at low CKC concentrations. The primary cell type being used is highly sensitive to CKC.- Perform a dose-response experiment to determine the IC50 of CKC for your specific cell type. - Reduce the incubation time with CKC. - Consider using a less sensitive primary cell line if appropriate for the experimental goals.
Inconsistent results in cell viability assays. - Inaccurate pipetting of CKC or assay reagents. - Uneven cell seeding density. - Fluctuation in incubation conditions (temperature, CO2).- Calibrate pipettes and use reverse pipetting for viscous solutions. - Ensure a single-cell suspension before seeding and allow cells to adhere evenly. - Maintain consistent incubation conditions and minimize opening of the incubator.
Difficulty in distinguishing between apoptosis and necrosis. The mechanism of cell death may be concentration-dependent.- Use multiple assays to assess cell death mechanisms, such as Annexin V/Propidium Iodide staining to differentiate between early apoptosis, late apoptosis, and necrosis. - Analyze caspase-3 activation, a key marker of apoptosis.
Experimental artifacts in fluorescence-based assays. CKC may interfere with fluorescent dyes.- Include appropriate controls, such as cells treated with CKC but without the fluorescent dye, and wells with dye in media alone to check for background fluorescence.
Failure of mitigating agents to protect cells. - Suboptimal concentration of the mitigating agent. - The mitigating agent is not effective for the specific cell type or CKC concentration.- Perform a concentration matrix experiment to find the optimal protective concentration of the mitigating agent (e.g., Brilliant Blue G). - Investigate alternative protective agents, such as high molecular weight hyaluronan.[5]

Quantitative Data Summary

The following tables summarize the dose- and time-dependent effects of CKC on the viability of primary human corneal epithelial cells (HCECs).

Table 1: Effect of CKC Concentration on HCEC Viability after 24, 48, and 72 Hours

CKC Concentration (% w/v)Cell Viability after 24h (%)Cell Viability after 48h (%)Cell Viability after 72h (%)
Control 100100100
0.03125 x 10⁻⁴ No significant decreaseNo significant decreaseNo significant decrease
0.125 x 10⁻⁴ No significant decreaseSignificant toxicitySignificant toxicity
0.5 x 10⁻⁴ ~80~70~70
1.0 x 10⁻⁴ <50<50<50
2.0 x 10⁻⁴ ~10Almost no viable cellsAlmost no viable cells
Data synthesized from a study on primary human corneal epithelial cells.[1]

Table 2: Protective Effect of Brilliant Blue G (BBG) on Human Corneal Epithelial (HCE) Cell Viability in the Presence of Benzalkonium Chloride (BAC)

BAC Concentration (%)BBG Concentration (%)Incubation Time (min)Cell Survival (%)
0.01 030Low
0.01 0.02530Increased by up to 51%
0.004 0.0073067
0.006 0.0073048
Data is for Benzalkonium Chloride (BAC), a closely related compound, and provides a strong rationale for testing BBG with CKC.[3][4]

Experimental Protocols

Protocol 1: Assessment of CKC Cytotoxicity using CCK-8 Assay

  • Cell Seeding: Seed primary cells (e.g., HCECs) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • CKC Treatment: Prepare serial dilutions of CKC in the appropriate cell culture medium. Remove the old medium from the wells and add the CKC-containing medium. Include untreated control wells.[1]

  • Incubation: Incubate the plate for the desired durations (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[1]

  • CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 4 hours at 37°C.[1]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[1] Cell viability is expressed as a percentage relative to the untreated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • CKC Treatment: Expose cells to various concentrations of CKC for a short duration (e.g., 20 minutes).[1]

  • Washing: Discard the CKC-containing medium and wash the cells with 1x ROS buffer.[1]

  • Staining: Add 100 µL/well of a 20 µM solution of 2′,7′-dichlorofluorescin diacetate (DCFDA) and incubate for 45 minutes at 37°C in the dark.[1]

  • Measurement: Remove the staining solution, rinse with 1x ROS buffer, and immediately measure the fluorescence at 485 nm excitation and 535 nm emission.[1]

Protocol 3: Mitigation of Cytotoxicity with Brilliant Blue G (BBG)

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment: Prepare solutions containing a fixed concentration of CKC and varying concentrations of BBG. Also, prepare controls with CKC alone, BBG alone, and untreated cells.

  • Incubation and Viability Assay: Remove the old medium and add the co-treatment solutions. Incubate for the desired time and assess cell viability using the CCK-8 assay as described in Protocol 1.

Visualizations

CKC_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus CKC This compound Chloride (CKC) MembraneDamage Membrane Damage CKC->MembraneDamage Disrupts lipid membrane mTOR ↓ p-mTOR CKC->mTOR ERK ↓ p-ERK CKC->ERK Akt ↓ p-Akt CKC->Akt ROS ↑ Reactive Oxygen Species (ROS) MembraneDamage->ROS MitoDamage Mitochondrial Alterations ROS->MitoDamage Apoptosis Apoptosis mTOR->Apoptosis ERK->Apoptosis Akt->Apoptosis Bax ↑ BAX MitoDamage->Bax Bcl_xL ↓ Bcl-xL MitoDamage->Bcl_xL Bax->Apoptosis Bcl_xL->Apoptosis

Caption: Signaling pathways affected by this compound chloride (CKC) leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay Seed 1. Seed Primary Cells in 96-well plate Adhere 2. Allow cells to adhere (e.g., overnight) Seed->Adhere PrepareCKC 3. Prepare CKC dilutions (and/or mitigating agents) Adhere->PrepareCKC Treat 4. Add CKC solutions to cells PrepareCKC->Treat Incubate 5. Incubate for desired time (24, 48, 72h) Treat->Incubate AddReagent 6. Add Viability Reagent (e.g., CCK-8) Incubate->AddReagent IncubateReagent 7. Incubate with reagent (e.g., 4 hours) AddReagent->IncubateReagent Read 8. Measure Absorbance/Fluorescence IncubateReagent->Read Mitigation_Strategy CKC CKC Exposure Cells Primary Cells CKC->Cells CellDeath Reduced Cell Viability & Apoptosis Cells->CellDeath leads to IncreasedViability Increased Cell Viability Cells->IncreasedViability results in Mitigator Potential Mitigating Agent (e.g., Brilliant Blue G) Mitigator->Cells co-treatment with

References

Overcoming challenges in the analytical quantification of Cetalkonium chloride in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cetalkonium Chloride (CKC) Quantification

This guide provides troubleshooting advice and detailed methodologies for researchers, scientists, and drug development professionals facing challenges in the analytical quantification of this compound chloride (CKC) in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound chloride and other quaternary ammonium compounds (QACs).

Q1: Why am I observing poor peak shape (tailing or fronting) for my CKC analyte in reversed-phase HPLC?

A: Poor peak shape for cationic surfactants like CKC is often due to strong, unwanted interactions with the stationary phase.[1]

  • Cause 1: Silanol Interactions: Residual silanol groups on silica-based columns can interact ionically with the positively charged quaternary amine of CKC, leading to peak tailing.[1]

  • Solution 1: Use Specialized Columns: Employ columns specifically designed for surfactant analysis, such as those with deactivated silanols (e.g., Acclaim Surfactant Plus) or mixed-mode columns that offer multiple retention mechanisms.[1][2]

  • Solution 2: Mobile Phase Modification:

    • Adjust pH: Lowering the mobile phase pH (e.g., to pH 3) can help suppress the ionization of silanol groups.[1]

    • Increase Ionic Strength: Adding a salt like ammonium phosphate to the mobile phase can shield the silanol groups and reduce secondary interactions.[3]

    • Use Ion-Pairing Reagents: Introducing an ion-pairing (PIC) reagent can improve peak shape but may complicate MS detection.

Q2: My CKC signal is low and inconsistent, especially in biological samples like plasma or serum. What could be the cause?

A: This is a classic symptom of matrix effects, specifically ion suppression, which is a major concern in LC-MS analysis.[4][5]

  • Cause: Co-eluting Matrix Components: Endogenous materials in complex matrices (e.g., phospholipids, salts, proteins) can co-elute with CKC and compete for ionization in the MS source, reducing the analyte's signal.[6][7]

  • Solution 1: Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering substances before analysis.[4][6]

    • Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE cartridge (e.g., Strata-X) to selectively retain CKC while washing away interferences. This is highly effective for cleaning up complex samples.[8]

    • Protein Precipitation (PPT): While quick, PPT is often insufficient on its own as it doesn't remove phospholipids, a major cause of ion suppression. Consider post-PPT cleanup with SPE.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract CKC into an organic phase, leaving interferences behind.[9]

  • Solution 2: Optimize Chromatography: Adjust your chromatographic method to separate CKC from the region where most matrix components elute (often the void volume).[4]

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for CKC will co-elute and experience the same degree of ion suppression, allowing for accurate correction during data processing. If a SIL-IS is unavailable, a structural analog may be used, but its effectiveness must be carefully validated.

Q3: My recovery of CKC is low after sample extraction. How can I improve it?

A: Low recovery is often due to the "sticky" nature of QACs, which can adsorb to various surfaces.

  • Cause 1: Adsorption to Labware: CKC can adsorb to glass and plastic container walls, pipette tips, and filter membranes.[8]

  • Solution 1: Pre-rinse and Material Selection:

    • Pre-condition containers and pipette tips with the sample or a solution containing a high concentration of the analyte.

    • Use polypropylene tubes, as they often exhibit lower binding for QACs than glass.

    • Test different filter materials (e.g., PTFE, nylon) for analyte recovery before processing samples.

  • Solution 2: Optimize Elution/Extraction Solvents: Ensure the solvent used for elution from SPE cartridges or in LLE is strong enough to desorb the analyte completely. For QACs, this often involves using an acidified organic solvent, such as methanol with formic acid.[8] A study found that a wash step with methanol containing 2% v/v formic acid successfully recovered most QACs adsorbed on container walls.[8]

Q4: I'm analyzing a product that contains a mixture of QACs (e.g., Benzalkonium chloride). How do I quantify this compound chloride (C16 homolog) specifically?

A: this compound chloride is the C16 homolog of Benzalkonium chloride (BAC).[10] Quantifying a specific homolog within a BAC mixture requires a method with sufficient chromatographic resolution.

  • Solution: High-Resolution Chromatography: Use a high-efficiency column (e.g., UHPLC with sub-2 µm particles) and an optimized gradient elution to separate the different alkyl chain length homologs (C12, C14, C16, etc.).[3] The homologs can then be identified and quantified individually against a certified reference standard for CKC.

Experimental Protocols

Below is a representative LC-MS/MS protocol for the quantification of QACs, including CKC, in human serum, adapted from published methodologies.[2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Mix 100 µL of serum with an internal standard solution and 200 µL of a suitable buffer. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of water to remove salts.

    • Wash 2: 1 mL of an acidic solution (e.g., 2% formic acid in water) to remove polar interferences.

    • Wash 3: 1 mL of methanol to remove non-polar interferences like lipids.

  • Elution: Elute the CKC and other QACs with 1 mL of an acidified organic mobile phase (e.g., 5% formic acid in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column with robust performance across a range of pH values (e.g., Waters ACQUITY UPLC CSH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v).

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum CKC signal.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Example): For CKC (C16-BAC), the precursor ion [M]+ would be m/z 390.4. The product ion would be determined by infusing a standard solution and performing a product ion scan (a common fragment is often m/z 91 for the benzyl group).

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of QACs in complex matrices from various studies. This allows for a comparison of expected method performance.

MatrixMethodAnalyte(s)LOQ (ng/mL)Recovery (%)Matrix Effect (%)Reference
Human SerumLC-MS/MSMultiple QACs0.006–1.4061–129-27 to +15.4
Fruits/VeggiesLC-ESI-MS/MSBAC & DDAC0.13–19.5 (µg/kg)71.2–115.2Strongest in orange[11]
WastewaterLC-MS/MSMultiple QACsNot Specified101–111 (SPE)Not Specified[8]
Ophthalmic Sol.HPLC-UVBACNot Specified>98%Not Applicable

Visual Diagrams (Graphviz)

The following diagrams illustrate key workflows and logical relationships in CKC analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma, Tissue) ISTD Add Internal Standard (IS) Sample->ISTD Extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) ISTD->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate LC UHPLC Separation (C18 Column) Concentrate->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify CKC Concentration Calibrate->Quantify

Caption: General analytical workflow for CKC quantification.

Troubleshooting_Tree Problem Problem: Low Signal / Poor Reproducibility Cause1 Cause: Ion Suppression? Problem->Cause1 Cause2 Cause: Low Recovery? Problem->Cause2 Solution1a Action: Improve Sample Cleanup (Use SPE) Cause1->Solution1a Solution1b Action: Modify Chromatography (Shift Retention Time) Cause1->Solution1b Solution1c Action: Use Isotope-Labeled Internal Standard Cause1->Solution1c Solution2a Action: Check for Adsorption (Use Polypropylene) Cause2->Solution2a Solution2b Action: Optimize Elution Solvent (Add Acid/Increase Strength) Cause2->Solution2b

Caption: Decision tree for troubleshooting low signal issues.

References

Best practices for handling and disposal of Cetalkonium chloride in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Cetalkonium chloride in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound chloride and what are its primary hazards?

This compound chloride (CKC) is a quaternary ammonium compound.[1] Its primary hazards in a laboratory setting include being harmful if swallowed or in contact with skin, causing severe skin burns and eye damage, and being very toxic to aquatic life.[2][3][4]

Q2: What are the signs and symptoms of exposure to this compound chloride?

Exposure can cause skin irritation, redness, and burns.[5] Eye contact can result in severe irritation and damage.[2] Inhalation of dust may irritate the respiratory tract, leading to burning sensations, sneezing, and coughing.[5] Ingestion can cause severe damage to the gastrointestinal tract.[6]

Q3: What personal protective equipment (PPE) is required when handling this compound chloride?

To ensure safety, the following PPE should be worn:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[2][7]

  • Hand Protection: Chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the compound.[3][7]

  • Body Protection: An impervious lab coat or apron.[2][8]

  • Respiratory Protection: A NIOSH-approved respirator is necessary when dusts are generated or if working in an area with inadequate ventilation.[2][3]

Q4: How should this compound chloride be stored in the laboratory?

Store this compound chloride in a cool, dry, and well-ventilated area.[9] Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[2][7]

Q5: What materials are incompatible with this compound chloride?

This compound chloride is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[2][7] Contact with these substances should be avoided to prevent potentially hazardous reactions.

Q6: Is this compound chloride considered a hazardous waste?

Yes, due to its corrosive nature and high aquatic toxicity, this compound chloride waste is generally considered hazardous.[3][4] It must be disposed of in accordance with local, state, and federal regulations.[7]

Troubleshooting Guide

Problem: I have spilled a small amount of solid this compound chloride on the lab bench.

Solution:

  • Evacuate and Ventilate: If dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning, put on your safety goggles, gloves, lab coat, and a respirator if necessary.

  • Contain the Spill: Prevent the powder from spreading.

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation.[7] Place the collected material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent like alcohol, followed by soap and water.[2]

  • Dispose of Waste: Dispose of all contaminated cleaning materials as hazardous waste.

Problem: I have splashed a solution containing this compound chloride onto my skin.

Solution:

  • Immediate Action: Go to the nearest safety shower or sink.

  • Rinse Thoroughly: Immediately flush the affected skin with plenty of water for at least 15 minutes.

  • Remove Contaminated Clothing: While rinsing, remove any clothing that has come into contact with the chemical.

  • Seek Medical Attention: After thorough rinsing, seek immediate medical attention.[4] Provide the Safety Data Sheet (SDS) to the medical personnel.

  • Do Not Use Neutralizing Agents: Do not attempt to neutralize the chemical on your skin with other substances.

Problem: My eyes have been exposed to this compound chloride.

Solution:

  • Immediate Action: Proceed to the nearest emergency eyewash station without delay.

  • Flush Eyes: Immediately and continuously flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.

  • Remove Contact Lenses: If you are wearing contact lenses, remove them after the first few minutes of rinsing, if possible.

  • Seek Immediate Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist.[3]

Problem: I may have inhaled this compound chloride dust.

Solution:

  • Move to Fresh Air: Immediately move to an area with fresh air.

  • Monitor for Symptoms: If you experience difficulty breathing, coughing, or other respiratory symptoms, seek immediate medical attention.[7]

  • Provide Information: Inform the medical personnel about the chemical you were exposed to.

Quantitative Data

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) No data available for this compound chloride. For the related compound Benzalkonium chloride: 240 mg/kgRat[5]
Acute Dermal Toxicity (ATEmix) 2,840.00 mg/kg[10]
Aquatic Toxicity (LC50, 96h) 0.21 - 0.29 mg a.i./LZebra fish (Brachydanio rerio)
Aquatic Toxicity (LC50, 96h) 0.295 mg a.i./LZebra fish (Brachydanio rerio)
Aquatic Toxicity (EC50, 48h) 0.016 mg/LDaphnia[11]
Permissible Exposure Limit (PEL) Not established[12][13]

Experimental Protocols

Protocol 1: Laboratory Spill Clean-up for this compound Chloride

Objective: To safely clean and decontaminate a laboratory spill of this compound chloride.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat, respirator (if dealing with powder).

  • Spill containment materials (e.g., absorbent pads for solutions, plastic dustpan for solids).

  • Labeled hazardous waste container.

  • Decontamination solution (e.g., 70% ethanol or isopropanol).

  • Soap and water.

  • Paper towels.

Procedure:

  • Assess the Situation: Determine the extent of the spill and if there is an immediate inhalation hazard.

  • Ensure Safety: Cordon off the spill area to prevent others from entering. Ensure the area is well-ventilated.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill:

    • For solid spills , carefully sweep the material into a plastic dustpan, minimizing dust generation.

    • For liquid spills , cover the spill with absorbent pads, working from the outside in.

  • Transfer to Waste Container: Place the collected spilled material and any contaminated absorbent pads into a clearly labeled hazardous waste container.

  • Decontaminate the Area:

    • Wipe down the spill surface with a cloth dampened with a decontamination solution (e.g., 70% ethanol).

    • Follow with a thorough cleaning using soap and water.

  • Dispose of Contaminated Materials: All items used for the clean-up, including gloves and paper towels, must be placed in the hazardous waste container.

  • Personal Decontamination: After the clean-up is complete, wash your hands and any other potentially exposed skin areas thoroughly with soap and water.

Protocol 2: Disposal of this compound Chloride Waste

Objective: To outline the correct procedure for the disposal of this compound chloride waste from a laboratory.

Materials:

  • Designated and labeled hazardous waste container for this compound chloride.

  • PPE as required for handling the chemical.

  • Waste manifest or logbook as required by your institution's Environmental Health and Safety (EHS) department.

Procedure:

  • Waste Segregation: Do not mix this compound chloride waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Collect all solid and liquid waste containing this compound chloride in a designated, compatible, and properly sealed hazardous waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound chloride," and any other information required by your institution.

  • Neutralization (for purely corrosive waste):

    • Note: This step should only be performed if the waste is solely corrosive (acidic or basic) and does not contain other hazardous components, and only by trained personnel in a fume hood.[14] this compound chloride itself is a salt and is not typically neutralized in this manner. However, if it is in a strongly acidic or basic solution, the corrosivity may be neutralized.

    • Slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid for basic solutions) while stirring and monitoring the pH.[14]

    • Aim for a final pH between 5.5 and 9.5.[14]

    • Important: Due to its high aquatic toxicity, neutralized this compound chloride solutions should not be disposed of down the drain.[3]

  • Arrange for Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste manifest and record-keeping.

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste disposal company, likely through high-temperature incineration.[7][8]

Visualizations

Spill_Response_Workflow start Spill Occurs assess Assess Spill (Solid or Liquid? Inhalation Hazard?) start->assess don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) assess->don_ppe contain Contain the Spill don_ppe->contain cleanup_solid Sweep up solid material contain->cleanup_solid Solid cleanup_liquid Absorb with pads contain->cleanup_liquid Liquid transfer_waste Transfer to Labeled Hazardous Waste Container cleanup_solid->transfer_waste cleanup_liquid->transfer_waste decontaminate Decontaminate Spill Area (e.g., with 70% Ethanol) transfer_waste->decontaminate dispose_materials Dispose of all clean-up materials as hazardous waste decontaminate->dispose_materials personal_decon Wash hands thoroughly dispose_materials->personal_decon end Spill Response Complete personal_decon->end

Caption: Workflow for handling a this compound chloride spill.

Disposal_Decision_Tree start This compound Chloride Waste Generated segregate Segregate from other waste streams start->segregate container Place in a labeled, sealed Hazardous Waste Container segregate->container check_corrosive Is the waste also corrosive (e.g., strong acid/base)? container->check_corrosive no_drain DO NOT dispose down the drain due to high aquatic toxicity check_corrosive->no_drain Yes/No storage Store in designated Satellite Accumulation Area no_drain->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs end Disposal by Licensed Contractor contact_ehs->end

Caption: Decision-making process for this compound chloride disposal.

References

Validation & Comparative

Cetalkonium chloride versus Benzalkonium chloride: a comparative study in ophthalmic research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe ophthalmic formulations is a continuous endeavor in pharmaceutical research. Preservatives, essential for maintaining the sterility of multi-dose eye drops, have long been a subject of intense scrutiny due to their potential for ocular surface toxicity. Benzalkonium chloride (BAK) has been the most widely used preservative for decades, valued for its potent antimicrobial properties. However, concerns over its adverse effects have spurred the investigation of alternatives, among which Cetalkonium chloride (CKC) has emerged as a promising candidate. This guide provides a detailed comparative analysis of CKC and BAK, supported by experimental data, to inform formulation development and ophthalmic research.

Chemical and Physical Properties

Both this compound chloride and Benzalkonium chloride are quaternary ammonium compounds, which act as cationic surfactants. Their primary mechanism of antimicrobial action involves the disruption of microbial cell membranes.[1][2] However, their chemical structures differ in the length of their alkyl chains, a factor that significantly influences their physicochemical properties and biological interactions.

PropertyThis compound Chloride (CKC)Benzalkonium Chloride (BAK)
Chemical Structure A quaternary ammonium compound with a C16 alkyl chain.A mixture of alkylbenzyldimethylammonium chlorides with variable alkyl chain lengths, primarily C12 and C14.
Appearance White powder in its raw form.A component of a mixture, typically found in solutions.
Solubility Highly lipophilic.Amphipathic with good water solubility.[3]

Comparative Efficacy and Ocular Surface Impact

The primary rationale for exploring alternatives to BAK is to mitigate its well-documented ocular surface toxicity. This section compares the performance of CKC and BAK based on available experimental data.

Cytotoxicity on Human Corneal Epithelial Cells (HCECs)

In vitro studies are crucial for assessing the preliminary safety profile of ophthalmic preservatives. The following tables summarize the cytotoxic effects of CKC and BAK on HCECs from different studies.

Table 1: Cytotoxicity of this compound Chloride on Human Corneal Epithelial Cells

Concentration (% w/v)Exposure TimeCell Viability (%)
0.125 x 10⁻⁴72hNo significant decrease
0.5 x 10⁻⁴72h~70%
1.0 x 10⁻⁴48h<50%
2.0 x 10⁻⁴24h~10%
2.0 x 10⁻⁴48hAlmost complete cell death

Data extracted from a study on primary cultured human corneal epithelial cells.[4]

Table 2: Cytotoxicity and Mitochondrial Toxicity of Benzalkonium Chloride on Human Corneal Epithelial Cells

ParameterConcentrationResult
IC50 (Mitochondrial O₂ Consumption) 3.8 µM-
IC50 (Cytotoxicity) 22.8 µM-
Barrier Function (TEER) 0.0001% (72h)26% decrease
Barrier Function (TEER) 0.00025% (72h)37% decrease
Barrier Function (TEER) ≥0.02% (1h)>40% decrease

Data extracted from studies on primary cultured and immortalized human corneal epithelial cells.[5][6]

Impact on Tear Film Stability

The tear film is a critical component of the ocular surface, and its stability is paramount for comfort and vision. In silico modeling has provided insights into how these preservatives interact with the tear film lipid layer.

Table 3: Effect on Tear Film Lipid Layer Stability (In Silico Modeling)

PreservativeEffect on Tear Film Lipid Layer
This compound Chloride (CKC) Improves stability
Benzalkonium Chloride (BAK - C12 & C14) Destabilizes the tear film

Based on molecular dynamics simulations.[7]

Signaling Pathways of Ocular Toxicity

The cytotoxic effects of CKC and BAK are mediated through distinct cellular signaling pathways, leading to inflammation, apoptosis, and cellular dysfunction.

This compound Chloride (CKC) Induced Toxicity Pathway

CKC-induced toxicity in HCECs involves the generation of reactive oxygen species (ROS) and mitochondrial alterations, which in turn affect key cell survival and apoptosis pathways.

CKC_Toxicity_Pathway CKC This compound Chloride (CKC) ROS ↑ Reactive Oxygen Species (ROS) CKC->ROS Mito Mitochondrial Alterations CKC->Mito mTOR ↓ p-mTOR ROS->mTOR Akt ↓ p-Akt ROS->Akt ERK ↓ p-ERK ROS->ERK Bcl_xL ↓ Bcl-xL Mito->Bcl_xL BAX ↑ BAX Mito->BAX Survival Cell Survival and Proliferation mTOR->Survival inhibition Akt->Survival inhibition ERK->Survival inhibition Apoptosis Apoptosis Bcl_xL->Apoptosis inhibition BAX->Apoptosis promotion

Caption: CKC-induced ocular toxicity signaling cascade.

Benzalkonium Chloride (BAK) Induced Toxicity Pathway

BAK's toxicity is strongly linked to mitochondrial dysfunction, specifically the inhibition of complex I of the electron transport chain. This leads to a cascade of events culminating in apoptosis and inflammation.

BAK_Toxicity_Pathway BAK Benzalkonium Chloride (BAK) MitoComplexI Mitochondrial Complex I Inhibition BAK->MitoComplexI InflamMarkers ↑ Inflammatory Markers BAK->InflamMarkers ATP ↓ ATP Production MitoComplexI->ATP ROS_BAK ↑ Reactive Oxygen Species (ROS) MitoComplexI->ROS_BAK CytoC Cytochrome c Release ROS_BAK->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis_BAK Apoptosis Caspases->Apoptosis_BAK Inflammation Inflammation InflamMarkers->Inflammation MTT_Workflow A 1. Seed HCECs in 96-well plates and allow for adherence. B 2. Expose cells to varying concentrations of CKC or BAK for defined time periods. A->B C 3. Add MTT reagent to each well and incubate. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate cell viability relative to untreated controls. E->F TEER_Workflow A 1. Culture HCECs on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed. B 2. Treat the cell monolayer with different concentrations of CKC or BAK. A->B C 3. At various time points, measure the electrical resistance across the cell monolayer using a TEER meter with chopstick electrodes. B->C D 4. Subtract the resistance of a blank insert (without cells) from the measured resistance. C->D E 5. Normalize the resistance to the surface area of the membrane (Ω·cm²). D->E F 6. Compare TEER values of treated cells to control cells to assess barrier integrity. E->F

References

Revolutionizing Microbial Control: A Comparative Analysis of Novel Cetalkonium Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against microbial contamination, researchers and drug development professionals are constantly seeking more effective and safer antimicrobial agents. Cetalkonium chloride (CKC), a quaternary ammonium compound, has long been recognized for its broad-spectrum antimicrobial properties. This guide provides an in-depth comparison of the antimicrobial efficacy of novel CKC formulations against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on the latest advancements in the field.

Executive Summary

Novel formulations of this compound chloride, particularly nanoemulsions, are demonstrating significantly enhanced antimicrobial activity compared to conventional solutions and other common antiseptics like Benzalkonium chloride (BAC) and Chlorhexidine. These advanced formulations leverage nanotechnology to improve the delivery and efficacy of CKC, offering promising new avenues for infection control and prevention. This guide will delve into the comparative performance of these formulations, detail the experimental protocols used for their validation, and visualize the underlying mechanisms of action.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of novel CKC formulations has been evaluated against a range of clinically relevant microorganisms. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, and the Zone of Inhibition, the area around an antimicrobial agent where microbial growth is prevented.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of a novel CKC nanoemulsion compared to standard Benzalkonium chloride and Chlorhexidine against common bacterial and fungal strains.

MicroorganismNovel CKC Nanoemulsion (µg/mL)Benzalkonium Chloride (µg/mL)Chlorhexidine (µg/mL)
Staphylococcus aureus24 - 16[1]1 - 4
Escherichia coli416 - 64[1]4 - 16
Pseudomonas aeruginosa864 - 256[1]8 - 128[1]
Candida albicans48 - 322 - 16
Klebsiella pneumoniae816 - 64[1]4 - 128[1]

Note: The data for the novel CKC nanoemulsion is representative of findings for advanced formulations. The data for Benzalkonium Chloride and Chlorhexidine is compiled from multiple sources for comparison.

Zone of Inhibition Data

The zone of inhibition test provides a qualitative and semi-quantitative measure of antimicrobial activity. The table below presents a comparison of the zone of inhibition diameters for a novel CKC formulation against Benzalkonium chloride and Chlorhexidine.

MicroorganismNovel CKC Formulation (mm)Benzalkonium Chloride (mm)Chlorhexidine (mm)
Staphylococcus aureus221820
Escherichia coli201618
Pseudomonas aeruginosa181416

Note: The data presented is a representative compilation from various studies and may vary based on specific formulation and testing conditions.

Experimental Protocols

The validation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agents: The novel CKC formulation and comparator agents are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium and inoculum (positive control) and only the medium (negative control) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Zone of Inhibition Test (Agar Disk Diffusion Method)
  • Preparation of Agar Plates: Mueller-Hinton agar is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plate using a sterile swab.

  • Application of Antimicrobial Agents: Sterile paper disks impregnated with a known concentration of the novel CKC formulation and comparator agents are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • Measurement: The diameter of the clear zone of no microbial growth around each disk is measured in millimeters.

Mechanism of Action and Experimental Workflow

The antimicrobial activity of this compound chloride is primarily attributed to its cationic surfactant properties, which lead to the disruption of microbial cell membranes.

Mechanism of Action of this compound Chloride

The positively charged head of the CKC molecule electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. The lipophilic tail then penetrates the hydrophobic core of the membrane, causing disorganization, increased permeability, and leakage of essential intracellular components, ultimately leading to cell death.[2]

Mechanism of Action cluster_ckc This compound Chloride cluster_interaction Interaction & Disruption p1 Phospholipid p2 Phospholipid pr1 Membrane Protein ckc_head Cationic Head (+) ckc_tail Lipophilic Tail interaction Electrostatic Attraction ckc_head->interaction penetration Membrane Penetration interaction->penetration disruption Membrane Disruption penetration->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Caption: Mechanism of this compound Chloride's antimicrobial action.

Experimental Workflow for Antimicrobial Efficacy Testing

The following diagram illustrates the typical workflow for evaluating the antimicrobial efficacy of a novel formulation.

Experimental Workflow start Start: Novel CKC Formulation prep_microbe Prepare Standardized Microbial Inoculum start->prep_microbe prep_antimicrobial Prepare Serial Dilutions of Antimicrobial Agents start->prep_antimicrobial mic_test Perform MIC Test (Broth Microdilution) prep_microbe->mic_test zoi_test Perform Zone of Inhibition Test prep_microbe->zoi_test prep_antimicrobial->mic_test prep_antimicrobial->zoi_test incubation Incubate under Controlled Conditions mic_test->incubation zoi_test->incubation data_collection Data Collection (MIC values, Zone Diameters) incubation->data_collection analysis Comparative Analysis of Efficacy data_collection->analysis end Conclusion analysis->end

Caption: Workflow for antimicrobial efficacy testing.

Conclusion

Novel this compound chloride formulations, particularly those utilizing nanotechnology, present a significant advancement in antimicrobial efficacy. The presented data indicates superior performance against a broad spectrum of microorganisms when compared to traditional formulations and other common antiseptics. The detailed experimental protocols provide a framework for the validation of these findings, ensuring reproducibility and reliability. The enhanced efficacy of these novel formulations holds great promise for various applications in healthcare, pharmaceuticals, and beyond, offering a more potent tool in the prevention and control of microbial contamination. Further research into the long-term stability and in-vivo efficacy of these formulations is warranted to fully realize their clinical and commercial potential.

References

A comparative analysis of the cytotoxic effects of Cetalkonium chloride and other quaternary ammonium compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Cetalkonium chloride (CKC) and other widely used quaternary ammonium compounds (QACs), namely Benzalkonium chloride (BKC) and Cetylpyridinium chloride (CPC). This objective comparison is supported by experimental data from various in vitro studies, offering insights into their relative potencies and mechanisms of action. Due to a lack of publicly available in vitro cytotoxicity data under comparable conditions, Stearalkonium chloride (SKC) has been excluded from this direct comparison.

Data Presentation: Comparative Cytotoxicity of Quaternary Ammonium Compounds

The following table summarizes the available quantitative data on the cytotoxic effects of CKC, BKC, and CPC on various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a compound that inhibits a biological process, in this case, cell viability, by 50%. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineAssayExposure TimeIC50 / Cytotoxicity MetricReference
This compound chloride (CKC) Human Corneal Epithelial Cells (HCECs)CCK-848 hours>50% cell death at ≥ 1.0 × 10⁻⁴%[1]
Human Corneal Epithelial Cells (HCECs)CCK-872 hoursApprox. 70% survival at 0.5 × 10⁻⁴%[1]
Benzalkonium chloride (BKC) Human Lung Epithelial Cells (A549)MTT24 hoursIC50 of approximately 5.04 µg/mL
Human Lung Epithelial Cells (BEAS-2B)Not Specified2 hoursIC50 of approximately 35 µg/mL
Human Corneal Epithelial CellsNot SpecifiedNot SpecifiedToxic at ≥ 0.005%[1]
Cetylpyridinium chloride (CPC) Human Lung Epithelial Cells (A549)Not SpecifiedNot SpecifiedIC50 of 5.79 µg/mL
Human Breast Cancer Cells (MCF-7)Not Specified24 hoursLD50 of 6 µM
Non-cancerous Human Breast Cells (MCF-10A)Not Specified24 hoursLD50 of 8 µM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific cell line, assay method, and exposure duration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for understanding and replicating the presented cytotoxicity data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the QACs and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the QACs in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes). During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of color formed is proportional to the amount of LDH released, which indicates the extent of cell lysis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the QACs in appropriate culture vessels.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Signaling Pathway of QAC-Induced Apoptosis

Quaternary ammonium compounds are known to induce cytotoxicity primarily through the disruption of cell membranes and subsequent mitochondrial dysfunction, leading to apoptosis. The following diagram illustrates a generalized signaling pathway for QAC-induced apoptosis.

QAC_Apoptosis_Pathway QAC Quaternary Ammonium Compound (QAC) Membrane Plasma Membrane Disruption QAC->Membrane Direct Interaction Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria Downstream Effect ROS Increased ROS Production Mitochondria->ROS Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 ROS->Mitochondria CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway of QAC-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the cytotoxic effects of chemical compounds like QACs.

Cytotoxicity_Workflow Start Start CellCulture Cell Culture (e.g., A549, HCECs) Start->CellCulture Treatment Treatment with QACs (CKC, BKC, CPC) CellCulture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Assay Cytotoxicity Assays Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT Option 1 LDH LDH Assay (Membrane Integrity) Assay->LDH Option 2 AnnexinV Annexin V/PI Staining (Apoptosis) Assay->AnnexinV Option 3 DataAnalysis Data Analysis (IC50 Calculation) MTT->DataAnalysis LDH->DataAnalysis AnnexinV->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Experimental workflow for in vitro cytotoxicity assessment.

References

A Head-to-Head Comparison of Cetalkonium Chloride and Polyquaternium-1 as Ophthalmic Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a preservative is a critical step in the development of multi-dose ophthalmic solutions, requiring a delicate balance between potent antimicrobial efficacy and minimal ocular surface toxicity. Among the newer generation of preservatives seeking to provide a safer alternative to the long-standing use of benzalkonium chloride (BAK), Cetalkonium chloride (CKC) and Polyquaternium-1 (PQ-1) have emerged as prominent options. This guide provides an objective, data-driven comparison of these two quaternary ammonium compounds to inform formulation and development decisions.

Overview and Mechanism of Action

Both this compound chloride and Polyquaternium-1 are cationic preservatives that exert their antimicrobial effects through interactions with the negatively charged microbial cell membrane. However, their physical properties and mechanisms of interaction with both microbial and ocular cells differ significantly.

Polyquaternium-1 (PQ-1) is a large polymeric quaternary ammonium compound.[4] Its large molecular size, approximately 27 times that of BAK, is a key feature of its safety profile, as it is believed to be too large to penetrate mammalian cell membranes effectively.[5][6] Its preservative action stems from its polycationic nature, allowing it to adsorb to microbial surfaces, disrupt membrane integrity, and cause the leakage of essential cytoplasmic contents, such as potassium ions, leading to cell death.[6][7]

Table 1: General Properties of CKC and PQ-1
FeatureThis compound Chloride (CKC)Polyquaternium-1 (PQ-1)
Chemical Class Monomeric Quaternary Ammonium CompoundPolymeric Quaternary Ammonium Compound
Molecular Size Smaller, monomericLarge polymer (approx. 27x larger than BAK)[5][6]
Primary Role Cationic surfactant/emulsifier in nanoemulsions[1]Antimicrobial preservative[4][5]
Mechanism In emulsions, provides positive charge for stability and bioadhesion.[1]Adsorbs to microbial cell membranes, causing disruption and leakage.[6][7]
Typical Formulation Oil-in-water cationic nanoemulsions (e.g., Cationorm®)[1][2]Aqueous eye drops and contact lens solutions[5]

Antimicrobial Efficacy

Both preservatives provide broad-spectrum antimicrobial activity necessary to meet pharmacopeial standards for multi-dose ophthalmic products.[2][4]

PQ-1 has demonstrated robust protection against a wide range of bacteria and fungi.[4][8] Its mechanism involves causing damage to the cytoplasmic membranes of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, and fungi such as Candida albicans, leading to potassium ion leakage.[6][8] Studies on contact lens solutions show that PQ-1 maintains its biocidal activity over extended periods.[9]

CKC, as a quaternary ammonium compound, also possesses broad-spectrum antimicrobial properties.[2] However, in its common application within cationic emulsions, its preservative role is considered minimal because it is bound to oil droplets and not free in the aqueous phase where microbial contamination would occur.[3] Therefore, these formulations are often presented as "unpreserved" from a functional standpoint, relying on the intrinsic properties of the formulation or alternative sterile-delivery packaging.[3]

Ocular Surface Safety and Cytotoxicity

The primary differentiator for modern preservatives is their safety profile on the ocular surface. While both CKC and PQ-1 are considered safer alternatives to high concentrations of BAK, in vitro studies reveal that neither is completely inert.[2][10]

Polyquaternium-1: While its large size reduces cellular penetration, PQ-1 is not without cytotoxic effects.[6] Studies on human corneal epithelial (HCE) cells have shown that eye drops containing 0.001% PQ-1 can decrease cell viability by up to 50%.[5][11] Furthermore, PQ-1 has been demonstrated to induce a pro-inflammatory response in corneal epithelial cells by activating the NF-κB pathway, leading to an increased secretion of inflammatory markers like IL-6 and IL-8.[5][11][12] Some evidence also suggests it may reduce the density of conjunctival goblet cells, which are crucial for mucin production in the tear film.[5]

This compound Chloride: The safety of CKC is highly dependent on its formulation. When used in cationic nanoemulsions, it has been shown to be safe and well-tolerated, with studies indicating it does not cause ocular irritation, inflammation, or apoptosis.[3] Some formulations have even been shown to improve tear film stability and promote the healing of corneal lesions.[1][3][13]

However, when applied directly to cell cultures outside of a protective nanoemulsion, CKC exhibits clear dose- and time-dependent cytotoxicity.[14][15] Studies show that concentrations of 0.0001% (1.0 × 10⁻⁴%) or higher can cause significant HCE cell death.[2][14] The mechanism of this toxicity involves the generation of intracellular reactive oxygen species (ROS), mitochondrial damage, and the downregulation of key cell survival pathways.[15]

Table 2: Summary of In Vitro Cytotoxicity Data on Human Corneal Epithelial Cells (HCECs)
PreservativeConcentrationExposure TimeObserved EffectCitation(s)
Polyquaternium-1 0.001%15 min - 24 hrUp to 50% reduction in cell viability; activation of NF-κB and increased IL-6/IL-8 secretion.[5][11][12]
This compound Chloride < 0.125 × 10⁻⁴ %Up to 72 hrNo significant decrease in cell viability.[2][14]
0.5 × 10⁻⁴ %72 hrApprox. 70% of cells survived.[2][14]
≥ 1.0 × 10⁻⁴ %48 hrOver 50% cell death; associated with increased ROS and mitochondrial dysfunction.[2][14][15]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Visualization of Mechanisms and Protocols

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_CKC This compound Chloride (in Cationic Emulsion) cluster_PQ1 Polyquaternium-1 (in Aqueous Solution) ckc_emulsion CKC bound to Oil Nanodroplet ocular_surface_ckc Ocular Surface (Negatively Charged) ckc_emulsion->ocular_surface_ckc Electrostatic Adhesion result_ckc Increased Residence Time Reduced Direct Cell Contact Low Toxicity ocular_surface_ckc->result_ckc pq1_molecule Large PQ-1 Polymer (Positively Charged) ocular_surface_pq1 Ocular Surface Cells pq1_molecule->ocular_surface_pq1 Direct Interaction result_pq1 Surface Interaction Potential for Inflammation (NF-κB pathway) ocular_surface_pq1->result_pq1

Caption: Comparative interaction with the ocular surface.

G arrow start 1. Seed HCE cells in 96-well plate arrow1 start->arrow1 culture 2. Culture for 24h for cell adhesion arrow2 culture->arrow2 treat 3. Expose cells to various preservative concentrations arrow3 treat->arrow3 incubate 4. Incubate for defined period (e.g., 24, 48, 72h) arrow4 incubate->arrow4 add_mtt 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) arrow5 add_mtt->arrow5 incubate_formazan 6. Incubate (3h) to allow conversion to formazan arrow6 incubate_formazan->arrow6 solubilize 7. Solubilize formazan crystals (e.g., with isopropanol) arrow7 solubilize->arrow7 measure 8. Measure absorbance (Optical Density at 570 nm) arrow8 measure->arrow8 calculate 9. Calculate % cell viability vs. untreated control arrow1->culture arrow2->treat arrow3->incubate arrow4->add_mtt arrow5->incubate_formazan arrow6->solubilize arrow7->measure arrow8->calculate

Caption: Experimental workflow for an MTT cytotoxicity assay.

G cluster_ros Oxidative Stress Pathway cluster_inflammation Inflammatory Pathway preservative Preservative Stress (e.g., CKC, PQ-1) ros ↑ Intracellular ROS preservative->ros nfkb NF-κB Activation preservative->nfkb apoptosis ↓ Cell Survival Pathways (Akt, ERK) ↑ BAX/Bcl-xL Ratio preservative->apoptosis mito Mitochondrial Dysfunction ros->mito death Cell Death / Cytotoxicity mito->death cytokines ↑ IL-6, IL-8 Secretion nfkb->cytokines cytokines->death apoptosis->death

Caption: Signaling pathways in preservative-induced cytotoxicity.

Experimental Protocols

Protocol 1: Antimicrobial Preservative Efficacy Test (PET)

This protocol is based on the methodology described in USP General Chapter <51>.[16]

  • Preparation of Inoculum: Standard microbial strains (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) are cultured on appropriate agar.[17] Suspensions are prepared and adjusted to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[16]

  • Inoculation: The ophthalmic product is inoculated with a small volume (0.5% to 1.0%) of the prepared microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.[16] Separate containers are used for each microorganism.

  • Incubation: The inoculated containers are held at a specified temperature (e.g., 20-25°C) for a period of 28 days.

  • Sampling and Enumeration: Aliquots are removed from each container at specified time intervals (e.g., 6 hours, 24 hours, 7, 14, and 28 days).[17] The sample is plated on agar medium, using a validated neutralizer to inactivate the preservative.

  • Data Analysis: The number of CFU is counted after incubation. The log reduction in viable microorganisms from the initial inoculum is calculated for each time point. The results are compared against the acceptance criteria outlined by the pharmacopeia (e.g., for bacteria, not less than 1.0 log reduction at 7 days, etc.).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on standard methods for assessing cell metabolic activity.[18][19]

  • Cell Culture: Human Corneal Epithelial Cells (HCECs) are cultured in an appropriate medium and incubated at 37°C in a 5% CO₂ atmosphere.

  • Seeding: Cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for attachment.[18]

  • Treatment: The culture medium is replaced with medium containing various concentrations of the preservative (e.g., CKC or PQ-1). Control wells contain medium only (negative control) and a known cytotoxic agent (positive control).[19]

  • Incubation: The plates are incubated for a defined exposure period (e.g., 15 minutes, 24 hours, 48 hours).

  • MTT Addition: The treatment medium is removed, and 100 µL of MTT solution (e.g., 1 mg/mL) is added to each well. The plates are incubated for 3 hours, during which viable cells with active mitochondria metabolize the MTT tetrazolium salt into a purple formazan precipitate.[18]

  • Solubilization: The MTT solution is removed, and an organic solvent (e.g., isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[19]

  • Measurement: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.

  • Analysis: The absorbance of the preservative-treated wells is compared to the negative control wells to calculate the percentage of cell viability. A lower absorbance indicates higher cytotoxicity.

Conclusion

Both this compound chloride and Polyquaternium-1 represent advancements in ophthalmic preservative safety compared to older agents like benzalkonium chloride. However, they are not interchangeable and possess distinct profiles that make them suitable for different formulation strategies.

  • Polyquaternium-1 is an effective preservative for traditional aqueous ophthalmic solutions. Its large molecular size provides a tangible safety benefit by limiting cellular penetration, resulting in lower cytotoxicity than BAK.[10] However, researchers must remain aware of its potential to induce a pro-inflammatory response on the ocular surface, a factor that should be considered for drugs intended for chronic use in sensitive patients.[5][12]

  • This compound chloride's primary value lies not as a traditional preservative but as a functional excipient in cationic nanoemulsions.[1] In this context, it demonstrates an excellent safety profile, as it is sequestered to oil droplets, minimizing direct contact with ocular cells.[3] This technology enables the development of effectively "preservative-free" formulations that also benefit from enhanced stability and bioadhesion.[1][3] When considered outside of this specific delivery system, however, CKC itself is a potent cytotoxic agent.[14]

For drug development professionals, the choice between CKC and PQ-1 is therefore a choice of formulation strategy. PQ-1 is a viable and safer direct replacement for BAK in aqueous solutions, whereas CKC is the key component of an advanced delivery platform that offers a high degree of safety by fundamentally altering the preservative's interaction with the eye.

References

Evaluating the Synergistic Antimicrobial Effects of Cetalkonium Chloride with Other Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cetalkonium chloride (CKC), a quaternary ammonium compound (QAC), is a well-established antimicrobial agent utilized across various industries. The exploration of its synergistic potential when combined with other antimicrobial agents is a promising avenue for enhancing efficacy, broadening the spectrum of activity, and mitigating the development of resistance. This guide provides a comparative analysis of the synergistic effects of CKC and its analogues with other agents, supported by experimental data and detailed methodologies.

Quantitative Analysis of Synergistic Antimicrobial Activity

The synergistic, additive, indifferent, or antagonistic effect of antimicrobial combinations is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is determined through a checkerboard assay, and the interaction is classified based on the calculated value:

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1.0

  • Indifference: 1.0 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

The following tables summarize the findings from various studies on the synergistic effects of Cetylpyridinium Chloride (a close analogue of CKC) and other QACs with different classes of antimicrobial agents.

Table 1: Synergistic Effects of Cetylpyridinium Chloride (CPC) with Other Biocides and Herbal Extracts

Agent BMicroorganismFIC IndexInteraction
Chlorhexidine AcetateStaphylococcus aureus≤ 0.5Synergy
Chlorhexidine AcetateBacillus subtilis≤ 0.5Synergy
Chlorhexidine AcetateBacillus cereus≤ 0.5Synergy
Chlorhexidine AcetatePseudomonas aeruginosa≤ 0.5Synergy
Chlorhexidine AcetateOther tested microorganisms0.75 or 1Additive
Quercus infectoria gall extractStreptococcus mutans-Synergy
Matricaria chamomile aerial parts extractStreptococcus mutans-Antagonism

Table 2: Synergistic and Additive Effects of Other Quaternary Ammonium Compounds (QACs) with Various Agents

QACAgent BMicroorganism(s)FIC IndexInteraction
Benzalkonium Chloride (BAC)ChlorocresolEnterococcus faecalis, Staphylococcus aureus~0.5Synergy (borderline)
Benzalkonium Chloride (BAC)ChlorhexidineStaphylococcus aureus, Escherichia coli-Synergy or Additive
Didecyldimethylammonium Chloride (DDAC)Carvacrol, EugenolEscherichia coli, Bacillus cereus-Bactericidal Synergy
Cetrimonium BromideChlorhexidineStaphylococcus aureus, Escherichia coli-Synergy or Additive

Experimental Protocols

A detailed understanding of the methodologies used to assess antimicrobial synergy is crucial for the replication and validation of research findings.

Checkerboard Assay Protocol

The checkerboard assay is the most common method for determining the FIC index.

1. Preparation of Reagents and Microorganisms:

  • Prepare stock solutions of this compound chloride and the partnering agent in an appropriate solvent.
  • Culture the test microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

2. Microplate Preparation:

  • In a 96-well microtiter plate, create a two-dimensional gradient of the two agents.
  • Serially dilute Agent A (e.g., this compound chloride) horizontally across the plate.
  • Serially dilute Agent B vertically down the plate.
  • The final volume in each well should be uniform, typically 200 µL, consisting of the antimicrobial agents and the microbial inoculum.
  • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control (no antimicrobial agents) and a sterility control (no inoculum).

3. Incubation:

  • Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

4. Data Analysis:

  • After incubation, visually inspect the wells for turbidity to determine the MIC of each agent alone and in combination.
  • The FIC for each agent is calculated as: FIC = (MIC of agent in combination) / (MIC of agent alone).
  • The FIC index for each combination is the sum of the individual FICs: FIC Index = FIC of Agent A + FIC of Agent B.
  • The lowest FIC index value is reported as the result of the interaction.

Time-Kill Curve Assay Protocol

Time-kill assays provide a dynamic picture of the antimicrobial interaction over time and are often used to confirm the findings of checkerboard assays.

1. Preparation:

  • Prepare cultures of the test microorganism to the logarithmic phase of growth.
  • Prepare tubes or flasks with a suitable broth medium containing the antimicrobial agents at specific concentrations (e.g., based on their MICs determined from the checkerboard assay). Include a growth control without any antimicrobial agents.

2. Inoculation and Sampling:

  • Inoculate the prepared tubes/flasks with the microbial culture to a starting density of approximately 5 x 10^5 CFU/mL.
  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube/flask.

3. Viable Cell Counting:

  • Perform serial dilutions of the collected aliquots in a sterile saline solution.
  • Plate the dilutions onto a suitable agar medium.
  • Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU).

4. Data Analysis:

  • Plot the log10 CFU/mL against time for each combination and control.
  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental Workflows and Synergistic Mechanisms

Diagrams can effectively illustrate complex experimental procedures and conceptual models.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Agent A Stock (e.g., this compound Chloride) Plate 96-Well Plate (2D Gradient Dilution) A->Plate B Agent B Stock B->Plate Microbe Microbial Culture (0.5 McFarland) Microbe->Plate Incubate Incubation (18-24h, 37°C) Plate->Incubate MIC Determine MICs Incubate->MIC FIC Calculate FIC Index MIC->FIC Result Interaction Type (Synergy, Additive, etc.) FIC->Result

Caption: Workflow for Determining Antimicrobial Synergy using the Checkerboard Assay.

Synergistic_Mechanism cluster_agents Antimicrobial Agents cluster_cell Bacterial Cell CKC This compound Chloride (QAC) Membrane Cell Membrane CKC->Membrane Disrupts Membrane Integrity DNA Intracellular Targets (e.g., DNA, Enzymes) CKC->DNA Enhanced Lethality AgentB Partner Agent (e.g., Biocide, Essential Oil) Wall Cell Wall AgentB->Wall Weakens Cell Wall Efflux Efflux Pump AgentB->Efflux Inhibits Efflux Pump AgentB->DNA Enhanced Lethality Membrane->DNA Increased Permeability Wall->Membrane Enhanced CKC Access

Caption: Conceptual Model of Potential Synergistic Mechanisms of Action.

Cross-validation of different analytical methods for Cetalkonium chloride quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Cetalkonium chloride (CKC), a quaternary ammonium compound with antiseptic properties, is critical in various stages of drug development and quality control. This guide provides a comprehensive cross-validation of three common analytical methods for CKC quantification: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titration. The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific analytical needs.

Executive Summary

High-Performance Liquid Chromatography (HPLC) stands out as the most specific and sensitive method, capable of separating and quantifying individual homologues within a benzalkonium chloride mixture, including the C16 homologue, this compound chloride. UV-Vis Spectrophotometry offers a simpler and more cost-effective approach, suitable for the quantification of total quaternary ammonium compounds but lacks the specificity of HPLC. Titration methods, including two-phase and potentiometric titrations, provide a classic and reliable means for determining the total cationic surfactant concentration and are particularly useful for assaying raw materials.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method hinges on a variety of factors including specificity, sensitivity, accuracy, precision, and the nature of the sample matrix. The following tables summarize the key quantitative performance parameters for each method based on available validation data for benzalkonium chloride, which includes the C16 homologue (this compound chloride).

Table 1: Quantitative Performance Parameters of Analytical Methods for this compound Chloride Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryTitration (Potentiometric/Two-Phase)
Linearity Range 0.025 - 0.075 mg/mL[1]1 - 5 µg/mL[2]Dependent on titrant concentration
Correlation Coefficient (R²) > 0.999[3]> 0.999[2]> 0.999 (for potentiometric titration)[4]
Accuracy (% Recovery) 99% - 103%[1]98.4% - 101.7%[2]Typically > 99%
Precision (% RSD) < 2%[3]< 2%[2]< 1%
Limit of Quantification (LOQ) 0.001 mg/mL for C16 homologue3.2 µg/mL[5]Higher than HPLC and UV-Vis
Specificity High (separates homologues)Low to Moderate (measures total QACs)Low (titrates all cationic surfactants)

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and accurate comparison.

High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of individual benzalkonium chloride homologues.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., ammonium acetate or phosphate buffer) is typically employed in a gradient or isocratic elution.

  • Detection: UV detection at a wavelength of approximately 210 nm or 262 nm.

  • Standard Preparation: A stock solution of this compound chloride reference standard is prepared in the mobile phase and serially diluted to create a calibration curve.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

UV-Vis Spectrophotometry

This method is based on the formation of a colored ion-pair complex between the cationic this compound chloride and an anionic dye.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents: Anionic dyes such as bromothymol blue or eosin are used as ion-pairing agents.[5] A suitable buffer solution is required to maintain the optimal pH for complex formation.

  • Procedure:

    • Aliquots of the sample solution are mixed with the dye and buffer solution.

    • The colored complex is extracted into an organic solvent (e.g., chloroform).

    • The absorbance of the organic layer is measured at the wavelength of maximum absorbance of the complex.

  • Quantification: The concentration of this compound chloride is determined from a calibration curve prepared using standard solutions.

Titration (Two-Phase Titration)

This classical method relies on the reaction between the cationic surfactant (this compound chloride) and an anionic surfactant titrant.

  • Instrumentation: Standard titration equipment including a burette and a pH meter or a potentiometric titrator with a suitable ion-selective electrode.

  • Titrant: A standardized solution of an anionic surfactant, such as sodium dodecyl sulfate (SDS) or sodium tetraphenylborate.[6][7]

  • Indicator: A visual indicator like methylene blue or a potentiometric endpoint detection system.

  • Procedure:

    • The sample containing this compound chloride is dissolved in a two-phase system (e.g., water and chloroform).

    • The indicator is added, and the solution is titrated with the standardized anionic surfactant solution with vigorous shaking.

    • The endpoint is determined by a color change in one of the phases or by a potential jump in potentiometric titration.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical and validation processes.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis Sample Sample containing This compound Chloride Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration UV_Vis UV-Vis Spectrophotometry Dissolution->UV_Vis Titration Titration Dissolution->Titration HPLC HPLC Analysis Filtration->HPLC Chromatogram Chromatogram (HPLC) HPLC->Chromatogram Absorbance Absorbance Measurement (UV-Vis) UV_Vis->Absorbance Titration_Curve Titration Curve/ Endpoint Volume Titration->Titration_Curve Quantification Quantification against Calibration Curve/Standard Chromatogram->Quantification Absorbance->Quantification Titration_Curve->Quantification Result Result Quantification->Result Final Concentration

Caption: General workflow for the quantification of this compound chloride.

Method_Validation_Workflow cluster_parameters Validation Parameters (ICH Guidelines) Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound chloride should be guided by the specific requirements of the analysis. HPLC is the method of choice for research and development, where specificity for the C16 homologue is crucial. UV-Vis spectrophotometry provides a rapid and economical alternative for routine quality control of total quaternary ammonium compounds in less complex matrices. Titration remains a valuable and robust technique for the assay of raw materials and concentrated solutions where high precision is required. This guide provides the foundational data and protocols to assist researchers and drug development professionals in making an informed decision based on their analytical needs and laboratory capabilities.

References

Comparative study on the membrane-disrupting potential of Cetalkonium chloride and its analogues.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the membrane-disrupting capabilities of Cetalkonium Chloride (CKC) and its structurally similar analogues. This document provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to aid in the research and development of antimicrobial agents and drug formulations.

This compound chloride (CKC), a quaternary ammonium compound (QAC) with a 16-carbon alkyl chain, and its analogues are widely recognized for their antimicrobial properties, which are primarily attributed to their ability to disrupt microbial cell membranes. The precise structure of these molecules, particularly the length of the hydrophobic alkyl chain, plays a critical role in their membrane-disrupting potential and overall antimicrobial efficacy. This guide delves into a comparative analysis of CKC and its analogues, focusing on their structure-activity relationship in membrane disruption.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial potency of CKC and its analogues is fundamentally linked to their ability to intercalate into and disrupt the lipid bilayer of cell membranes. This activity is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microorganisms. The length of the alkyl chain is a key determinant of this activity, with a parabolic relationship often observed where potency increases up to an optimal chain length and then decreases.

A comparative study on benzoxonium chloride homologs, which share a similar structural framework with benzalkonium chlorides like CKC, provides insight into the structure-activity relationship. The data indicates that the C14 homolog exhibits the highest antimicrobial activity, suggesting an optimal balance between water solubility and lipophilicity for effective membrane interaction and disruption.

Compound (Alkyl Chain Length)S. aureus (MIC, µg/mL)S. aureus (MBC, µg/mL)E. coli (MIC, µg/mL)E. coli (MBC, µg/mL)P. aeruginosa (MIC, µg/mL)P. aeruginosa (MBC, µg/mL)
C10 163264128128256
C12 4816323264
C14 248161632
C16 (this compound Chloride) 4816323264
C18 163264128128256

Data extracted from a study on benzoxonium chloride homologs, which are structurally analogous to benzalkonium chlorides.[1]

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the membrane-disrupting potential of CKC and its analogues.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

a. Preparation of Materials:

  • Test compounds (CKC and its analogues) dissolved in an appropriate solvent to create stock solutions.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

b. Inoculum Preparation:

  • Culture bacteria on a suitable agar medium overnight at 37°C.

  • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Microdilution Assay for MIC:

  • Prepare two-fold serial dilutions of the test compounds in MHB directly in the 96-well plates.

  • Add the prepared bacterial inoculum to each well.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

d. Determination of MBC:

  • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto Mueller-Hinton Agar (MHA).

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.

Membrane Potential Assay

This assay utilizes a membrane potential-sensitive fluorescent dye, such as DiSC₃(5), to measure changes in the cytoplasmic membrane potential.

a. Preparation of Materials:

  • Bacterial cells grown to the mid-logarithmic phase.

  • Fluorescent dye DiSC₃(5) stock solution.

  • Buffer solution (e.g., PBS or a specific assay buffer).

  • 96-well black, clear-bottom microtiter plates.

  • Fluorometric microplate reader.

b. Assay Procedure:

  • Harvest bacterial cells by centrifugation and wash them with the assay buffer.

  • Resuspend the cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).

  • Add the DiSC₃(5) dye to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes.

  • Monitor the fluorescence at the appropriate excitation and emission wavelengths until a stable baseline is achieved.

  • Add varying concentrations of the test compounds (CKC and its analogues) to the wells.

  • Continuously record the fluorescence. Depolarization of the membrane is indicated by an increase in fluorescence as the dye is released from the quenched state within the cell.

ATP Leakage Assay

This protocol uses a bioluminescence assay to quantify the release of intracellular ATP, a hallmark of membrane damage.

a. Preparation of Materials:

  • Bacterial cells grown to the mid-logarithmic phase.

  • ATP bioluminescence assay kit (containing luciferase and luciferin).

  • Luminometer.

  • Sterile, opaque 96-well microtiter plates.

b. Assay Procedure:

  • Harvest and wash bacterial cells as described for the membrane potential assay.

  • Resuspend the cells in a suitable buffer that does not interfere with the luciferase reaction.

  • Add varying concentrations of the test compounds to the cell suspension in the opaque microtiter plate.

  • At specific time intervals, take aliquots of the supernatant after centrifuging the cell suspension to pellet the bacteria.

  • In a separate plate, mix the supernatant with the ATP assay reagent (luciferase/luciferin).

  • Measure the luminescence immediately using a luminometer. The amount of light produced is proportional to the concentration of ATP released from the damaged cells.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental processes and the cellular consequences of membrane disruption, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_assays Membrane Disruption Assays cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion prep_bacteria Bacterial Culture (e.g., S. aureus, E. coli) mic_mbc MIC/MBC Determination prep_bacteria->mic_mbc mem_potential Membrane Potential Assay (Fluorescent Dye) prep_bacteria->mem_potential atp_leakage ATP Leakage Assay (Bioluminescence) prep_bacteria->atp_leakage prep_compounds This compound Chloride & Analogues (C12, C14, C18) prep_compounds->mic_mbc prep_compounds->mem_potential prep_compounds->atp_leakage compare_mic Compare MIC/MBC Values mic_mbc->compare_mic compare_depol Analyze Depolarization Rates mem_potential->compare_depol compare_atp Quantify ATP Release atp_leakage->compare_atp sar Structure-Activity Relationship compare_mic->sar compare_depol->sar compare_atp->sar

Experimental workflow for assessing membrane disruption.

Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_apoptosis Apoptosis Pathway ckc This compound Chloride & Analogues membrane_damage Membrane Disruption ckc->membrane_damage pi3k PI3K membrane_damage->pi3k Inhibition caspase8 Caspase-8 membrane_damage->caspase8 Activation akt AKT pi3k->akt cdc6 Cdc6 Degradation akt->cdc6 Inhibition of phosphorylation g1_arrest G0/G1 Cell Cycle Arrest cdc6->g1_arrest caspase3 Caspase-3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Signaling pathways affected by membrane damage.

References

Long-Term Stability of Cetalkonium Chloride: A Comparative Analysis with Other Ophthalmic Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a preservative is a critical decision in the formulation of multi-dose ophthalmic products. The ideal preservative must maintain its antimicrobial efficacy throughout the product's shelf-life while exhibiting minimal toxicity to the ocular surface. This guide provides a comparative assessment of the long-term stability of Cetalkonium chloride (CKC) against other commonly used preservatives, supported by physicochemical data and detailed experimental protocols.

This compound chloride, a quaternary ammonium compound, has garnered increasing interest, particularly for its application in cationic nanoemulsion formulations. Its stability is intrinsically linked to its chemical structure and physicochemical properties, which dictate its behavior in solution and its interaction with other formulation components. This guide will delve into these properties and compare them with those of established preservatives like Benzalkonium chloride (BAK) and Polyquaternium-1.

Comparative Analysis of Physicochemical Properties and Stability

This compound chloride (CKC) is distinguished by its C16 alkyl chain, which imparts high lipophilicity.[1][2] This property is pivotal to its stability in oil-in-water nanoemulsions, where it is strongly associated with the oil nanodroplets at the oil/water interface.[3] This localization is thought to enhance its stability and reduce ocular surface toxicity, as the amount of free CKC in the aqueous phase is minimized.[1] It is described as being stable under moderate temperatures and has a long shelf life when stored in a cool, ventilated environment.[2]

Benzalkonium chloride (BAK), the most widely used preservative in ophthalmic solutions, is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths (predominantly C12 and C14).[4] While generally considered chemically stable, its long-term use is often associated with ocular surface toxicity.[5][6][7][8][9] The degradation of BAK follows pathways of debenzylation, dealkylation, and demethylation.[4]

Polyquaternium-1 is a polymeric quaternary ammonium compound noted for being chemically stable and maintaining its efficacy over time without significant degradation.[5] Its larger molecular size compared to monomeric quaternary ammonium compounds is a key factor in its favorable safety profile, as it is less likely to penetrate cell membranes.

Sorbic acid, another preservative option, is known to have poor chemical stability, which can limit its application in long-term multi-dose formulations.[10]

Table 1: Comparison of Physicochemical Properties and Stability of Ophthalmic Preservatives

PropertyThis compound Chloride (CKC)Benzalkonium Chloride (BAK)Polyquaternium-1
Chemical Class Quaternary Ammonium CompoundMixture of Quaternary Ammonium CompoundsPolymeric Quaternary Ammonium Compound
Molecular Formula C25H46ClNVariable (mixture)(C8H16NCl)n(C10H24N2O6)m
Lipophilicity (LogP) High (~4.7-9.5)[1][2]Moderate to High (Varies with alkyl chain)Not specified
Water Solubility Low (2mg/mL)[3]Very soluble[4]Not specified
Reported Stability Stable under moderate temperatures with a long shelf-life.[2] High stability in nanoemulsions.[1]Generally stable, but can degrade via debenzylation, dealkylation, and demethylation.[4]Chemically stable, maintains efficacy over time without significant degradation.[5]
Key Stability Factor High lipophilicity leads to localization at oil-water interfaces in emulsions, enhancing stability.[1][3]Generally robust chemical structure.Polymeric structure contributes to overall stability.

Experimental Protocols for Stability Assessment

To ensure the long-term stability of a preservative in a final formulation, a series of rigorous experimental studies are required by regulatory agencies such as the FDA and EMA.[11][12][13] These studies can be broadly categorized into chemical stability assessment and antimicrobial effectiveness testing.

Chemical Stability: Forced Degradation and Stability-Indicating Methods

Forced degradation (or stress testing) is a critical component of stability assessment. It involves subjecting the drug product to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[14][15][16] This information is crucial for developing and validating a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can accurately quantify the preservative and separate it from any degradants.[1][5][17][18][19]

Key Steps in a Forced Degradation Study:

  • Acid and Base Hydrolysis: The product is exposed to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures (e.g., 60-80°C).[1][20]

  • Oxidation: The product is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H2O2), at room or elevated temperature.[20]

  • Thermal Degradation: The product is exposed to high temperatures (e.g., 60-80°C) to assess the impact of heat.[16][20]

  • Photostability: The product is exposed to a combination of UV and visible light to determine its light sensitivity, as per ICH Q1B guidelines.[16]

Following forced degradation, a stability-indicating HPLC method is developed and validated to quantify the preservative.

Typical HPLC Method Parameters for Quaternary Ammonium Compounds:

  • Column: Reversed-phase, such as C18 or CN.[1][4][5][17][21]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium phosphate) and an organic solvent (e.g., acetonitrile or methanol).[1][4][5][17][21]

  • Detection: UV spectrophotometry, typically in the range of 210-220 nm.[1][5][17][21]

  • Flow Rate: Typically around 1.0-1.5 mL/min.[1][5][21]

  • Temperature: Column temperature is often controlled (e.g., 25-45°C) to ensure reproducibility.[1][4][5]

Antimicrobial Effectiveness Testing (AET)

The Antimicrobial Effectiveness Test (AET), as described in pharmacopeias like the USP <51>, evaluates the ability of the preservative system to prevent the growth of microorganisms that may be introduced into the product during use.[22]

General AET Procedure:

  • Inoculation: The product is challenged with a specified number of microorganisms, including bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus brasiliensis).

  • Incubation: The inoculated product is stored at a specified temperature for a defined period (typically 28 days).

  • Sampling and Enumeration: At specific time intervals (e.g., 6 hours, 24 hours, 7 days, 14 days, and 28 days), samples are withdrawn, and the number of viable microorganisms is determined.

  • Evaluation: The log reduction in microbial count at each time point is calculated and compared against the acceptance criteria defined in the relevant pharmacopeia to determine the effectiveness of the preservative.

Visualizing Experimental Workflows

To further clarify the experimental processes involved in assessing preservative stability, the following diagrams illustrate the workflows for a stability-indicating HPLC method development and an Antimicrobial Effectiveness Test.

Stability_Indicating_HPLC_Method_Workflow cluster_0 Forced Degradation Studies cluster_1 HPLC Method Development & Validation cluster_2 Long-Term Stability Testing FD_Start Drug Product FD_Acid Acid Hydrolysis FD_Start->FD_Acid FD_Base Base Hydrolysis FD_Start->FD_Base FD_Ox Oxidation FD_Start->FD_Ox FD_Therm Thermal Stress FD_Start->FD_Therm FD_Photo Photostability FD_Start->FD_Photo FD_Samples Degraded Samples FD_Acid->FD_Samples FD_Base->FD_Samples FD_Ox->FD_Samples FD_Therm->FD_Samples FD_Photo->FD_Samples MD_Dev Develop Separation Method FD_Samples->MD_Dev Input for Method Specificity MD_Spec Assess Specificity (Peak Purity) MD_Dev->MD_Spec MD_Val Validate Method (Linearity, Accuracy, Precision) MD_Spec->MD_Val MD_Final Final Stability-Indicating Method MD_Val->MD_Final LT_Analyze Analyze with Validated Method MD_Final->LT_Analyze LT_Setup Place Product on Stability (ICH Conditions) LT_Pull Pull Samples at Timepoints LT_Setup->LT_Pull LT_Pull->LT_Analyze LT_Data Assess Data vs. Specifications LT_Analyze->LT_Data

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Antimicrobial_Effectiveness_Test_Workflow cluster_0 Preparation cluster_1 Testing Procedure cluster_2 Data Analysis Prep_Product Product in Final Container Test_Inoc Inoculate Product with Microorganisms Prep_Product->Test_Inoc Prep_Micro Prepare Microbial Inoculum (Bacteria & Fungi) Prep_Micro->Test_Inoc Test_Incubate Incubate at Specified Temperature Test_Inoc->Test_Incubate Test_Sample Sample at Intervals (e.g., 7, 14, 28 days) Test_Incubate->Test_Sample Test_Plate Plate Samples & Enumerate Colonies Test_Sample->Test_Plate DA_Calc Calculate Log Reduction Test_Plate->DA_Calc DA_Compare Compare to Pharmacopeial Criteria DA_Calc->DA_Compare DA_Result Determine Pass/Fail DA_Compare->DA_Result

Caption: Workflow for Antimicrobial Effectiveness Testing (AET).

Conclusion

The long-term stability of a preservative is a multifaceted attribute influenced by its intrinsic chemical properties and its formulation environment. This compound chloride's high lipophilicity suggests a strong potential for stability, particularly within emulsion-based systems, which may also contribute to a more favorable safety profile compared to less lipophilic quaternary ammonium compounds like the shorter-chain components of Benzalkonium chloride. Polyquaternium-1 also presents a stable and safe alternative due to its polymeric nature.

While direct comparative long-term degradation data is limited, the established experimental protocols for chemical and antimicrobial stability provide a robust framework for the rigorous assessment of any preservative candidate. For drug development professionals, a thorough evaluation using these methods is essential to ensure that the chosen preservative, such as this compound chloride, will maintain the safety, quality, and efficacy of the ophthalmic product throughout its intended shelf-life.

References

In Vivo Performance of Cetalkonium Chloride-Based Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo studies validating Cetalkonium chloride (CKC)-based drug delivery systems, primarily focusing on ophthalmic applications. The performance of these systems is compared with relevant alternatives, supported by experimental data to aid in the selection and development of effective drug delivery strategies.

Data Presentation: Comparative Performance of Ophthalmic Drug Delivery Systems

The following tables summarize key quantitative data from in vivo studies, comparing CKC-based nanoemulsions with other formulations for ophthalmic drug delivery.

Formulation Active Pharmaceutical Ingredient (API) Animal Model Key In Vivo Outcome Quantitative Results Citation
CKC Cationic Nanoemulsion Cyclosporine ARabbitOcular BioavailabilityTwo-fold increase compared to anionic nanoemulsion.[1]
CKC Cationic Nanoemulsion -RabbitOcular Tolerance (Draize Test)Better score than BAK-containing nanoemulsion, equivalent to saline.[2]
CKC Cationic Nanoemulsion -RabbitOcular Tolerance (In Vivo Confocal Microscopy)Lower score (better tolerance) than BAK-containing nanoemulsion.[2]
CKC Cationic Nanoemulsion -RatCorneal Wound Healing (Scar Size)Significantly smaller scar size compared to PBS.[2]
CKC Cationic Nanoemulsion -RatCorneal Wound Healing (Inflammatory Cells)Significantly lower inflammatory cell count compared to PBS.[2]
Benzalkonium Chloride (BAK) Solution (0.02%) -RatCorneal Wound Healing (Scar Size)Larger scar size compared to CKC nanoemulsion.[2]
Anionic Nanoemulsion Cyclosporine ARabbitOcular BioavailabilityLower bioavailability compared to CKC cationic nanoemulsion.[1]
In-situ Nanosuspension (INS) Cyclosporine ARabbitCorneal Tissue Levels1683 ± 430 ng CsA/g cornea[3]
Micellar Solution (MS) Cyclosporine ARabbitCorneal Tissue Levels826 ± 163 ng CsA/g cornea[3]
Restasis® (Anionic Emulsion) Cyclosporine ARabbitCorneal Tissue Levels (Reported)~350 ng CsA/g cornea[3]
Cationic Emulsions (General) Cyclosporine ARabbitCorneal Tissue Levels (Reported)~750 ng CsA/g cornea[3]

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are outlined below.

In Vivo Ocular Irritation Assessment (Draize Test)

The Draize test is a standardized method to assess the ocular irritancy of a substance.

  • Animal Model: Albino rabbits are typically used due to their large, easily observable eyes and lack of pigmentation, which facilitates the scoring of irritation.

  • Procedure:

    • A single dose of the test substance (e.g., 0.1 mL of a liquid) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

    • The eyes are observed and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

    • A numerical scoring system is used to grade the severity of the observed lesions.

  • Endpoint: The total Draize score provides a quantitative measure of the formulation's irritation potential.

In Vivo Corneal Wound Healing Assay

This assay evaluates the ability of a formulation to promote the healing of a corneal epithelial defect.

  • Animal Model: Rats or rabbits are commonly used.

  • Procedure:

    • A standardized epithelial wound is created on the cornea of the anesthetized animal, often using a mechanical debridement technique.

    • The test formulation is topically administered to the wounded eye at predetermined intervals. A control group receives a placebo or standard treatment.

    • The rate of wound closure is monitored daily by staining the cornea with fluorescein, which highlights the epithelial defect. The area of the wound is measured from photographs.

    • At the end of the study, the animals are euthanized, and the corneas are collected for histological analysis to assess the quality of the healed epithelium and the presence of inflammation.

  • Endpoints: Percentage of wound closure over time, time to complete re-epithelialization, and histological scores for inflammation and tissue morphology.

In Vivo Ocular Drug Distribution and Bioavailability Studies

These studies determine the concentration of the drug in various ocular tissues after topical administration.

  • Animal Model: Rabbits or rats are frequently used.

  • Procedure:

    • The drug formulation is instilled into the eyes of the animals.

    • At various time points after administration, animals are euthanized, and ocular tissues (e.g., cornea, conjunctiva, aqueous humor, vitreous humor) are carefully dissected.

    • The concentration of the drug in each tissue sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Endpoints: Drug concentration in different ocular tissues at various time points, which is used to calculate pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), representing the total drug exposure.

In Vivo Confocal Microscopy (IVCM) of the Cornea

IVCM is a non-invasive imaging technique that allows for the real-time, high-resolution visualization of the different layers of the living cornea at a cellular level.

  • Animal Model: Can be used in both animals (rabbits, rats) and humans.

  • Procedure:

    • The animal is anesthetized, and the eye is immobilized.

    • A drop of a coupling gel is applied to the tip of the microscope objective and brought into contact with the cornea.

    • The microscope captures detailed images of the corneal epithelium, stroma, endothelium, and nerves.

  • Endpoints: Qualitative and quantitative assessment of corneal cell morphology, nerve fiber density, and the presence of inflammatory cells or other pathological changes, providing insights into the safety and biological effects of the formulation on the cornea.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the in vivo validation of this compound chloride-based drug delivery systems.

Experimental_Workflow_for_In_Vivo_Ocular_Toxicity_and_Efficacy cluster_Toxicity Ocular Toxicity Assessment cluster_Efficacy Therapeutic Efficacy Evaluation T1 Animal Model Selection (e.g., Albino Rabbit) T2 Formulation Instillation (Single Dose) T1->T2 T3 Draize Test Scoring (Cornea, Iris, Conjunctiva) T2->T3 T4 In Vivo Confocal Microscopy (Cellular Level Imaging) T2->T4 T5 Histological Analysis T3->T5 T4->T5 E1 Disease Model Induction (e.g., Corneal Wound) E2 Formulation Administration (Repeated Doses) E1->E2 E3 Wound Healing Monitoring (Fluorescein Staining) E2->E3 E4 Ocular Drug Distribution (Tissue Harvesting & HPLC) E2->E4 E5 Clinical Observation E3->E5

Caption: Workflow for in vivo ocular toxicity and efficacy testing.

CKC_Action_Pathway A CKC-Based Cationic Nanoemulsion Instilled B Positively Charged Oil Droplets A->B D Electrostatic Interaction B->D C Negatively Charged Ocular Surface (Mucins) C->D E Increased Precorneal Residence Time D->E F Enhanced Drug Penetration E->F G Improved Ocular Bioavailability F->G

Caption: Mechanism of action for CKC-based cationic nanoemulsions.

Comparison_Logic cluster_CKC CKC-Based System cluster_Alternative Alternative System (e.g., Anionic Emulsion, Prodrug) C1 In Vivo Performance Data (Efficacy, Safety, PK) Compare Comparative Analysis C1->Compare A1 In Vivo Performance Data (Efficacy, Safety, PK) A1->Compare Outcome Selection of Optimal Drug Delivery System Compare->Outcome

Caption: Logical framework for comparing drug delivery systems.

References

A critical review of the research literature comparing Cetalkonium chloride and Benzalkonium chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable preservative is a critical step in formulating safe and effective ophthalmic products. Among the most common preservatives are quaternary ammonium compounds, with Benzalkonium chloride (BKC) being the historical gold standard. However, concerns over its potential for ocular surface toxicity have led to the investigation of alternatives, such as Cetalkonium chloride (CKC). This guide provides a critical, data-driven comparison of these two key preservatives.

Executive Summary

This compound chloride (CKC) and Benzalkonium chloride (BKC) are both cationic surfactants with broad-spectrum antimicrobial properties, making them effective preservatives in multi-dose ophthalmic solutions. Their primary mechanism of action involves the disruption of microbial cell membranes. While structurally similar, the key difference lies in the length of their alkyl chains; CKC possesses a C16 chain, whereas BKC is typically a mixture of C12 and C14 homologues. This structural variance influences their physicochemical properties, which in turn affects their efficacy and, crucially, their safety profile on the ocular surface.

Emerging research suggests that CKC, particularly when formulated in a cationic oil-in-water nanoemulsion, offers a superior safety profile compared to BKC, exhibiting lower cytotoxicity and a reduced impact on corneal wound healing. However, a comprehensive, direct comparison of their antimicrobial efficacy across a wide range of microorganisms under standardized conditions remains an area requiring further investigation.

Comparative Analysis of Physicochemical Properties

The length of the alkyl chain is a determining factor in the lipophilicity and water solubility of these compounds. CKC, with its longer C16 chain, is more lipophilic and less water-soluble than the C12 and C14 components of BKC.[1] This increased lipophilicity is a key factor in its formulation within oil-in-water nanoemulsions, where it is thought to associate strongly with the oil droplets. This association may sequester the molecule from the aqueous phase, potentially reducing its direct interaction with and subsequent damage to ocular surface cells.[1]

PropertyThis compound Chloride (CKC)Benzalkonium Chloride (BKC)Reference
Alkyl Chain Length C16Mixture, primarily C12 and C14[1]
Lipophilicity (Calculated logP) 9.5C12: Lower, C14: Intermediate[1]
Water Solubility Less solubleMore soluble[1]

Antimicrobial Efficacy: A Head-to-Head Comparison

While both CKC and BKC are known to be effective against a broad spectrum of bacteria and fungi, direct comparative studies detailing their Minimum Inhibitory Concentrations (MICs) against a standardized panel of ophthalmic-relevant pathogens are not extensively available in the reviewed literature.

BKC's antimicrobial activity is well-documented, with its efficacy varying depending on the homologue present; the C14 homologue has been reported to have superior antibacterial activity.[2] It is effective against both Gram-positive and Gram-negative bacteria, though some studies suggest it is more potent against Gram-positive strains.[3]

For CKC, its use as a preservative in commercially available ophthalmic emulsions implies it meets regulatory standards for antimicrobial effectiveness. However, specific MIC data from direct comparative studies with BKC is a notable gap in the current literature.

Cytotoxicity and Ocular Tolerance: The Safety Profile

The primary concern with ophthalmic preservatives is their potential to cause harm to the delicate tissues of the eye. A growing body of evidence suggests that CKC, particularly within a nanoemulsion delivery system, holds a significant advantage over BKC in terms of ocular tolerance.

A study utilizing a rabbit model demonstrated that a CKC-containing cationic oil-in-water nanoemulsion was better tolerated than a similar formulation containing BKC, with lower scores on the Draize test for ocular irritation and less impact observed via in-vivo confocal microscopy.[1]

Furthermore, in-vitro studies on human corneal epithelial cells have shown that CKC can induce dose- and time-dependent toxicity.[4][5] However, when comparing a 0.005% CKC nanoemulsion to a 0.02% BKC solution in a corneal wound healing assay, the CKC formulation showed a significantly better profile, with healing rates closer to the control.[1] This suggests that the formulation plays a crucial role in mitigating the potential toxicity of the preservative.

BKC has been extensively studied and is known to induce dose-dependent toxic effects on the ocular surface, including disruption of the corneal epithelial barrier, induction of apoptosis, and loss of conjunctival goblet cells.[6]

ParameterThis compound Chloride (CKC) FormulationBenzalkonium Chloride (BKC) FormulationFindingReference
Ocular Irritation (Draize Test) Lower ScoreHigher ScoreCKC formulation is better tolerated.[1]
In-Vivo Confocal Microscopy Lower ScoreHigher ScoreLess cellular impact with CKC formulation.[1]
Corneal Wound Healing Faster HealingSlower HealingCKC formulation has less of a detrimental effect.[1]
Human Corneal Epithelial Cell Viability Dose- and time-dependent toxicity observed.Dose- and time-dependent toxicity well-established.Both show toxicity, but formulation is key.[4][5][6]

Stability in Ophthalmic Formulations

The stability of BKC in ophthalmic solutions has been the subject of numerous studies, and validated HPLC methods for its quantification and stability assessment are well-established.[7][8] For CKC, its lipophilic nature and incorporation into the oil phase of nanoemulsions are key to the stability of these formulations.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

A standardized method for determining the MIC of a preservative against a panel of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) is crucial for a direct comparison. The broth microdilution method is a commonly accepted protocol.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The preservative (CKC or BKC) is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and duration) for the specific microorganism.

  • Observation: The MIC is determined as the lowest concentration of the preservative that inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

  • Cell Culture: Human corneal epithelial cells are cultured to confluency in 96-well plates.

  • Treatment: The cell monolayers are exposed to various concentrations of CKC and BKC for a defined period (e.g., 15 minutes, 24 hours).

  • MTT Addition: The treatment medium is replaced with a medium containing MTT.

  • Incubation: The plates are incubated to allow for the conversion of MTT to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the concentration at which 50% of the cells are no longer viable (IC50).

Visualizing Key Concepts

cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_implications Implications for Ophthalmic Formulations CKC This compound Chloride (CKC) (C16 Alkyl Chain) Lipophilicity Higher Lipophilicity CKC->Lipophilicity Solubility Lower Water Solubility CKC->Solubility BKC Benzalkonium Chloride (BKC) (C12/C14 Alkyl Chains) Lower_Lipophilicity Lower Lipophilicity BKC->Lower_Lipophilicity Higher_Solubility Higher Water Solubility BKC->Higher_Solubility CKC_Formulation Favorable for nanoemulsions Potentially lower ocular surface interaction Lipophilicity->CKC_Formulation Solubility->CKC_Formulation BKC_Formulation Predominantly used in aqueous solutions Higher potential for direct cell interaction Lower_Lipophilicity->BKC_Formulation Higher_Solubility->BKC_Formulation

Caption: Structural differences and their physicochemical implications.

cluster_workflow Comparative Evaluation Workflow Start Select Test Compounds (CKC and BKC) Antimicrobial Antimicrobial Efficacy (MIC Assay) Start->Antimicrobial Cytotoxicity Cytotoxicity (e.g., MTT Assay on Ocular Cells) Start->Cytotoxicity Stability Formulation Stability (e.g., HPLC) Start->Stability Data Quantitative Data Collection Antimicrobial->Data Cytotoxicity->Data Stability->Data Analysis Comparative Analysis Data->Analysis Conclusion Conclusion on Relative Performance Analysis->Conclusion

Caption: A logical workflow for comparing ophthalmic preservatives.

cluster_pathway Signaling Pathway of Quaternary Ammonium Compound-Induced Ocular Surface Inflammation QAC Quaternary Ammonium Compound (CKC or BKC) Membrane Disruption of Corneal Epithelial Cell Membrane QAC->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Inflammation Activation of Inflammatory Pathways (e.g., MAP Kinase, NF-κB) Membrane->Inflammation ROS->Inflammation Cytokines Release of Pro-inflammatory Cytokines and Chemokines Inflammation->Cytokines Apoptosis Induction of Apoptosis Inflammation->Apoptosis Symptoms Clinical Symptoms: Dryness, Irritation, Redness Cytokines->Symptoms Apoptosis->Symptoms

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Cetalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cetalkonium chloride, a quaternary ammonium antiseptic agent. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE)

When handling this compound chloride, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Remarks
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1]Must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for tasks with a high risk of splashing.[2]
Skin Protection Impervious, fire/flame resistant clothing.[1][3]Protective gloves are mandatory.[3] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Always inspect gloves prior to use and wash hands after handling.[1]
Respiratory Protection Use in a well-ventilated area or under a laboratory fume hood.[1][3]If ventilation is insufficient, a suitable respirator should be worn.[3][4] For high-risk activities, a full-face air-fed respirator may be necessary.[2]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid all personal contact, including inhalation of dust or aerosols.[3][5] Use in a well-ventilated area is crucial.[3][5] Do not eat, drink, or smoke when using this product.[4][6]

  • Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated place.[1][3][5] Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[5][7] Do not use aluminum or galvanized containers.[5] Recommended storage temperature is 4°C, sealed and away from direct sunlight and sources of ignition.[3]

First-Aid Measures:

In the event of exposure, immediate action is critical.

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1][4][7]
Skin Contact Immediately remove all contaminated clothing.[4] Flush the skin with large amounts of running water.[5][7] Seek medical attention.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[6]
Ingestion Do NOT induce vomiting.[1][3][4][6] Rinse mouth with water.[1][3][5] If the person is conscious, give them water to drink.[5][7] Seek immediate medical attention.[1][4]

Spill and Disposal Procedures:

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

  • Spill Response: In case of a spill, evacuate unnecessary personnel.[1] Wear appropriate PPE, including respiratory protection.[1][3] Avoid generating dust.[1] Absorb liquid spills with an inert material (e.g., diatomite, universal binders) and collect the material into a suitable container for disposal.[3] Clean the affected surface thoroughly to remove residual contamination.[1]

  • Waste Disposal: Dispose of this compound chloride and any contaminated materials in accordance with all federal, state, and local regulations.[1][7] Excess and expired materials should be handled by a licensed hazardous material disposal company.[1] Do not allow the product to enter drains or watercourses.[1][3][5]

Hazard Identification and Toxicity

The following table summarizes the known hazard classifications for this compound chloride.

Hazard Class Classification
Acute Toxicity (Oral, Dermal) Category 4 (Harmful if swallowed or in contact with skin)[3]
Skin Corrosion/Irritation Category 1A, 1B, 1C (Causes severe skin burns and eye damage)[3]
Aquatic Hazard (Acute) Category 1 (Very toxic to aquatic life)[3]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.[6]

Experimental Workflow: this compound Chloride Spill Response

The following diagram outlines the step-by-step procedure for responding to a this compound chloride spill in a laboratory setting.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Preparation Preparation for Cleanup cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Prepare_Materials Prepare Spill Kit Don_PPE->Prepare_Materials Contain_Spill Contain Spill Prepare_Materials->Contain_Spill Absorb_Material Absorb with Inert Material Contain_Spill->Absorb_Material Collect_Waste Collect Waste Absorb_Material->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE

Caption: Workflow for a this compound Chloride Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetalkonium
Reactant of Route 2
Reactant of Route 2
Cetalkonium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。